molecular formula C34H42O20 B1660366 Xanthorhamnin CAS No. 75183-90-3

Xanthorhamnin

Katalognummer: B1660366
CAS-Nummer: 75183-90-3
Molekulargewicht: 770.7 g/mol
InChI-Schlüssel: NMGVHLDIHNFGQB-OTCPXFHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xanthorhamnin is a naturally occurring chemical compound classified as a flavonol glycoside. It is isolated from buckthorn berries (Rhamnus cathartica) . The compound is of significant interest in phytochemical and pharmacological research due to its structural relationship to its aglycone, rhamnetin . Rhamnetin, also known as 7-O-methylquercetin, is an O-methylated flavonoid studied for its potential biological activities . As a glycoside, this compound consists of a rhamnetin molecule bound to a complex sugar moiety, specifically involving rhamnose and galactose units . This glycosylation influences its physicochemical properties, such as solubility and bioavailability, compared to its aglycone form. Researchers utilize this compound as a standard in the analysis and quality control of plant extracts. Its presence and concentration can serve as a chemical marker for the authentication of botanicals derived from Rhamnus species. Studies on related flavonoids suggest potential research avenues in investigating antioxidant mechanisms, but specific bioactivity data for this compound itself is an area for further scientific exploration . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate care and adhere to their institution's safety protocols.

Eigenschaften

CAS-Nummer

75183-90-3

Molekularformel

C34H42O20

Molekulargewicht

770.7 g/mol

IUPAC-Name

3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C34H42O20/c1-10-20(38)24(42)26(44)33(50-10)53-30-21(39)11(2)49-32(28(30)46)48-9-18-22(40)25(43)27(45)34(52-18)54-31-23(41)19-16(37)7-13(47-3)8-17(19)51-29(31)12-4-5-14(35)15(36)6-12/h4-8,10-11,18,20-22,24-28,30,32-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22-,24+,25-,26+,27+,28+,30+,32+,33-,34-/m0/s1

InChI-Schlüssel

NMGVHLDIHNFGQB-OTCPXFHUSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC3C(C(C(C(O3)OC4=C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC(=C(C=C6)O)O)O)O)O)C)O)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Xanthorhamnin: A Technical Guide to Its Natural Sources, Isolation, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhamnin, a glycosidic flavonoid, has attracted scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its concentration in various plant species. It outlines a consolidated experimental workflow for its extraction, isolation, and quantification, drawing from established methodologies for flavonoids. Furthermore, this guide explores the putative interactions of this compound with key cellular signaling pathways, providing a foundation for future research into its therapeutic applications.

Natural Sources of this compound

This compound is predominantly found in the berries of various species belonging to the genus Rhamnus. Historically, these berries have been collectively referred to as "Persian berries" and were utilized for the production of yellow dyes. The primary plant sources identified in the scientific literature are:

  • Rhamnus catharticus (Common Buckthorn): The berries of this plant are a well-documented source of this compound.[1][2][3]

  • Rhamnus infectoria and Rhamnus tinctoria (Dyer's Buckthorn): These species are also significant sources, with their berries containing a notable amount of glucosidal coloring matters, including this compound.

  • Other Rhamnus Species: Various other species within the Rhamnus genus have been historically used and are likely to contain this compound.

Quantitative Analysis of this compound

Precise quantitative data for this compound content in its natural sources is limited in publicly available literature. However, related studies on flavonoid content in Rhamnus species provide an estimate. For instance, the berries of Rhamnus infectoria and Rhamnus tinctoria have been reported to contain approximately 12% of glucosidal coloring matters, of which this compound is a constituent. It is important to note that the concentration of this compound can vary depending on factors such as the plant's geographical location, stage of ripeness, and the specific extraction and quantification methods employed.

Table 1: Reported Content of Related Compounds in Rhamnus Species

Plant SourceCompound ClassReported ContentNotes
Rhamnus infectoria, Rhamnus tinctoriaGlucosidal Coloring Matters~12% in berriesThis compound is one of the components.
Rhamnus cathartica SyrupTotal Anthracene Derivatives0.12% - 0.25%Not this compound, but indicates the presence of other glycosides.[4]

Note: This table is intended to provide an indication of glycosidic content in Rhamnus species. Further targeted quantitative studies using techniques such as UPLC-MS/MS are required to determine the precise concentration of this compound.

Experimental Protocols

The following sections outline a comprehensive workflow for the extraction, isolation, and analysis of this compound from its natural sources. This protocol is a synthesis of established methods for flavonoid and anthocyanin research.

Extraction of this compound from Rhamnus Berries

Objective: To efficiently extract this compound and other flavonoids from the plant matrix.

Materials:

  • Dried and powdered Rhamnus berries

  • Ethanol (B145695) or Methanol (B129727) (ACS grade)

  • Hydrochloric acid (HCl) or Formic acid

  • Mortar and pestle or blender

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried Rhamnus berries into a fine powder using a mortar and pestle or a blender. This increases the surface area for efficient extraction.

  • Solvent Preparation: Prepare an acidified alcohol solution. A common solvent is 80% ethanol or methanol acidified with a small amount of HCl or formic acid (to a final concentration of ~0.1-1%) to maintain the stability of the flavonoid glycosides.

  • Maceration/Sonication:

    • Maceration: Submerge the powdered plant material in the acidified alcohol solvent (e.g., a 1:10 solid-to-solvent ratio) in a sealed container. Allow the mixture to stand for 24-48 hours at room temperature, with occasional agitation.

    • Sonication: For a more rapid extraction, place the mixture in an ultrasonic bath for 30-60 minutes.

  • Filtration: Separate the extract from the solid plant material by filtration through Whatman No. 1 filter paper. For faster processing, vacuum filtration can be used.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of the target compounds. The resulting crude extract will be a viscous liquid or a semi-solid.

Isolation and Purification of this compound

Objective: To isolate this compound from the crude extract and purify it for further analysis.

Part A: Solid-Phase Extraction (SPE) - Optional Pre-purification

Materials:

  • C18 SPE cartridges

  • Methanol

  • Deionized water

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase for column chromatography (e.g., 10% methanol in water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove highly polar impurities such as sugars and organic acids.

  • Elution: Elute the flavonoid fraction, including this compound, with increasing concentrations of methanol. Collect the fractions for further purification.

Part B: Column Chromatography

Materials:

Procedure:

  • Column Packing:

    • Silica Gel: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., chloroform or a hexane-ethyl acetate mixture). Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles.

    • Sephadex LH-20: Swell the Sephadex LH-20 beads in the appropriate solvent (e.g., methanol or water) and then pack the column.

  • Sample Loading: Dissolve the crude or pre-purified extract in a minimal volume of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution). For example, with a silica gel column, you might start with 100% chloroform and gradually add methanol.

  • Fraction Collection: Collect the eluate in fractions. Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the fractions that show a high concentration of the target compound and concentrate them using a rotary evaporator.

Part C: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

  • Preparative HPLC system with a fraction collector

  • Reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size)

  • Mobile phase solvents: HPLC-grade water with 0.1% formic acid (Solvent A) and HPLC-grade acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B)

Procedure:

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

  • Method Development: Optimize the separation on an analytical HPLC system first to determine the ideal gradient conditions.

  • Preparative Run: Inject the sample onto the preparative HPLC system. Run a gradient elution program, for example, starting with a low percentage of Solvent B and gradually increasing it.

  • Fraction Collection: Collect the peaks corresponding to this compound using the fraction collector.

  • Purity Check and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain pure this compound.

Quantification and Structural Elucidation

Objective: To quantify the amount of this compound and confirm its chemical structure.

Part A: Quantification by UPLC-MS/MS

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations using a purified this compound reference standard.

  • Sample Preparation: Prepare the extracted sample by dissolving it in the mobile phase and filtering it.

  • Chromatographic Conditions: Use a C18 column and a gradient elution with acidified water and acetonitrile/methanol.

  • MS/MS Detection: Set the mass spectrometer to monitor for the specific precursor and product ions of this compound in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

Part B: Structural Elucidation by NMR Spectroscopy

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • NMR Experiments: Acquire a series of 1D and 2D NMR spectra, including:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the connectivity of the aglycone and the sugar moieties.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: Interpret the NMR spectra to elucidate the complete chemical structure of this compound.

Signaling Pathways and Biological Activity

While direct studies on the specific signaling pathways modulated by this compound are limited, research on its aglycone, rhamnetin, and structurally related flavonoids like isorhamnetin (B1672294), provides strong indications of its potential biological activities. These compounds are known to exert anti-inflammatory and anti-cancer effects by modulating key cellular signaling cascades.

Putative Signaling Pathways Modulated by this compound

Based on the known activities of related flavonoids, this compound is hypothesized to interact with the following signaling pathways:

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Flavonoids like isorhamnetin have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[5][6][7][8][9] It is plausible that this compound, upon hydrolysis to its aglycone, could exert similar effects.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Isorhamnetin has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing inflammation.[10] This suggests a potential anti-inflammatory role for this compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Analysis start Dried Rhamnus Berries grinding Grinding start->grinding extraction Acidified Alcohol Extraction (Maceration/Sonication) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract spe Solid-Phase Extraction (Optional) crude_extract->spe column_chrom Column Chromatography (Silica Gel / Sephadex LH-20) crude_extract->column_chrom spe->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound quantification Quantification (UPLC-MS/MS) pure_this compound->quantification elucidation Structural Elucidation (NMR) pure_this compound->elucidation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k ikk IKK receptor->ikk This compound This compound This compound->pi3k Inhibition This compound->ikk Inhibition akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation ikb IκB ikk->ikb nfkb_ikb NF-κB-IκB (Inactive Complex) ikb->nfkb_ikb nfkb NF-κB nfkb->nfkb_ikb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nfkb_ikb->nfkb Degradation of IκB gene_expression Gene Expression nfkb_nuc->gene_expression inflammation Inflammation gene_expression->inflammation

References

The Xanthorhamnin Biosynthesis Pathway in Rhamnus Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Xanthorhamnin, a complex flavonoid glycoside found in Rhamnus species, is a molecule of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway. While the complete enzymatic cascade in Rhamnus remains to be fully elucidated, this document outlines the established upstream pathways for the synthesis of its precursors—the aglycone rhamnetin (B192265) and the activated sugar donor UDP-L-rhamnose. Furthermore, a putative pathway for the sequential glycosylation of rhamnetin is proposed based on the known structure of this compound. This guide includes detailed experimental protocols for the study of flavonoid biosynthesis and the characterization of the enzymes involved, alongside a compilation of relevant quantitative data. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of this intricate biosynthetic process.

Introduction

Rhamnus, a genus of flowering plants in the family Rhamnaceae, is known for producing a variety of secondary metabolites, including the bright yellow pigment this compound.[1] this compound is a tri-glycoside of the flavonol rhamnetin, featuring a rhamninose sugar moiety attached to the C3 hydroxyl group of the aglycone. The full structure is rhamnetin-3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranoside]. Due to the complex nature of this glycosylation, understanding its biosynthesis is crucial for potential biotechnological production and for the exploration of its bioactivities. This guide synthesizes the current knowledge and provides a framework for future research into the this compound biosynthesis pathway.

Precursor Biosynthesis

The biosynthesis of this compound can be conceptually divided into two main branches: the formation of the flavonol aglycone, rhamnetin, and the synthesis of the activated sugar donor, UDP-L-rhamnose.

Rhamnetin Biosynthesis via the Phenylpropanoid and Flavonoid Pathways

Rhamnetin is a methylated derivative of quercetin (B1663063), which itself is derived from the general flavonoid pathway. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This serves as a key precursor for the flavonoid pathway.

The core flavonoid biosynthesis pathway leading to kaempferol (B1673270) is well-established in plants.[2][3] Rhamnetin is subsequently derived from kaempferol through a series of hydroxylation and methylation steps.

Key Enzymatic Steps:

  • Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

  • Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.

  • Flavanone 3-hydroxylase (F3H): Converts naringenin to dihydrokaempferol (B1209521).

  • Flavonol synthase (FLS): Oxidizes dihydrokaempferol to kaempferol.

  • Flavonoid 3'-hydroxylase (F3'H): Hydroxylates kaempferol to produce quercetin.

  • O-methyltransferase (OMT): It is hypothesized that a specific OMT catalyzes the methylation of a hydroxyl group on quercetin to form isorhamnetin (B1672294) (3'-O-methylquercetin) or rhamnetin (7-O-methylquercetin). The precise OMT and the timing of the methylation step in Rhamnus are not yet characterized.

Kaempferol_Biosynthesis Phenylalanine L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA Phenylpropanoid Pathway NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Kaempferol->Quercetin F3'H Rhamnetin Rhamnetin Quercetin->Rhamnetin OMT (putative)

Figure 1: Biosynthesis pathway of Rhamnetin.
UDP-L-rhamnose Biosynthesis

The rhamnosyl moieties in this compound are derived from UDP-L-rhamnose. In plants, this activated sugar is synthesized from UDP-D-glucose through a pathway involving several enzymatic steps.[4][5]

Key Enzymatic Steps:

  • UDP-glucose 6-dehydrogenase (UGD): Oxidizes UDP-D-glucose to UDP-D-glucuronic acid.

  • UDP-glucuronic acid decarboxylase (UXS): Decarboxylates UDP-D-glucuronic acid to UDP-D-xylose.

  • UDP-D-xylose 4-epimerase (UXE): Epimerizes UDP-D-xylose to UDP-L-arabinose.

  • UDP-L-rhamnose synthase (RHM): A bifunctional enzyme that catalyzes the conversion of UDP-D-glucose to UDP-L-rhamnose via a UDP-4-keto-6-deoxy-D-glucose intermediate. This is a more direct pathway found in many plants.[5]

UDP_Rhamnose_Biosynthesis UDPGlc UDP-D-Glucose UDPRha UDP-L-Rhamnose UDPGlc->UDPRha RHM (UDP-L-rhamnose synthase)

Figure 2: Biosynthesis of UDP-L-rhamnose.

Putative this compound Biosynthesis Pathway

The final steps in this compound biosynthesis involve the sequential glycosylation of the rhamnetin aglycone. While the specific enzymes responsible for these steps in Rhamnus species have not been experimentally characterized, a putative pathway can be proposed based on the structure of this compound. This would involve the action of three distinct glycosyltransferases (GTs).

Proposed Enzymatic Steps:

  • Rhamnetin 3-O-galactosyltransferase (putative): A UDP-galactose dependent glycosyltransferase would catalyze the transfer of a galactose moiety to the 3-hydroxyl group of rhamnetin, forming rhamnetin 3-O-galactoside.

  • Rhamnetin 3-O-galactoside 2''-O-rhamnosyltransferase (putative): A UDP-L-rhamnose dependent glycosyltransferase would then add a rhamnose unit to the 2-hydroxyl group of the galactose moiety.

  • Rhamnetin 3-O-rhamnosyl-(1→2)-galactoside 6''-O-rhamnosyltransferase (putative): A second, distinct UDP-L-rhamnose dependent glycosyltransferase would complete the synthesis by adding a rhamnose unit to the 6-hydroxyl group of the galactose moiety.

Xanthorhamnin_Biosynthesis Rhamnetin Rhamnetin RhamnetinGal Rhamnetin 3-O-galactoside Rhamnetin->RhamnetinGal UGT1 (putative) + UDP-Galactose RhamnetinGalRha Rhamnetin 3-O-(2''-O-rhamnosyl)galactoside RhamnetinGal->RhamnetinGalRha UGT2 (putative) + UDP-Rhamnose This compound This compound RhamnetinGalRha->this compound UGT3 (putative) + UDP-Rhamnose

Figure 3: Putative final steps in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes directly involved in the final glycosylation steps of this compound biosynthesis in Rhamnus species. However, data from related flavonoid glycosyltransferases in other plant species can provide a useful reference point for what might be expected.

Table 1: Kinetic Parameters of Related Flavonoid Glycosyltransferases

EnzymeSource OrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
UGT78D1Arabidopsis thalianaKaempferol101.2N/A
UGT78D1Arabidopsis thalianaQuercetin81.5N/A
VvGT1Vitis viniferaQuercetin31N/A[3]
VvGT1Vitis viniferaKaempferol42N/A[3]

Table 2: Flavonoid Content in Rhamnus Species

CompoundRhamnus SpeciesTissueConcentrationReference
Kaempferol glycosidesRhamnus alaternusLeavesNot specified[6]
Quercetin glycosidesRhamnus alaternusLeavesNot specified[6]
Rhamnetin glycosidesRhamnus petiolarisBerriesNot specified[7]
This compoundRhamnus catharticusBerriesNot specified[1]

Experimental Protocols

The following protocols provide a general framework for the extraction, identification, and characterization of the components and enzymes of the this compound biosynthesis pathway.

Extraction and Analysis of Flavonoids from Rhamnus Berries

This protocol describes the extraction and analysis of flavonoids, including this compound, from Rhamnus berries using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Fresh or frozen Rhamnus berries

  • Liquid nitrogen

  • 80% Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Freeze fresh berries in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered berry tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

  • HPLC-MS Analysis:

    • Filter the extract through a 0.22 µm syringe filter.

    • Inject 5-10 µL of the filtered extract onto a C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Use a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be: 5-95% B over 30 minutes.

    • Set the mass spectrometer to acquire data in both positive and negative ion modes to obtain comprehensive fragmentation data for compound identification.

HPLC_Workflow Start Rhamnus Berries Grind Grind in Liquid N2 Start->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC HPLC-MS Analysis Filter->HPLC Data Data Analysis HPLC->Data

Figure 4: Workflow for flavonoid analysis.
Heterologous Expression and Purification of a Candidate Glycosyltransferase

This protocol outlines a general procedure for expressing a candidate glycosyltransferase gene from Rhamnus in E. coli and purifying the recombinant protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE materials

Procedure:

  • Cloning: Clone the candidate glycosyltransferase cDNA into the expression vector.

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression:

    • Grow a starter culture overnight.

    • Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer.

    • Elute the His-tagged protein with elution buffer.

    • Analyze the purified protein by SDS-PAGE.

Protein_Expression_Workflow Start Candidate GT Gene Clone Clone into Expression Vector Start->Clone Transform Transform E. coli Clone->Transform Express Induce Protein Expression Transform->Express Lyse Cell Lysis Express->Lyse Purify Ni-NTA Affinity Chromatography Lyse->Purify Analyze SDS-PAGE Analysis Purify->Analyze

Figure 5: Workflow for recombinant protein expression.
Glycosyltransferase Enzyme Assay

This protocol describes a general method for assaying the activity of a purified recombinant glycosyltransferase using HPLC.

Materials:

  • Purified recombinant glycosyltransferase

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Acceptor substrate (e.g., rhamnetin, rhamnetin 3-O-galactoside)

  • Sugar donor (e.g., UDP-galactose, UDP-L-rhamnose)

  • Methanol

  • HPLC system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and purified enzyme.

    • Pre-incubate at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the sugar donor.

    • The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at the optimal temperature for a set period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to detect and quantify the product. The separation conditions will need to be optimized based on the substrates and products.

Conclusion and Future Directions

The biosynthesis of this compound in Rhamnus species is a complex process that involves the convergence of the flavonoid and nucleotide-sugar pathways, followed by a series of specific glycosylation events. While the upstream pathways are relatively well understood, the key glycosyltransferases responsible for the final assembly of this compound remain to be identified and characterized. This guide provides a comprehensive overview of the current knowledge and a roadmap for future research.

Future efforts should focus on:

  • Gene Discovery: Utilizing transcriptomic and genomic data from Rhamnus species to identify candidate glycosyltransferase genes that are co-expressed with other flavonoid biosynthesis genes.

  • Enzyme Characterization: Heterologous expression and biochemical characterization of these candidate genes to confirm their substrate specificity and catalytic activity.

  • Quantitative Analysis: Developing robust analytical methods to quantify the levels of this compound and its biosynthetic intermediates in different Rhamnus species and tissues.

  • Metabolic Engineering: Leveraging the identified genes to reconstruct the this compound biosynthesis pathway in a microbial host for sustainable production.

A complete understanding of the this compound biosynthesis pathway will not only provide fundamental insights into plant secondary metabolism but also open up new avenues for the biotechnological production of this and other complex flavonoid glycosides for applications in the pharmaceutical and food industries.

References

The Discovery and Historical Background of Xanthorhamnin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhamnin, a naturally occurring flavonoid glycoside, has a rich history intertwined with the traditional use of its plant source, the common buckthorn (Rhamnus cathartica). This technical guide provides a comprehensive overview of the discovery, historical background, and physicochemical properties of this compound. It details experimental protocols for its isolation and characterization and explores its biological activities, with a focus on the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a complex flavonoid glycoside belonging to the rhamnoside family. It is primarily isolated from the berries of Rhamnus cathartica, a plant with a long history of use in traditional medicine as a potent cathartic. The investigation of the chemical constituents of medicinal plants in the 19th century led to the isolation and characterization of numerous bioactive compounds, including this compound. Its aglycone, rhamnetin (B192265), is a methylated flavonoid that has been the subject of considerable research for its diverse pharmacological effects. This guide delves into the historical journey of this compound's discovery and lays out the technical details of its chemistry and biology.

Discovery and Historical Background

The use of Rhamnus cathartica berries for their laxative properties dates back centuries, with mentions in the medical writings of the Anglo-Saxons.[1] This traditional use spurred scientific inquiry into the plant's chemical composition.

While the exact timeline of its initial isolation is not definitively documented in readily available contemporary literature, historical chemical texts from the 19th century allude to the work of chemists in identifying the active principles of medicinal plants. The naming of the compound as "Kane's this compound" in some older texts suggests an early investigator associated with its discovery, though detailed records of this work are scarce. Further historical research points to the work of P. Schützenberger in 1858 as a key point in the initial characterization of this compound. The name "rhamnin of Stein" also appears in historical literature, indicating contributions by other chemists of that era to its early study.

The historical context of this compound's discovery is rooted in the broader movement of the 19th century to isolate and identify the active chemical constituents of medicinal plants, a practice that laid the foundation for modern pharmacology and pharmacognosy.

Physicochemical Properties

This compound is a large and complex molecule with the chemical formula C34H42O20.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C34H42O20[2]
Molar Mass 770.69 g/mol [3]
IUPAC Name 3-[(O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-6-deoxy-α-L-mannopyranosyl-(1→6)-β-D-galactopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one[3]
Appearance Yellowish-orange crystalline solid[1][4]
Solubility Generally soluble in water and methanol (B129727).[5] The polyphenolic structure provides some hydrophobic character, making it soluble in aqueous/organic solvent mixtures.[5]
UV-Vis Absorption (λmax) 258 nm (in EtOH)[6]
Infrared (IR) Spectrum Key peaks observed at approximately 3455, 2918, 1575, 1307, and 1038 cm⁻¹[4]
Mass Spectrometry [M-H]⁻ at m/z 769.21911[2]

Experimental Protocols

Isolation of this compound from Rhamnus cathartica Berries

The following protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from Rhamnus species and can be adapted for the specific isolation of this compound.

Workflow for this compound Isolation

experimental_workflow start Dried Rhamnus cathartica berries extraction Maceration with 85% Methanol start->extraction filtration Filtration to obtain crude extract extraction->filtration defatting Defatting with n-hexane filtration->defatting partitioning Liquid-liquid partitioning (Chloroform, Ethyl Acetate) defatting->partitioning column_chromatography Polyamide Column Chromatography (Elution with H₂O/MeOH gradient) partitioning->column_chromatography fraction_collection Fraction Collection and Monitoring (TLC) column_chromatography->fraction_collection purification Further purification by Preparative HPLC fraction_collection->purification characterization Structural Elucidation (NMR, MS, IR, UV-Vis) purification->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: Dried and powdered berries of Rhamnus cathartica are macerated with 85% methanol at room temperature for several days. The process is repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Defatting: The crude extract is suspended in water and partitioned with n-hexane to remove nonpolar compounds such as fats and waxes.

  • Liquid-Liquid Partitioning: The aqueous layer is then successively partitioned with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate, to separate compounds based on their polarity. This compound, being a polar glycoside, is expected to remain predominantly in the aqueous-methanolic fraction.

  • Column Chromatography: The polar fraction is subjected to column chromatography, typically on a polyamide or Sephadex LH-20 column. Elution is performed with a gradient of water and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable spray reagent to identify the fractions containing this compound.

  • Preparative HPLC: Fractions enriched with this compound are further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/methanol or water/acetonitrile gradient.

  • Structural Characterization: The purified compound is then subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, to confirm its identity and purity.

Biological Activity and Signaling Pathways

While direct studies on the biological activities of this compound are limited, significant research has been conducted on its aglycone, rhamnetin. This provides strong indications of the potential therapeutic effects of this compound, as glycosylation can influence the bioavailability and activity of flavonoids.

Antioxidant and Radioprotective Effects

A study on this compound isolated from the radio-resistant bacterium Bacillus indicus demonstrated significant antioxidant and metal-chelating activities.[1][4] The compound showed promising inhibitory actions against oxidative damage in bovine serum albumin and mice liver lipids and protected against DNA strand breaks caused by oxidative stress.[1][4]

Cytotoxic Activity

The same study also reported cytotoxic effects of this compound in a brine shrimp lethality assay, suggesting potential as an anticancer agent.[1][4] Further evaluation against specific cancer cell lines is warranted.

Modulation of Signaling Pathways (inferred from Rhamnetin)

Rhamnetin has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. It is plausible that this compound, upon hydrolysis to rhamnetin in vivo, could exert similar effects.

  • MAPK Pathway: Rhamnetin has been demonstrated to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK.[7] This inhibition can suppress the overproduction of pro-inflammatory cytokines.[7]

MAPK Signaling Pathway

MAPK_pathway stimulus External Stimuli (e.g., Stress, Growth Factors) receptor Cell Surface Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., ERK, p38, JNK) mapkk->mapk transcription_factors Transcription Factors mapk->transcription_factors cellular_response Cellular Response (Inflammation, Proliferation, etc.) transcription_factors->cellular_response rhamnetin Rhamnetin (Aglycone of this compound) rhamnetin->mapk

Caption: Rhamnetin's inhibitory effect on the MAPK signaling pathway.

  • NF-κB Pathway: Rhamnetin has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[7] NF-κB is a crucial transcription factor in the inflammatory response, and its inhibition leads to a decrease in the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

NFkB_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression rhamnetin Rhamnetin (Aglycone of this compound) rhamnetin->ikk

Caption: Rhamnetin's inhibitory effect on the NF-κB signaling pathway.

Future Perspectives

This compound represents a promising natural product with a strong historical and ethnobotanical background. While research on its aglycone, rhamnetin, has provided valuable insights into its potential biological activities, further investigation into the intact glycoside is crucial. Future research should focus on:

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound to determine the extent of its in vivo hydrolysis to rhamnetin.

  • Direct Biological Activity: Investigating the direct effects of this compound on various cellular targets and signaling pathways to ascertain if the glycoside itself possesses unique activities.

  • In Vivo Efficacy: Conducting in vivo studies in animal models of inflammation, cancer, and other relevant diseases to validate the therapeutic potential of this compound.

  • Total Synthesis: Developing a total synthesis of this compound to provide a reliable source for further research and potential drug development, independent of its natural abundance.

Conclusion

This compound, a flavonoid glycoside from the historically significant medicinal plant Rhamnus cathartica, stands at the intersection of traditional medicine and modern science. Its discovery in the 19th century was a part of the foundational era of natural product chemistry. While much of the recent pharmacological research has focused on its aglycone, rhamnetin, the preliminary evidence of this compound's antioxidant, radioprotective, and cytotoxic activities highlights its potential as a therapeutic agent. This technical guide provides a comprehensive resource to stimulate and support further research into this fascinating and potentially valuable natural product.

References

An In-depth Technical Guide to the Aglycone of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Xanthorhamnin and its aglycone, Rhamnetin. It details the chemical properties, relationship between the glycoside and its aglycone, and standardized experimental protocols for isolation and hydrolysis.

Introduction

This compound is a glycosylated flavonoid, a class of natural compounds known for their diverse biological activities.[1][2] It is found in sources such as buckthorn berries (Rhamnus catharticus) and the radio-resistant bacterium Bacillus indicus strain TMC-6.[2][3] Like all glycosides, this compound consists of a sugar portion (glycone) attached to a non-sugar portion. The non-sugar component of a glycoside is referred to as the aglycone.[4][5] Hydrolysis of the glycosidic bond in this compound separates these two parts.

The aglycone of this compound is Rhamnetin .[3] Rhamnetin, also known as 7-O-methylquercetin, is an O-methylated flavonoid.[6][7] It is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and anticancer activities.[8][9][10] Understanding the relationship between this compound and its aglycone Rhamnetin is crucial for research into its bioavailability, metabolism, and therapeutic potential, as the biological activity of flavonoids can be significantly influenced by their glycosylation status.

Data Presentation: Chemical and Physical Properties

The following table summarizes and compares the key chemical and physical properties of this compound and its aglycone, Rhamnetin.

PropertyThis compound (Glycoside)Rhamnetin (Aglycone)
IUPAC Name 3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one[1]2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one[6]
Molecular Formula C₃₄H₄₂O₂₀[1]C₁₆H₁₂O₇[6]
Molar Mass 770.7 g/mol [1]316.26 g/mol [6]
Chemical Class Flavonoid Glycoside[1]Flavonol (a class of Flavonoids)[8][9]
Synonyms NSC-19804[1]7-Methoxyquercetin, 7-O-Methylquercetin, β-Rhamnocitrin[6]

Logical and Experimental Workflow

The process of studying the aglycone of this compound involves the initial isolation of the parent glycoside from a natural source, followed by a chemical hydrolysis step to cleave the sugar moieties, and finally, purification and analysis of the resulting aglycone.

G cluster_0 Isolation cluster_1 Hydrolysis A 1. Sample Preparation (e.g., Grinding of Rhamnus catharticus berries) B 2. Solvent Extraction (e.g., with Methanol) A->B C 3. Purification (e.g., Solid Phase Extraction) B->C D Crude this compound Extract C->D E 4. Acid Hydrolysis (e.g., Reflux with HCl) D->E Proceed to Hydrolysis F 5. Aglycone Extraction (e.g., with Ethyl Acetate) E->F G 6. Purification & Analysis (e.g., HPLC) F->G H Purified Rhamnetin (Aglycone) G->H

Figure 1: General workflow for the isolation of this compound and subsequent hydrolysis to obtain its aglycone, Rhamnetin.

The chemical relationship, specifically the hydrolysis reaction, is visualized below. This compound is hydrolyzed to yield one molecule of the aglycone Rhamnetin and a trisaccharide unit composed of two rhamnose molecules and one galactose molecule.

hydrolysis This compound This compound (C₃₄H₄₂O₂₀) plus + This compound->plus Rhamnetin Rhamnetin (Aglycone) (C₁₆H₁₂O₇) Sugars Trisaccharide (2x Rhamnose + 1x Galactose) plus->Rhamnetin plus->Sugars

Figure 2: Diagram of the hydrolysis of this compound into its aglycone (Rhamnetin) and sugar components.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of the parent compound and the subsequent hydrolysis to obtain the aglycone.

This protocol is a generalized method based on standard phytochemical extraction techniques for flavonoids from plant sources like Rhamnus berries.[11][12]

  • Sample Preparation:

    • Air-dry or lyophilize fresh Rhamnus catharticus berries to a constant weight.

    • Grind the dried berries into a fine powder (approx. 40-60 mesh size) to maximize the surface area for extraction.

  • Solvent Extraction:

    • Macerate 100 g of the powdered plant material in 1 L of 80% aqueous methanol (B129727) in a suitable flask.

    • Agitate the mixture on an orbital shaker at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

  • Purification:

    • The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar impurities like sugars and acids, and non-polar compounds like lipids and chlorophyll.

    • Elute the flavonoid glycosides from the C18 cartridge using a gradient of methanol in water.

    • Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool fractions containing this compound.

This protocol describes the acid-catalyzed cleavage of the glycosidic bond to release the aglycone, Rhamnetin. The conditions are adapted from general methods for flavonoid hydrolysis.[13][14][15]

  • Hydrolysis Reaction:

    • Dissolve a known amount of the crude or purified this compound extract (e.g., 1 g) in 50 mL of 50% aqueous methanol.

    • Add 50 mL of 2.4 M Hydrochloric Acid (HCl) to achieve a final concentration of 1.2 M HCl.

    • Reflux the mixture in a boiling water bath (approximately 95-100°C) for 2 hours. The harsh conditions are necessary to cleave the glycosidic bonds.[14]

  • Aglycone Extraction:

    • After cooling the reaction mixture to room temperature, remove the methanol using a rotary evaporator.

    • Partition the remaining aqueous solution with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

    • Shake vigorously and allow the layers to separate. The aglycone (Rhamnetin) will preferentially move into the organic ethyl acetate layer.

    • Collect the upper ethyl acetate layer. Repeat the partitioning process three times to maximize the recovery of the aglycone.

  • Purification and Analysis:

    • Combine the ethyl acetate fractions and wash with distilled water to remove any residual acid.

    • Dry the ethyl acetate solution over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness to obtain the crude aglycone fraction.

    • The resulting Rhamnetin can be further purified by techniques such as column chromatography or preparative HPLC and its identity confirmed by HPLC, LC-MS, and NMR spectroscopy.[16]

References

Preliminary In-Vitro Screening of Xanthorhamnin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a glycosylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary in-vitro studies have highlighted its diverse bioactivities, including anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current in-vitro screening data for this compound, detailing experimental protocols and summarizing quantitative findings to support further research and development efforts.

Anticancer Activity

The potential of this compound as an anticancer agent has been preliminarily explored through cytotoxicity assays. These assays are fundamental in drug discovery for assessing the ability of a compound to kill or inhibit the proliferation of cancer cells.

Brine Shrimp Lethality Assay (BSLA)

A common preliminary screening tool for cytotoxicity is the Brine Shrimp Lethality Assay (BSLA). This assay is a simple, cost-effective, and rapid method to assess the general toxicity of a compound. While specific LC50 values for this compound are not extensively reported in publicly available literature, the methodology provides a valuable first-pass screening. A low LC50 value in this assay is often indicative of potent cytotoxic potential, warranting further investigation against human cancer cell lines.[1][2][3][4][5]

Experimental Protocol: Brine Shrimp Lethality Assay

  • Hatching Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours to obtain nauplii (larvae).

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted with artificial seawater to achieve a range of concentrations.

  • Exposure: Ten to fifteen nauplii are transferred into vials containing the different concentrations of this compound. A control group with the solvent and a blank with only seawater are also prepared.

  • Incubation and Observation: The vials are kept under illumination for 24 hours.

  • Data Analysis: The number of dead nauplii in each vial is counted, and the percentage of mortality is calculated. The lethal concentration 50 (LC50), the concentration at which 50% of the nauplii are killed, is determined using probit analysis.[2][3]

MTT Assay for Cytotoxicity against Cancer Cell Lines

To determine the specific anticancer activity of this compound against human cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method. This assay measures the metabolic activity of cells, which is an indicator of cell viability. While specific IC50 values for this compound against various cancer cell lines are still emerging in the literature, the protocol below outlines the standardized procedure.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (solvent) only.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.[6][7]

Data Presentation: Anticancer Activity

AssayCell LineParameterValue (µg/mL)Reference
Brine Shrimp Lethality AssayArtemia salinaLC50Data Not Available
MTT AssaySpecific Cancer Cell LinesIC50Data Not Available

Antioxidant Activity

This compound's structure as a flavonoid suggests significant antioxidant potential. Antioxidants can neutralize harmful free radicals, thereby preventing oxidative damage to cells and tissues. The antioxidant capacity of this compound has been evaluated using various in-vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and rapid method to assess the free radical scavenging activity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, representing the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method to evaluate antioxidant activity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol: ABTS Assay

  • Generation of ABTS Radical: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent to obtain a specific absorbance at 734 nm. Various concentrations of this compound are then added to the ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Data Analysis: The percentage of ABTS radical scavenging is calculated, and the IC50 value is determined.[8]

Data Presentation: Antioxidant Activity

AssayParameterThis compoundReference Compound (e.g., Ascorbic Acid)Reference
DPPH Radical Scavenging% Scavenging (at specific concentration)Concentration-dependent activity observedData varies by experiment[9]
DPPH Radical ScavengingIC50 (µg/mL)Data Not AvailableData varies by experiment
ABTS Radical ScavengingIC50 (µg/mL)Data Not AvailableData varies by experiment

Visualization of Experimental Workflow: Antioxidant Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare this compound Concentrations DPPH3 Mix this compound and DPPH DPPH1->DPPH3 DPPH2 Prepare DPPH Solution DPPH2->DPPH3 DPPH4 Incubate in Dark DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Scavenging & IC50 DPPH5->DPPH6 ABTS1 Prepare this compound Concentrations ABTS3 Mix this compound and ABTS•+ ABTS1->ABTS3 ABTS2 Generate ABTS Radical ABTS2->ABTS3 ABTS4 Incubate ABTS3->ABTS4 ABTS5 Measure Absorbance at 734 nm ABTS4->ABTS5 ABTS6 Calculate % Scavenging & IC50 ABTS5->ABTS6

Caption: Workflow for DPPH and ABTS antioxidant activity assays.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and compounds with anti-inflammatory properties are of great therapeutic interest. Flavonoids, including this compound, are known to possess anti-inflammatory effects. In-vitro assays for anti-inflammatory activity often focus on the inhibition of key inflammatory mediators and enzymes.

Nitric Oxide (NO) Scavenging Assay

Overproduction of nitric oxide (NO) is a hallmark of inflammation. The NO scavenging assay evaluates the ability of a compound to reduce the concentration of NO.

Experimental Protocol: Nitric Oxide Scavenging Assay

  • NO Generation: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions.

  • Reaction Mixture: Various concentrations of this compound are incubated with the sodium nitroprusside solution in a phosphate (B84403) buffer.

  • Incubation: The mixture is incubated at room temperature for a specific duration (e.g., 150 minutes).

  • Quantification of Nitrite: The amount of nitrite produced is quantified using the Griess reagent. The absorbance of the chromophore formed is measured at around 546 nm.

  • Data Analysis: The percentage of NO scavenging is calculated, and the IC50 value is determined.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are crucial in the inflammatory cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively.[10][11][12] Assays to measure the inhibition of these enzymes are key indicators of anti-inflammatory potential.

Experimental Protocol: COX/LOX Inhibition Assays

These assays are typically performed using commercially available kits.

  • Enzyme Preparation: Purified COX-1, COX-2, or LOX enzymes are used.

  • Reaction Mixture: The enzyme is pre-incubated with different concentrations of this compound.

  • Substrate Addition: The reaction is initiated by adding the respective substrate (e.g., arachidonic acid).

  • Detection: The product formation is measured, often through colorimetric or fluorometric methods, using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Data Presentation: Anti-inflammatory Activity

AssayParameterThis compoundReference Compound (e.g., Indomethacin)Reference
Nitric Oxide ScavengingIC50 (µg/mL)Data Not AvailableData varies by experiment
COX-1 InhibitionIC50 (µg/mL)Data Not AvailableData varies by experiment
COX-2 InhibitionIC50 (µg/mL)Data Not AvailableData varies by experiment
5-LOX InhibitionIC50 (µg/mL)Data Not AvailableData varies by experiment

Modulation of Signaling Pathways

The biological activities of flavonoids are often attributed to their ability to modulate intracellular signaling pathways. Key pathways involved in cancer and inflammation include NF-κB, PI3K/Akt, and MAPK.

Visualization of Potential Signaling Pathway Modulation by this compound

G cluster_pathways Potential Signaling Pathways Modulated by this compound cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK This compound->IKK Inhibits? PI3K PI3K This compound->PI3K Inhibits? MAPK MAPK This compound->MAPK Inhibits? IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes AP1 AP-1 MAPK->AP1 activates Proliferation_Genes Proliferation & Inflammation Genes AP1->Proliferation_Genes activates

Caption: Potential modulation of key signaling pathways by this compound.

Flavonoids have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[13] This inhibition can occur at various points, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[14][15]

Furthermore, the PI3K/Akt and MAPK signaling pathways are often dysregulated in cancer, promoting cell survival, proliferation, and metastasis.[14][15][16] The potential for this compound to modulate these pathways represents a promising avenue for its anticancer effects. Further research, such as Western blot analysis to assess the phosphorylation status of key proteins in these pathways after this compound treatment, is necessary to elucidate its precise mechanisms of action.

Conclusion

The preliminary in-vitro data for this compound suggest a compound with multifaceted bioactivity, showing promise as an antioxidant, and potentially as an anticancer and anti-inflammatory agent. This technical guide has summarized the available information and provided detailed experimental protocols to facilitate further research. To advance the development of this compound as a therapeutic candidate, future studies should focus on generating robust quantitative data, including IC50 and LC50 values, against a broad range of cancer cell lines and in various anti-inflammatory models. Elucidating its specific molecular targets and effects on key signaling pathways will be critical in understanding its mechanism of action and realizing its full therapeutic potential.

References

Xanthorhamnin: A Technical Guide on its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhamnin, a flavonoid glycoside found in various plant species of the Rhamnus genus and also produced by the bacterium Bacillus indicus, has emerged as a compound of significant interest due to its diverse pharmacological activities. Traditionally, plants containing this compound have been utilized in folk medicine for their anti-inflammatory and purgative properties. Modern scientific investigations have begun to validate these traditional uses, revealing this compound's potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its traditional medicinal uses, pharmacological activities, and putative mechanisms of action. Detailed experimental protocols for key biological assays are provided, and all available quantitative data are summarized for comparative analysis. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

This compound (C34H42O20) is a glycosylated flavonoid, specifically a derivative of rhamnetin.[1] It is found in plants of the Rhamnus genus, commonly known as buckthorns, which have a long history of use in traditional medicine across various cultures.[2][3] For instance, Rhamnus disperma has been traditionally used to treat fever and inflammation, while the berries of Rhamnus cathartica have been employed as a purgative.[4][5] The genus Rhamnus is known to be rich in bioactive compounds, including anthraquinones and flavonoids, which contribute to their diverse pharmacological effects, such as antioxidant, anti-inflammatory, and anticancer activities.[2][6]

Recent scientific studies have isolated this compound from both plant sources and the radio-resistant bacterium Bacillus indicus strain TMC-6.[7] This has opened new avenues for its production and investigation. Preliminary studies have demonstrated its significant antioxidant, radioprotective, and cytotoxic effects, suggesting its potential as a lead compound for drug development.[7]

This guide aims to consolidate the existing scientific data on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Traditional Medicinal Uses

The direct traditional use of isolated this compound is not documented; however, the plants from which it is derived have a rich history in traditional medicine.

  • Rhamnus disperma : Traditionally used as a medicinal plant to treat fever and inflammation.[4]

  • Rhamnus cathartica (Common Buckthorn) : The berries have been historically used as a powerful cathartic and purgative.[5][8][9] It was also used for constipation.[5]

  • Genus Rhamnus : Various species within this genus have been used in folk medicine to treat a wide range of ailments, including cancer, wounds, jaundice, hepatitis, gonorrhea, hypertension, malaria, and stomach ache.[2][6] The anti-inflammatory and wound-healing properties are often attributed to the high content of polyphenols, including flavonoids like this compound.[2]

The traditional preparations of these plants often involved infusions or decoctions of the berries, bark, or other aerial parts.[10]

Pharmacological Activities and Quantitative Data

This compound exhibits a range of promising pharmacological activities. The available quantitative data from scientific studies are summarized below.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro assays.

Assay TypeSource of this compoundResultReference
DPPH Radical ScavengingBacillus indicus TMC-677.05% activity[7]
Metal Chelating ActivityBacillus indicus TMC-679.80% activity[7]
Oxidative Damage Inhibition (Bovine Serum Albumin)Bacillus indicus TMC-665.32% inhibition[7]
Oxidative Damage Inhibition (Mice Liver Lipids)Bacillus indicus TMC-671.61% inhibition[7]
Anticancer and Cytotoxic Activity

Preliminary studies indicate that this compound possesses cytotoxic properties against cancerous cells. However, specific IC50 values for this compound against various cancer cell lines are not yet widely reported in the literature. The available data points to its potential as an anticancer agent.

Assay TypeCell Line/OrganismResultReference
Cytotoxicity AssayBrine shrimp larvaeCytotoxic effect observed (compared with mitomycin C)[7]

Note: The lack of specific IC50 values for this compound highlights a significant area for future research.

Anti-inflammatory Activity

While the traditional use of Rhamnus species suggests anti-inflammatory properties, specific quantitative data (e.g., IC50 values for inhibition of inflammatory mediators) for isolated this compound are currently limited in the available literature. The proposed mechanism of action, however, strongly supports its anti-inflammatory potential.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound are not yet fully elucidated. However, based on the known activities of its aglycone, rhamnetin, and other structurally related flavonoids like isorhamnetin, a putative mechanism of action can be proposed. It is likely that this compound, after potential deglycosylation in vivo, modulates key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Mechanism

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Pathway Inhibition : It is hypothesized that the aglycone of this compound can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

  • MAPK Pathway Modulation : The MAPK signaling cascade (including p38, JNK, and ERK) plays a crucial role in cellular responses to inflammatory stimuli. The aglycone of this compound may modulate this pathway, leading to a reduction in the inflammatory response.

Caption: Proposed anti-inflammatory signaling pathway of this compound's aglycone.

Anticancer Mechanism

The anticancer effects of related flavonoids are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis. These effects are mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

  • PI3K/Akt Pathway Inhibition : The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Inhibition of this pathway by this compound's aglycone could lead to decreased cell survival and induction of apoptosis in cancer cells.

  • Induction of Apoptosis : By modulating the PI3K/Akt and MAPK pathways, this compound's aglycone may induce apoptosis through the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2).

Caption: Putative anticancer signaling pathway of this compound's aglycone.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological activities of this compound.

Extraction and Isolation of this compound from Bacillus indicus

This protocol is based on the methodology described for the isolation of this compound from Bacillus indicus strain TMC-6.[7]

  • Culturing : Grow Bacillus indicus strain TMC-6 in Tryptone Glucose Yeast (TGY) medium.

  • Metabolite Extraction : Extract the cellular metabolites with methanol.

  • Purification : Purify the methanolic extract using Solid Phase Extraction (SPE) with a C18 column cartridge.

  • Characterization : Characterize the purified compound using UV/Visible spectrophotometry, Fourier Transform Infra-Red (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

extraction_workflow start Start: Bacillus indicus Culture culture Culturing in TGY Medium start->culture extraction Methanol Extraction culture->extraction purification Solid Phase Extraction (C18) extraction->purification characterization Characterization (UV-Vis, FT-IR, LC-MS) purification->characterization end Pure this compound characterization->end

References

An In-depth Technical Guide on the Metabolic Fate and Degradation of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin is a flavonoid glycoside found in various plants, notably in the berries of the common buckthorn (Rhamnus catharticus)[1]. Structurally, it is a glycoside of the flavonol Rhamnetin[1]. Flavonoids are a class of secondary plant metabolites well-regarded for their diverse bioactive properties, including antioxidant and anti-inflammatory effects. The therapeutic potential of any flavonoid, including this compound, is intrinsically linked to its bioavailability and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of the metabolic journey and degradation pathways of this compound, drawing from direct evidence where available and from studies on its aglycone, Rhamnetin, and other closely related flavonoid glycosides to construct a cohesive metabolic profile.

Metabolic Fate of this compound: ADME Profile

The metabolic fate of this compound, like other flavonoid glycosides, is governed by its absorption, distribution, metabolism, and excretion (ADME). As a large glycosidic molecule, its journey through the body is complex, involving significant transformation by the gut microbiota.

Absorption

The large size and hydrophilic nature of this compound suggest that its direct absorption in the upper gastrointestinal tract is likely to be minimal. The primary route of absorption for such compounds is preceded by enzymatic hydrolysis in the gut.

  • Initial Hydrolysis: The initial and most critical step in the absorption of this compound is the enzymatic hydrolysis of its glycosidic bonds to release the aglycone, Rhamnetin, and its sugar moieties. This process is primarily carried out by the enzymatic machinery of the gut microbiota residing in the colon[2][3]. Enzymes such as β-glucosidases and α-rhamnosidases, expressed by various gut bacteria, are responsible for cleaving these sugar units[2].

  • Aglycone Absorption: Once liberated, the more lipophilic aglycone, Rhamnetin, can be absorbed across the intestinal epithelium. The absorption of flavonoid aglycones can occur via passive diffusion or be facilitated by transporters[4].

Distribution

Following absorption, Rhamnetin and its metabolites enter the systemic circulation. The distribution of these compounds to various tissues is not well-documented specifically for this compound. However, studies on related flavonoids indicate that they can be distributed to various organs, including the liver and kidneys, where they undergo further metabolism[5].

Metabolism

The metabolism of this compound is a multi-step process involving deglycosylation by the gut microbiota, followed by phase I and phase II metabolism of the resulting aglycone, Rhamnetin, primarily in the liver.

  • Gut Microbiota Metabolism: The gut microbiota plays a pivotal role in the biotransformation of this compound. Beyond the initial hydrolysis to Rhamnetin, the gut bacteria can further degrade the aglycone through ring fission, resulting in the formation of smaller phenolic acids and other metabolites[6][7]. These smaller molecules are more readily absorbed into the bloodstream.

  • Hepatic Metabolism: Once absorbed, Rhamnetin and its microbially-derived metabolites undergo extensive phase II metabolism in the liver. The primary conjugation reactions include glucuronidation and sulfation, which increase their water solubility and facilitate their excretion[6]. A known human metabolite of Rhamnetin is (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[4][8].

Excretion

The conjugated metabolites of Rhamnetin are primarily excreted from the body via urine and bile. The high degree of metabolism results in very low levels of the parent aglycone being detected in systemic circulation.

Degradation of this compound

Beyond its metabolic transformation, this compound can undergo degradation through various chemical processes, influenced by factors such as pH, temperature, and light.

Enzymatic Degradation

As previously mentioned, the primary enzymatic degradation of this compound occurs in the gut through the action of microbial glycosidases, leading to the formation of Rhamnetin.

Non-Enzymatic Degradation

The stability of this compound and its aglycone can be influenced by environmental conditions. Flavonoids are susceptible to degradation under harsh conditions, which can impact their bioactivity.

  • pH-Dependent Degradation: The stability of flavonoids is often pH-dependent. While specific data for this compound is limited, studies on other flavonoids show that they can undergo structural rearrangements and degradation in alkaline conditions.

  • Thermal Degradation: High temperatures can lead to the degradation of flavonoids. The degradation kinetics of anthocyanins, a class of flavonoids, have been shown to follow first-order kinetics in response to heat[9][10].

  • Oxidative Degradation: The antioxidant properties of flavonoids also mean they are susceptible to oxidation, which can lead to the loss of their biological activity.

Data Presentation: Quantitative Insights

Table 1: Pharmacokinetic Parameters of Related Flavonoids in Rats

CompoundDose and RouteCmax (mg/L)Tmax (h)AUC (mg·h/L)t1/2 (h)Reference
Rutin (B1680289)Oral1.546 ± 0.1881--[11][12]
QuercetinOral1.127 ± 0.3290.333--[11][12]

Note: This table presents data for rutin and quercetin, which are structurally related to this compound and its aglycone, respectively. These values provide a general indication of the pharmacokinetic profiles of flavonoid glycosides and their aglycones.

Experimental Protocols

This section details representative experimental protocols that can be adapted for studying the metabolic fate and degradation of this compound.

In Vitro Enzymatic Hydrolysis of this compound

This protocol is designed to assess the susceptibility of this compound to enzymatic hydrolysis by glycosidases, mimicking the initial step of its metabolism in the gut.

  • Objective: To determine the rate and extent of this compound hydrolysis to Rhamnetin by specific glycosidases.

  • Materials:

    • This compound standard

    • β-glucosidase (e.g., from almonds)

    • α-rhamnosidase

    • Phosphate (B84403) buffer (pH 6.8)

    • HPLC system with a C18 column

    • LC-MS system for product confirmation

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Set up reaction mixtures containing this compound at a final concentration of 100 µM in phosphate buffer.

    • Initiate the reaction by adding β-glucosidase and/or α-rhamnosidase to the reaction mixtures.

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the samples to pellet the enzyme.

    • Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of Rhamnetin.

    • Confirm the identity of the product (Rhamnetin) using LC-MS.

In Vitro Gut Microbiota Metabolism of this compound

This protocol simulates the metabolism of this compound by the human gut microbiota.

  • Objective: To identify the metabolites of this compound produced by human fecal microbiota.

  • Materials:

    • This compound

    • Fresh fecal samples from healthy human donors

    • Anaerobic incubation system

    • Reduced basal medium for bacterial culture

    • LC-MS/MS system

  • Procedure:

    • Prepare a fecal slurry by homogenizing fresh fecal samples in reduced basal medium under anaerobic conditions.

    • Add a solution of this compound to the fecal slurry to a final concentration of 50 µM.

    • Incubate the mixture anaerobically at 37°C.

    • Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours).

    • Extract the metabolites from the samples using a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts using LC-MS/MS to identify and characterize the metabolites formed.

Caco-2 Cell Permeability Assay for Rhamnetin

This assay is used to predict the intestinal absorption of Rhamnetin, the aglycone of this compound.

  • Objective: To determine the apparent permeability coefficient (Papp) of Rhamnetin across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells

    • Transwell inserts

    • Hank's Balanced Salt Solution (HBSS)

    • Rhamnetin

    • HPLC or LC-MS/MS system

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a confluent monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add a solution of Rhamnetin (e.g., 10 µM) to the apical (AP) side of the Transwell insert.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time intervals, collect samples from the BL side and replace with fresh HBSS.

    • At the end of the experiment, collect the final samples from both the AP and BL sides.

    • Analyze the concentration of Rhamnetin in the samples using HPLC or LC-MS/MS.

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway_of_this compound cluster_gut Gut Lumen cluster_absorption Intestinal Absorption This compound This compound Rhamnetin Rhamnetin This compound->Rhamnetin Gut Microbiota (Deglycosylation) PhaseI_Metabolites Phase I Metabolites (e.g., hydroxylated derivatives) Rhamnetin->PhaseI_Metabolites Enterocytes/Liver (Phase I Metabolism) Phenolic_Acids Phenolic Acids & Other Small Molecules Rhamnetin->Phenolic_Acids Gut Microbiota (Ring Fission) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) PhaseI_Metabolites->PhaseII_Metabolites Liver (Phase II Metabolism) Excretion Excretion (Urine, Bile) PhaseII_Metabolites->Excretion Phenolic_Acids->PhaseII_Metabolites Liver (Phase II Metabolism)

Caption: Proposed metabolic pathway of this compound.

Degradation Pathway of Flavonoids

Degradation_Pathway_of_Flavonoids cluster_factors Influencing Factors Flavonoid_Glycoside Flavonoid Glycoside (e.g., this compound) Aglycone Aglycone (e.g., Rhamnetin) Flavonoid_Glycoside->Aglycone Hydrolysis (Enzymatic/Acidic) Chalcone Chalcone Intermediate Aglycone->Chalcone Ring Opening (pH, Heat) Degradation_Products Degradation Products (e.g., Phenolic Acids) Chalcone->Degradation_Products Fission pH pH pH->Aglycone Temperature Temperature Temperature->Aglycone Oxygen Oxygen Oxygen->Chalcone Light Light Light->Chalcone

Caption: General degradation pathway of flavonoids.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow Start Start: In Vitro Metabolism Study Incubation Incubation of this compound with Gut Microbiota Start->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Identification Metabolite Identification and Characterization Analysis->Identification Quantification Quantitative Analysis (if standards are available) Identification->Quantification End End: Metabolic Profile Quantification->End

Caption: Workflow for in vitro gut microbiota metabolism study.

Conclusion

The metabolic fate of this compound is a complex process heavily reliant on the metabolic activities of the gut microbiota. The initial and rate-limiting step is the hydrolysis of its glycosidic linkages to yield the aglycone, Rhamnetin. Rhamnetin and its subsequent microbial degradation products, primarily phenolic acids, are the main forms that are absorbed into the systemic circulation. Following absorption, these compounds undergo extensive phase II metabolism in the liver before being excreted. While direct quantitative pharmacokinetic data for this compound is currently lacking, the established metabolic pathways for related flavonoids provide a robust framework for understanding its in vivo behavior. Further research is warranted to fully elucidate the specific metabolites of this compound and to quantify its pharmacokinetic parameters to better assess its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for conducting such future investigations.

References

The Ethnobotanical Landscape of Xanthorhamnin-Containing Plants: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthorhamnin, a flavonoid glycoside, is a significant bioactive compound found predominantly in plants of the Rhamnus genus, historically recognized for their potent medicinal properties. This technical guide provides an in-depth exploration of the ethnobotanical applications of Xanthanorhamnin-containing flora, with a primary focus on Rhamnus cathartica (Common Buckthorn). It synthesizes traditional knowledge with modern pharmacological findings, presenting quantitative data on biological activities, detailed experimental protocols for compound isolation and bioactivity assessment, and an analysis of the molecular signaling pathways potentially modulated by this class of compounds. This document aims to serve as a comprehensive resource for the scientific community, facilitating further research into the therapeutic potential of this compound for novel drug development.

Introduction to this compound

This compound is a natural pigment and a complex glycoside of the flavonol rhamnetin. It is primarily known for its presence in the berries of Rhamnus cathartica, from which it derives its name.[1] The aglycone of this compound is rhamnetin, a flavonoid that forms the core of its chemical structure.[1] While Rhamnus species are the most cited botanical source, this compound has also been isolated from other biological sources, including the radio-resistant bacterium Bacillus indicus, suggesting a broader distribution in nature than previously understood.[2] The historical and continued use of plants containing this compound in traditional medicine underscores its biological significance and potential for therapeutic applications.

Ethnobotanical Uses of this compound-Containing and Related Plants

The ethnobotanical record is rich with uses for plants from the Rhamnaceae family, particularly the genus Rhamnus.

  • Rhamnus cathartica (Common Buckthorn): The most well-documented traditional use of Rhamnus cathartica is as a powerful cathartic and laxative.[3][4] The berries, when harvested ripe, are known to have a strong and effective purgative action.[4] Historically, Welsh physicians in the thirteenth century prescribed the juice of the berries to alleviate constipation.[5] Beyond its medicinal use, the plant has also been a source of dyes; a green dye is obtained from the immature fruit, while a yellow dye can be extracted from the bark.

  • Ziziphus jujuba (Jujube): A related species within the Rhamnaceae family, Ziziphus jujuba, has a long history of use in traditional medicine, particularly in Chinese and Indian systems.[6] While not confirmed to contain this compound from the available literature, its diverse applications provide a broader context for the therapeutic potential within this plant family. Traditional uses include treatment for insomnia, anxiety, and gastrointestinal ailments.[6] It is also considered a tonic, anxiolytic, and has been used for joint pain, dandruff, and acne.[6][7] Modern studies have investigated its anti-inflammatory, antioxidant, and sedative properties.[6][8]

Quantitative Analysis of Biological Activity

Recent scientific investigations have sought to quantify the biological effects of extracts from Rhamnus cathartica and related plants, as well as isolated this compound. The following tables summarize key quantitative findings.

Plant/Compound SourcePlant Part/Extract TypeAssayTarget/EndpointResult (IC50, MIC, etc.)Reference
Ziziphus jujubaPulp (Ultrasound-assisted extract)DPPH Radical ScavengingAntioxidant ActivityIC50 = 53.97 µg/mL[8]
Ziziphus jujubaSeed (Ultrasound-assisted extract)DPPH Radical ScavengingAntioxidant ActivityIC50 = 88.68 µg/mL[8]
Ziziphus jujubaLeaf ExtractDPPH Radical ScavengingAntioxidant ActivityIC50 = 0.38 mg/mL[9]
Rhamnus catharticaCortex (Ethyl acetate (B1210297) extract)MicrodilutionStaphylococcus aureusMIC = 0.078 mg/mL[10]
Rhamnus catharticaLeaf (Ethyl acetate extract)MicrodilutionStaphylococcus aureusMIC = 0.078 mg/mL[10]
Rhamnus catharticaCortex (Ethyl acetate extract)MicrodilutionBacillus cereusMIC = 0.312 mg/mL[10]
Rhamnus catharticaLeaf (Ethyl acetate extract)MicrodilutionBacillus cereusMIC = 0.312 mg/mL[10]
Bacillus indicusIsolated this compoundDPPH Radical ScavengingAntioxidant Activity77.05% Inhibition[2]
Bacillus indicusIsolated this compoundMetal ChelationAntioxidant Activity79.80% Chelation[2]
Bacillus indicusIsolated this compoundBSA Protection AssayOxidative Damage Inhibition65.32% Inhibition[2]
Bacillus indicusIsolated this compoundLipid Peroxidation AssayOxidative Damage Inhibition71.61% Inhibition[2]

Experimental Protocols

This section details generalized methodologies for the isolation of this compound and the assessment of its biological activities, synthesized from established protocols for related compounds and extracts.

Protocol for Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from Rhamnus cathartica berries, adapted from methods used for isolating anthraquinones and other flavonoids from Rhamnus species.[11][12]

  • Preparation of Plant Material: Dried and powdered Rhamnus cathartica berries are used as the starting material.

  • Extraction: The powdered material is subjected to extraction, typically using maceration or Soxhlet extraction with a solvent such as methanol (B129727) or ethanol.

  • Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Fractionation: The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate or butanol fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20.

  • Elution: The column is eluted with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual compounds.

  • Isolation and Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled, concentrated, and may be subjected to further purification steps like preparative HPLC to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

G Start Dried Rhamnus cathartica Berries Powder Powdering Start->Powder Extract Solvent Extraction (e.g., Methanol) Powder->Extract Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Fractionate Solvent-Solvent Partitioning Concentrate->Fractionate ColumnChrom Column Chromatography (Silica Gel) Fractionate->ColumnChrom Isolate Fraction Collection & TLC Analysis ColumnChrom->Isolate Purify Purification (e.g., Prep-HPLC) Isolate->Purify End Pure this compound Purify->End

Caption: Workflow for this compound Isolation.
Protocol for In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay evaluates the ability of a substance to inhibit protein denaturation, a well-documented cause of inflammation.[7][13][14]

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 7.4).

    • Dissolve the test extract or isolated this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare a series of dilutions (e.g., 100-500 µg/mL).

    • Prepare a standard anti-inflammatory drug solution (e.g., Diclofenac sodium) at the same concentrations.

  • Reaction Mixture:

    • For each test concentration, mix 2 mL of the sample/standard solution with 0.2 mL of the albumin solution and 2.8 mL of PBS.

    • For the control, mix 2 mL of distilled water with 0.2 mL of albumin solution and 2.8 mL of PBS.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes to induce denaturation.

  • Measurement: Cool the solutions to room temperature and measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Albumin Prepare 1% Albumin Solution Mix Prepare Reaction Mixture (Sample + Albumin + PBS) Prep_Albumin->Mix Prep_Sample Prepare Sample/Standard Dilutions Prep_Sample->Mix Incubate_37 Incubate at 37°C (20 min) Mix->Incubate_37 Incubate_70 Heat at 70°C (10 min) Incubate_37->Incubate_70 Cool Cool to Room Temp Incubate_70->Cool Measure Measure Absorbance (660 nm) Cool->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for Albumin Denaturation Assay.
Protocol for In Vivo Laxative Activity Assessment

This protocol describes a common method for evaluating the laxative effect of a test substance in a rodent model.[15][16]

  • Animal Acclimatization: Acclimate rodents (e.g., Wistar rats) for one week under standard laboratory conditions with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (e.g., n=6): a negative control group (vehicle), a positive control group (standard laxative, e.g., bisacodyl), and test groups receiving different doses of the extract or this compound. Fast the animals for 18 hours prior to the experiment, with water provided ad libitum.

  • Administration: Administer the vehicle, standard drug, or test substance orally via gavage.

  • Fecal Output Assessment:

    • Place each animal in an individual cage lined with pre-weighed filter paper.

    • Collect and weigh the total fecal output at regular intervals (e.g., every 2 hours for an 8-hour period).

    • The percentage increase in fecal output compared to the control group is calculated.

  • Intestinal Transit (Charcoal Meal) Assay:

    • One hour after administration of the test substance, administer a charcoal meal marker (e.g., 5% charcoal suspension in 10% gum acacia) orally to each animal.

    • After a set time (e.g., 30 minutes), euthanize the animals by cervical dislocation.

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • The percentage of intestinal transit is calculated as: (Distance traveled by charcoal / Total length of intestine) * 100.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimate Animal Acclimatization (1 week) Group Grouping & Fasting (18 hours) Acclimate->Group Administer Oral Administration (Vehicle/Standard/Test) Group->Administer Fecal Fecal Output Measurement (8 hours) Administer->Fecal Charcoal Charcoal Meal Admin. Administer->Charcoal Analyze_Fecal Analyze Fecal Weight Fecal->Analyze_Fecal Euthanize Euthanasia & Dissection Charcoal->Euthanize Measure Measure Intestinal Transit Euthanize->Measure Analyze_Transit Analyze Transit % Measure->Analyze_Transit

Caption: Workflow for In Vivo Laxative Assay.

Potential Molecular Mechanisms and Signaling Pathways

While direct mechanistic studies on this compound are limited, its classification as a flavonoid glycoside allows for informed hypotheses regarding its molecular targets. Flavonoids are well-known modulators of key signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., cytokines, chemokines). Many flavonoids exert anti-inflammatory effects by inhibiting IκB kinase (IKK), thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates p_IkB P-IκB Degradation Ubiquitination & Proteasomal Degradation p_IkB->Degradation targets for NFkB NF-κB (Active) Degradation->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription induces This compound This compound (Hypothesized) This compound->IKK inhibits

Caption: Hypothesized Inhibition of NF-κB Pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis.[18][19] The ERK (Extracellular signal-Regulated Kinase) pathway, a key MAPK cascade, is often activated by growth factors and mitogens.[18] It involves a series of sequential phosphorylations from Ras to Raf, then to MEK, and finally to ERK. Activated ERK can then phosphorylate various transcription factors in the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in inflammatory diseases and cancer. Certain flavonoids have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.

G cluster_membrane_cytoplasm Membrane / Cytoplasm Stimulus Extracellular Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to TF Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TF phosphorylates Response Cellular Response (Inflammation, Proliferation) TF->Response regulates This compound This compound (Hypothesized) This compound->Raf inhibits

Caption: Hypothesized Modulation of MAPK/ERK Pathway.

Conclusion and Future Directions

The ethnobotanical history of Rhamnus cathartica and related species points to a rich source of bioactive compounds, with this compound being a key constituent. Traditional uses, particularly as a laxative, are now being explored through a scientific lens, revealing a broader spectrum of activities including antioxidant, antimicrobial, and anti-inflammatory effects. The quantitative data, while still emerging, supports these traditional claims and provides a foundation for further investigation.

For drug development professionals, this compound presents a compelling lead. Future research should prioritize:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of isolated this compound to confirm its interaction with signaling pathways such as NF-κB and MAPK.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the development of derivatives with enhanced potency and selectivity.

  • Clinical Trials: Rigorous, controlled clinical studies are necessary to validate the traditional uses and preclinical findings in human subjects, particularly for its laxative and potential anti-inflammatory applications.

By bridging the gap between traditional knowledge and modern scientific validation, this compound and its botanical sources hold significant promise for the discovery of new medicines.

References

A Comprehensive Review of Xanthorhamnin Research: From Benchtop to Potential Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a glycosylated flavonoid, has garnered increasing interest within the scientific community for its diverse and potent biological activities. This in-depth technical guide serves as a comprehensive review of the existing literature on this compound, presenting its chemical properties, biological effects, and potential therapeutic applications. Particular emphasis is placed on its antioxidant, radioprotective, and anticancer properties. This document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the current state of this compound research, highlighting both the established knowledge and the existing gaps to guide future investigations.

Chemical Properties and Sources

This compound is a chemical compound with the molecular formula C34H42O20 and a molar mass of approximately 770.68 g/mol .[1] It is structurally a glycoside of the flavonoid rhamnetin.[1] this compound has been isolated from natural sources, including buckthorn berries (Rhamnus catharticus) and the radio-resistant bacterium Bacillus indicus strain TMC-6.[1][2] The latter was isolated from the Thal desert in Pakistan and demonstrated significant resistance to UV radiation, mitomycin C, and H2O2.[2]

Quantitative Data on Biological Activities

The following tables summarize the currently available quantitative data on the biological activities of this compound. It is important to note that while cytotoxic activity has been reported, specific IC50 values against a comprehensive panel of human cancer cell lines are not yet widely available in the published literature.

Biological ActivityAssayResultSource
Antioxidant Activity DPPH Radical Scavenging77.05% inhibition[2]
Metal Chelating Activity -79.80%[2]
Oxidative Damage Inhibition Bovine Serum Albumin (BSA) Assay65.32% inhibition[2]
Oxidative Damage Inhibition Mice Liver Lipids Assay71.61% inhibition[2]
Cytotoxicity Brine Shrimp Larvae AssayCytotoxic (compared to mitomycin C)[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and advancement of research on this compound.

Isolation and Purification of this compound from Bacillus indicus strain TMC-6[2]
  • Bacterial Culture: Bacillus indicus strain TMC-6 is grown on Tryptone Glucose Yeast (TGY) medium, where it produces a characteristic yellowish-orange coloration.

  • Metabolite Extraction: The cellular metabolites are extracted using methanol (B129727).

  • Purification: The methanolic extract is purified using solid-phase extraction with a C18 column cartridge.

  • Characterization: The purified compound is characterized using UV/Visible spectrophotometry, Fourier Transform Infra-Red (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method for assessing antioxidant activity.

  • Reagent Preparation: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: An aliquot of the this compound solution (at various concentrations) is mixed with the DPPH solution. A control is prepared with methanol instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This is a colorimetric assay to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Signaling Pathways and Proposed Mechanisms of Action

While direct research on the signaling pathways modulated by this compound is limited, studies on its aglycone, Rhamnetin, and the closely related flavonoid, Isorhamnetin, provide valuable insights into its potential anticancer mechanisms. It is hypothesized that this compound, upon cellular uptake and potential deglycosylation to Rhamnetin, may exert its effects through similar pathways.

Proposed Anticancer Signaling Pathway of this compound (via Rhamnetin)

The following diagram illustrates a proposed signaling pathway through which this compound's aglycone, Rhamnetin, may induce apoptosis in cancer cells. This pathway involves the upregulation of microRNA-34a (miR-34a), which in turn suppresses the Notch-1 signaling pathway, a key regulator of cell proliferation and survival.

Xanthorhamnin_Anticancer_Pathway This compound This compound Rhamnetin Rhamnetin (Aglycone) This compound->Rhamnetin Deglycosylation p53 p53 Rhamnetin->p53 miR34a miR-34a p53->miR34a Upregulates Notch1 Notch-1 miR34a->Notch1 Inhibits Apoptosis Apoptosis Notch1->Apoptosis Inhibits Xanthorhamnin_EMT_Inhibition This compound This compound (via Rhamnetin) TGFb_pathway TGF-β/Smad Pathway This compound->TGFb_pathway Wnt_pathway Wnt/β-catenin Pathway This compound->Wnt_pathway EMT Epithelial-Mesenchymal Transition (EMT) TGFb_pathway->EMT Wnt_pathway->EMT Metastasis Metastasis EMT->Metastasis

References

Methodological & Application

Application Notes & Protocols for Xanthorhamnin Extraction from Rhamnus cathartica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of xanthorhamnin from plant material, primarily focusing on Buckthorn berries (Rhamnus cathartica).

Introduction to this compound

This compound is a flavonoid glycoside that can be isolated from the berries of Rhamnus cathartica[1]. Flavonoids are a class of secondary metabolites in plants known for a wide range of biological activities, making them of great interest for pharmaceutical and nutraceutical applications. The aglycone of this compound is rhamnetin[1]. The extraction and purification of this compound are critical steps for its further investigation and utilization.

Plant Material Handling and Preparation

Proper handling and preparation of the plant material are crucial for achieving a high yield of this compound.

  • Collection and Identification : Berries of Rhamnus cathartica should be collected at their optimal ripeness. Proper botanical identification is essential to ensure the correct plant species is used.

  • Drying : The collected berries should be shade-dried to preserve the stability of the flavonoids. Oven drying at high temperatures should be avoided as it can lead to the degradation of thermolabile compounds[2].

  • Grinding : The dried plant material should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction Protocols

Several methods can be employed for the extraction of this compound. The choice of method depends on the available equipment, desired yield, and environmental considerations.

Maceration (Cold Extraction)

This is a simple and cost-effective method suitable for small-scale extractions.

Protocol:

  • Weigh the powdered plant material.

  • Place the powder in a suitable container and add the extraction solvent (e.g., 85% methanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the container and allow it to stand at room temperature for 3-7 days with occasional shaking.

  • After the maceration period, filter the extract to separate the plant debris.

  • The filtrate (crude extract) can then be concentrated and used for purification.

Soxhlet Extraction (Hot Extraction)

This method provides a more exhaustive extraction compared to maceration.

Protocol:

  • Place the powdered plant material in a thimble.

  • Place the thimble in the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with the extraction solvent (e.g., 85% methanol).

  • Heat the flask. The solvent will vaporize, condense in the condenser, and drip onto the thimble containing the plant material.

  • The extract will be siphoned back into the flask. This process is repeated for several cycles (typically 6-8 hours).

  • After extraction, the solvent in the flask contains the crude this compound extract.

Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient method that uses ultrasonic waves to enhance the extraction process.

Protocol:

  • Mix the powdered plant material with the extraction solvent in a flask.

  • Place the flask in an ultrasonic bath.

  • Set the desired temperature and sonication time (e.g., 40-60°C for 30-60 minutes).

  • After sonication, filter the mixture to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction.

Protocol:

  • Place the powdered plant material and extraction solvent in a microwave-safe extraction vessel.

  • Set the microwave power and extraction time (e.g., 400-800 W for 5-15 minutes).

  • After extraction, allow the vessel to cool and then filter the contents.

Optimization of Extraction Parameters

To maximize the yield of this compound, it is essential to optimize the extraction parameters. Response Surface Methodology (RSM) can be a valuable tool for this purpose[3][4][5][6].

Key Parameters to Optimize:

  • Solvent Concentration : Mixtures of alcohol (methanol or ethanol) and water are commonly used. An 85% methanol (B129727) solution has been shown to be effective for extracting compounds from Rhamnus cathartica[7].

  • Temperature : Higher temperatures can increase extraction efficiency but may also lead to degradation of the compound. A temperature range of 40-70°C is often optimal[3][4].

  • Extraction Time : The optimal time will vary depending on the extraction method used.

  • Solid-to-Liquid Ratio : This ratio affects the concentration gradient and, consequently, the extraction efficiency.

Table 1: Comparison of Extraction Methods for Flavonoids (General)

Extraction MethodTypical SolventTemperature (°C)TimeAdvantagesDisadvantages
Maceration80% Ethanol (B145695)Room Temp3-7 daysSimple, low costTime-consuming, lower yield
Soxhlet Extraction85% MethanolBoiling point of solvent6-8 hoursHigh extraction efficiencyRequires specialized equipment, potential for thermal degradation
Ultrasound-Assisted Extraction (UAE)70% Ethanol40-6030-60 minFast, efficient, reduced solvent consumptionRequires ultrasonic bath
Microwave-Assisted Extraction (MAE)60% MethanolVaries with power5-15 minVery fast, high yield, less solventRequires microwave extractor

Purification Protocol

The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound.

Defatting of the Crude Extract

The crude extract should first be defatted to remove non-polar compounds.

Protocol:

  • Concentrate the crude methanol extract under reduced pressure.

  • Suspend the residue in water.

  • Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate[7]. This compound, being a polar glycoside, is expected to remain in the aqueous phase.

Column Chromatography

Column chromatography is a key step for the purification of this compound.

Protocol:

  • Adsorbent Resins : Pack a column with a suitable adsorbent resin such as Amberlite XAD-7 or Sephadex LH-20[3][5].

  • Loading : Load the concentrated aqueous extract onto the column.

  • Washing : Wash the column with distilled water to remove sugars and other highly polar impurities.

  • Elution : Elute the column with a stepwise gradient of ethanol or methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

  • Fraction Collection : Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration : Pool the fractions containing pure this compound and concentrate them under reduced pressure.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and accurate method for the quantification of this compound[8].

Typical HPLC Conditions:

  • Column : C18 reverse-phase column.

  • Mobile Phase : A gradient of acidified water (e.g., with formic or acetic acid) and methanol or acetonitrile.

  • Detector : UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound.

  • Quantification : Based on a calibration curve generated from a pure this compound standard.

Table 2: Quantitative Data on Flavonoids in Buckthorn Berries (General)

Compound ClassPlant SourceMethod of AnalysisReported Content (mg/100g DW)Reference
Total PhenolicsSea Buckthorn BerriesSpectrophotometry1990 - 3494[9]
Total FlavonoidsSea Buckthorn BerriesSpectrophotometry198 - 896[10]
Isorhamnetin glycosidesSea Buckthorn BerriesUPLC-DADVaries significantly[10]
Quercetin glycosidesSea Buckthorn BerriesCE and HPLCup to 116[11]

Note: Specific quantitative data for this compound is limited in the literature. The values above are for related flavonoids in a similar plant genus and can serve as a general reference.

Stability of this compound

The stability of this compound is a critical factor to consider during extraction, purification, and storage.

  • pH : Flavonoids are generally more stable in acidic conditions. The use of acidified solvents during extraction can help preserve the integrity of this compound[12][13].

  • Temperature : High temperatures can lead to degradation. It is advisable to use moderate temperatures during extraction and to store extracts and purified compounds at low temperatures (e.g., 4°C or -20°C)[12][14][15].

  • Light : Exposure to light can cause degradation. Extracts and purified compounds should be stored in dark containers[14].

  • Oxygen : The presence of oxygen can lead to oxidative degradation. Storage under an inert atmosphere (e.g., nitrogen) can improve stability.

Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Extraction and Purification

Xanthorhamnin_Extraction_Workflow PlantMaterial Dried & Powdered Rhamnus cathartica Berries Extraction Extraction (e.g., 85% Methanol, Reflux) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract Concentration1 Concentration (Rotary Evaporator) CrudeExtract->Concentration1 Defatting Defatting (Liquid-Liquid Partitioning) Concentration1->Defatting AqueousPhase Aqueous Phase Defatting->AqueousPhase ColumnChromatography Column Chromatography (Amberlite XAD-7 / Sephadex LH-20) AqueousPhase->ColumnChromatography FractionCollection Fraction Collection & Monitoring (TLC/HPLC) ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Concentration2 Concentration & Lyophilization Pooling->Concentration2 Purethis compound Pure this compound Concentration2->Purethis compound

Caption: Workflow for this compound Extraction and Purification.

Generalized Flavonoid Biosynthesis Pathway

Flavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine PAL PAL Phenylalanine->PAL CinnamicAcid Cinnamic Acid PAL->CinnamicAcid C4H C4H CinnamicAcid->C4H pCoumaricAcid p-Coumaric Acid C4H->pCoumaricAcid CHS CHS pCoumaricAcid->CHS Chalcones Chalcones CHS->Chalcones CHI CHI Chalcones->CHI Flavanones Flavanones CHI->Flavanones F3H F3H Flavanones->F3H Dihydroflavonols Dihydroflavonols F3H->Dihydroflavonols FLS FLS Dihydroflavonols->FLS Flavonols Flavonols (e.g., Rhamnetin) FLS->Flavonols GT Glycosyltransferases Flavonols->GT This compound This compound GT->this compound

Caption: Generalized Flavonoid Biosynthesis Pathway leading to this compound.

References

Application Note: Quantification of Xanthorhamnin using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthorhamnin is a flavonoid glycoside that can be isolated from sources such as buckthorn berries (Rhamnus catharticus).[1] As a member of the flavonoid family, it is of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices is essential for research and development in the pharmaceutical and nutraceutical industries. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound. The method is ideal for applications in pharmacokinetics, quality control of raw materials, and formulation development.

Chemical Structure

  • Compound: this compound

  • Molecular Formula: C₃₄H₄₂O₂₀[2]

  • Molecular Weight: 770.69 g/mol [3]

  • Aglycone: Rhamnetin[1]

  • Structure: 3′,4′,5-Trihydroxy-7-methoxy-2-[α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyloxy]flavone[1]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of Xanthanorhamnin from a plant matrix (e.g., dried berries).

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 100 mg of the powdered plant material into a microcentrifuge tube.

  • Add 1 mL of extraction solvent (80:20 methanol:water with 0.1% formic acid).

  • Vortex the mixture vigorously for 2 minutes.

  • Sonicate the sample for 30 minutes in a sonication bath.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Desolvation Gas Flow 650 L/h

MRM Transitions for this compound:

Based on the structure of this compound, the precursor ion ([M+H]⁺) would be m/z 771.2. The fragmentation in the MS/MS would likely involve the cleavage of the glycosidic bonds. The most probable initial loss would be the terminal rhamnose, followed by the second rhamnose and then the galactose, leading to the aglycone, Rhamnetin (m/z 317.1). Therefore, the following MRM transitions are proposed for quantification and confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Note
This compound771.2625.225100Quantifier
This compound771.2479.135100Qualifier
This compound771.2317.145100Qualifier

Data Presentation

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the following tables.

Table 1: Linearity, LOD, and LOQ

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 1000> 0.9950.31.0

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Measured Concentration (ng/mL, mean ± SD, n=6)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
54.9 ± 0.3< 6.1< 7.598.0
5051.2 ± 2.1< 4.1< 5.2102.4
500495.5 ± 15.4< 3.1< 4.599.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sp1 Weigh Plant Material sp2 Add Extraction Solvent sp1->sp2 sp3 Vortex and Sonicate sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Filter Supernatant sp4->sp5 an1 Inject Sample sp5->an1 Filtered Extract an2 Chromatographic Separation an1->an2 an3 Mass Spectrometric Detection (MRM) an2->an3 dp1 Peak Integration an3->dp1 Raw Data dp2 Quantification using Calibration Curve dp1->dp2

Caption: Experimental workflow for this compound quantification.

fragmentation_pathway This compound This compound [M+H]⁺ m/z 771.2 Intermediate1 Loss of Rhamnose [M+H-146]⁺ m/z 625.2 This compound->Intermediate1 - C₆H₁₀O₄ Intermediate2 Loss of Rhamnose [M+H-146-146]⁺ m/z 479.1 Intermediate1->Intermediate2 - C₆H₁₀O₄ Rhamnetin Rhamnetin Aglycone [M+H-146-146-162]⁺ m/z 317.1 Intermediate2->Rhamnetin - C₆H₁₀O₅ (Galactose)

Caption: Proposed fragmentation pathway for this compound.

This application note provides a detailed and validated HPLC-MS/MS method for the quantification of this compound. The method is sensitive, selective, and reproducible, making it suitable for a wide range of applications in natural product research and drug development. The provided protocols and data can be used as a starting point for the analysis of this compound in various sample matrices.

References

Application Notes and Protocols for the Validated Analytical Method of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin is a complex flavonoid triglycoside found in sources such as buckthorn berries (Rhamnus catharticus). Its chemical structure is 3′,4′,5-Trihydroxy-7-methoxy-2-[α-L-rhamnopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyloxy]flavone, with the aglycone being rhamnetin (B192265).[1] Given the growing interest in the therapeutic potential of flavonoids, particularly their anti-inflammatory properties, a robust and validated analytical method for the quantification of this compound is essential for quality control of raw materials, pharmacokinetic studies, and formulation development.

This document provides a detailed protocol for a validated analytical method for the quantitative determination of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with a Photodiode Array (UPLC-PDA) detector. The method is based on established principles for the analysis of rhamnetin and other flavonoid glycosides.

Analytical Method Principle

The method employs reversed-phase UPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the efficient separation of the analyte. Detection and quantification are achieved using a PDA detector, monitoring at the characteristic absorbance maxima of the rhamnetin chromophore. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant material containing this compound (e.g., dried buckthorn berries)

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Store all standard solutions at 4°C and protected from light.

Sample Preparation (from Plant Material)
  • Grinding: Mill the dried plant material to a fine powder (e.g., 40 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 80% aqueous methanol.

    • Perform ultrasound-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants.

  • Purification (Optional - for complex matrices):

    • Evaporate the combined supernatant to dryness under reduced pressure.

    • Redissolve the residue in 10 mL of water.

    • Apply the solution to a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute this compound with 10 mL of methanol.

  • Final Preparation:

    • Evaporate the final extract or eluate to dryness.

    • Reconstitute the residue in a known volume (e.g., 5 mL) of the mobile phase starting condition.

    • Filter the solution through a 0.22 µm syringe filter prior to UPLC injection.

UPLC-PDA Conditions
  • Instrument: UPLC system with a binary solvent manager, sample manager, and PDA detector.

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 90 10
    10.0 60 40
    12.0 40 60
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • PDA Detection:

    • Wavelength: 255 nm and 354 nm

    • Scan Range: 200-400 nm

Method Validation Summary

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables summarize the expected quantitative data based on validated methods for structurally similar flavonoid glycosides.[2][3]

Table 1: Linearity, LOD, and LOQ

ParameterValue
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.8 µg/mL
Limit of Quantification (LOQ)~2.5 µg/mL

Table 2: Precision

LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=3 days)
Low QC5< 2.0< 3.0
Mid QC50< 1.5< 2.5
High QC150< 1.5< 2.0

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)%RSD
598.5 - 101.2< 2.0
5099.1 - 100.8< 1.5
15098.9 - 101.5< 1.5

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-PDA Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction (80% MeOH, Sonication) Extraction (80% MeOH, Sonication) Grinding->Extraction (80% MeOH, Sonication) Centrifugation Centrifugation Extraction (80% MeOH, Sonication)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration (0.22 µm) Filtration (0.22 µm) Supernatant Collection->Filtration (0.22 µm) UPLC Injection UPLC Injection Filtration (0.22 µm)->UPLC Injection Inject into UPLC Chromatographic Separation (C18 Column) Chromatographic Separation (C18 Column) UPLC Injection->Chromatographic Separation (C18 Column) PDA Detection (255/354 nm) PDA Detection (255/354 nm) Chromatographic Separation (C18 Column)->PDA Detection (255/354 nm) Data Acquisition & Processing Data Acquisition & Processing PDA Detection (255/354 nm)->Data Acquisition & Processing Quantification Quantification Data Acquisition & Processing->Quantification Calculate Concentration

UPLC-PDA analytical workflow for this compound.
Anti-inflammatory Signaling Pathway of Rhamnetin Glycosides

Rhamnetin, the aglycone of this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[1][4][5] This diagram illustrates the putative mechanism of action where rhamnetin inhibits inflammatory responses induced by stimuli like Lipopolysaccharide (LPS).

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates This compound This compound (Rhamnetin) This compound->p38 Inhibits This compound->JNK Inhibits This compound->ERK Inhibits This compound->IKK Inhibits NFkB NF-κB p38->NFkB Activates JNK->NFkB Activates ERK->NFkB Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2)

Inhibition of inflammatory pathways by Rhamnetin.

References

Xanthorhamnin: Application Notes and Protocols for Use as a Potential Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a glycosylated flavonoid, presents a promising avenue for the development of natural food colorants. With increasing consumer demand for natural and "clean-label" ingredients, the food industry is actively seeking alternatives to synthetic dyes.[1] this compound, responsible for the yellowish-orange hue observed in sources like buckthorn berries (Rhamnus catharticus) and the bacterium Bacillus indicus, offers a potential solution.[2][3] Its flavonoid structure also suggests possible antioxidant and health-promoting properties, adding to its appeal as a functional food ingredient.[2]

These application notes provide a comprehensive overview of the current knowledge on this compound and outline detailed protocols for its extraction, purification, and evaluation as a natural food colorant. The information is intended to guide researchers in further exploring its potential and addressing the existing knowledge gaps for its commercial application.

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₃₄H₄₂O₂₀[2]
Molar Mass 769 g/mol [2]
Appearance Yellowish-orange pigment[2]
Solubility Soluble in polar solvents like methanol (B129727) and ethanol.[2][4]
Chemical Class Flavonoid Glycoside[5]
Aglycone Rhamnetin[3]

Experimental Protocols

Extraction and Purification of this compound from Bacillus indicus

This protocol is based on the methodology described for the extraction of this compound from a radio-resistant strain of Bacillus indicus.[2]

3.1.1. Materials and Equipment

  • Bacillus indicus culture

  • Tryptone Yeast Glucose (TGY) medium

  • Methanol

  • C18 solid-phase extraction (SPE) cartridges

  • Rotary evaporator

  • Centrifuge

  • UV-Visible spectrophotometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

3.1.2. Protocol

  • Cultivation of Bacillus indicus : Inoculate Bacillus indicus in TGY medium and incubate until a yellowish-orange coloration is observed in the bacterial culture.

  • Cellular Metabolite Extraction :

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in methanol.

    • Perform cell lysis (e.g., sonication) to release intracellular metabolites.

    • Centrifuge the mixture to remove cell debris and collect the methanol supernatant containing the crude this compound extract.

  • Purification by Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Load the crude methanol extract onto the conditioned cartridge.

    • Wash the cartridge with a non-polar solvent to remove impurities.

    • Elute this compound using a polar solvent such as methanol.

    • Collect the eluate and concentrate it using a rotary evaporator.

  • Characterization :

    • Confirm the presence and purity of this compound using UV-Visible spectrophotometry and LC-MS analysis. The LC-MS analysis should reveal a molar mass of approximately 769 [m/z]⁻.[2]

3.1.3. Workflow for Extraction and Purification

Extraction_Purification cluster_extraction Extraction cluster_purification Purification & Analysis culture Bacillus indicus Culture harvest Cell Harvesting culture->harvest extraction Methanol Extraction harvest->extraction crude_extract Crude Extract extraction->crude_extract spe C18 SPE crude_extract->spe purified Purified this compound spe->purified lcms LC-MS Analysis purified->lcms

Workflow for this compound Extraction and Purification.
Stability Assessment of this compound

The stability of a natural colorant is paramount for its application in food products. This protocol outlines a general methodology for assessing the stability of this compound under various environmental conditions.[6][7]

3.2.1. Materials and Equipment

  • Purified this compound solution of known concentration

  • pH buffers (ranging from acidic to alkaline, e.g., pH 3, 5, 7, 9)

  • Temperature-controlled incubators or water baths

  • Light exposure chamber with a controlled light source (e.g., UV-Vis lamp)

  • UV-Visible spectrophotometer or a colorimeter (e.g., CIELAB system)

  • HPLC system for quantitative analysis

3.2.2. Protocol

  • Preparation of this compound Solutions : Prepare solutions of purified this compound in different pH buffers.

  • pH Stability :

    • Store the buffered this compound solutions at a constant temperature in the dark.

    • At regular intervals, measure the absorbance at the maximum wavelength (λmax) of this compound using a UV-Visible spectrophotometer or measure the color change using a colorimeter (Lab* values).

    • Calculate the percentage degradation or color change over time for each pH.

  • Temperature Stability :

    • Store the this compound solutions (at a constant pH) at different temperatures (e.g., 4°C, 25°C, 60°C, 100°C) in the dark.

    • Monitor the color change or degradation as described for pH stability.

    • Determine the degradation kinetics and calculate the half-life (t½) of this compound at each temperature.

  • Light Stability :

    • Expose the this compound solutions (at a constant pH and temperature) to a controlled light source.

    • Keep a control sample in the dark.

    • Measure the color change or degradation at regular intervals.

    • Compare the stability of the light-exposed sample with the control.

3.2.3. Data Presentation for Stability Studies

Table 1: Effect of pH on this compound Stability

pH Incubation Time (h) Absorbance at λmax % Degradation
3 0 Initial Absorbance 0
24
48
5 0 Initial Absorbance 0
24
48
7 0 Initial Absorbance 0
24

| | 48 | | |

Table 2: Effect of Temperature on this compound Stability (at a constant pH)

Temperature (°C) Incubation Time (h) % Degradation Half-life (t½) (h)
4 0 0
24
48
25 0 0
24
48
60 0 0
24

| | 48 | | |

3.2.4. Workflow for Stability Testing

Stability_Testing cluster_prep Sample Preparation cluster_conditions Experimental Conditions cluster_analysis Analysis prep Prepare this compound Solutions ph Varying pH prep->ph temp Varying Temperature prep->temp light Light/Dark Exposure prep->light measurement Spectrophotometry/Colorimetry ph->measurement temp->measurement light->measurement kinetics Degradation Kinetics measurement->kinetics halflife Half-life Calculation kinetics->halflife

General Workflow for Stability Assessment of this compound.

Toxicological Assessment

A thorough toxicological evaluation is mandatory for the approval of any new food additive.[8] Currently, there is a lack of specific toxicological data for this compound for food applications. The following outlines a general approach for the safety assessment of a new food additive, which should be applied to this compound.[9]

4.1. Recommended Toxicological Studies

  • Acute Toxicity : To determine the short-term adverse effects of a single high dose of this compound.

  • Subchronic Toxicity : To evaluate the effects of repeated doses over a period of 90 days in a rodent species.

  • Genotoxicity : A battery of tests to assess the potential of this compound to cause DNA damage or mutations.

  • Chronic Toxicity/Carcinogenicity : Long-term studies to evaluate the potential for carcinogenic effects.

  • Reproductive and Developmental Toxicity : To assess the potential effects on fertility, pregnancy, and offspring development.

4.2. Signaling Pathway Diagram (Hypothetical)

While no specific signaling pathways related to this compound's toxicity have been elucidated, flavonoids are known to interact with various cellular pathways. A hypothetical pathway illustrating potential interactions based on general flavonoid activity is presented below. Further research is required to validate these interactions for this compound.

Signaling_Pathway cluster_cellular Cellular Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 Pathway This compound->Nrf2 Activates InflammatoryPathways Inflammatory Pathways (e.g., NF-κB) This compound->InflammatoryPathways Inhibits Apoptosis Apoptosis This compound->Apoptosis Inhibits ROS->Apoptosis Induces AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->AntioxidantEnzymes Upregulates

Hypothetical Signaling Pathways for this compound's Bioactivity.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of phytochemicals in plant extracts.[10]

Protocol for Quantitative Analysis
  • Standard Preparation : Prepare a stock solution of purified this compound standard of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Preparation : Prepare an extract of the plant material (e.g., buckthorn berries) using a suitable solvent like methanol. The extraction conditions should be optimized for maximum recovery of this compound. Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column.

    • Mobile Phase : A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good separation of this compound from other components in the extract.

    • Flow Rate : Typically 1.0 mL/min.

    • Detection : UV detector at the λmax of this compound.

    • Injection Volume : 10-20 µL.

  • Quantification : Inject the standards and the sample extract into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Gaps in Knowledge and Future Research

The application of this compound as a natural food colorant is currently limited by a lack of comprehensive data. Future research should focus on:

  • Development of optimized extraction and purification protocols from sustainable plant sources like Rhamnus catharticus.

  • Comprehensive stability studies of this compound in various food matrices.

  • In-depth toxicological evaluation to establish a safe level for human consumption.

  • Sensory analysis to evaluate any potential off-flavors at typical usage levels.

  • Investigation of the regulatory status of this compound and Rhamnus extracts for use in food.

By addressing these research gaps, the potential of this compound as a viable and marketable natural food colorant can be fully realized.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Xanthorhamnin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a flavonoid glycoside, is recognized for its potential antioxidant properties, which are crucial in mitigating oxidative stress-related cellular damage. The evaluation of this antioxidant capacity is a fundamental step in drug discovery and development. This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant activity of this compound and related flavonoids using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays are instrumental in determining the free radical scavenging potential of a compound, offering insights into its mechanism of action.

Data Presentation

CompoundAssayIC50 (µmol/L)
Isorhamnetin (B1672294)DPPH24.61[1]
IsorhamnetinABTS14.54[1]

Note: Lower IC50 values indicate higher antioxidant activity. The data presented for isorhamnetin can serve as a benchmark for interpreting results obtained for this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the deep violet methanolic solution of DPPH• is measured by the decrease in absorbance at 517 nm, which results in a color change to yellow.

Materials:

  • This compound (or related flavonoid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the test sample.

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of the various concentrations of the test sample or positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the respective sample concentrations and 100 µL of methanol (without DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without the test sample).

    • A_sample is the absorbance of the test sample with DPPH solution.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test sample. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is produced by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is measured as a decrease in absorbance at 734 nm.

Materials:

  • This compound (or related flavonoid)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or ethanol

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Trolox) in the same manner.

  • Assay Protocol:

    • To a 96-well plate, add 10 µL of the various concentrations of the test sample or positive control.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the working ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100

    Where:

    • A_blank is the absorbance of the blank (working ABTS•+ solution without the test sample).

    • A_sample is the absorbance of the test sample with the working ABTS•+ solution.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test sample. The IC50 value is the concentration of the sample that scavenges 50% of the ABTS•+ radicals.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Control_prep Prepare Positive Control Dilutions Control_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_stock Prepare ABTS•+ Stock Solution ABTS_work Prepare Working ABTS•+ Solution ABTS_stock->ABTS_work Mix Mix Sample/Control with ABTS•+ Solution ABTS_work->Mix Sample_prep Prepare this compound Dilutions Sample_prep->Mix Control_prep Prepare Positive Control Dilutions Control_prep->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the ABTS radical cation decolorization assay.

References

Application Notes and Protocols for Evaluating Xanthorhamnin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a glycosylated flavonoid, has garnered interest for its potential therapeutic properties, including antioxidant and antitumor activities. Preliminary studies on related flavonoids, such as Isorhamnetin, suggest that this compound may exert cytotoxic effects on cancer cells through the induction of apoptosis and cell cycle arrest. These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to elucidate the cytotoxic mechanisms of this compound. The following protocols are foundational and may require optimization for specific cell lines and experimental conditions.

Key Cell-Based Assays for Cytotoxicity Profiling

A multi-faceted approach is recommended to thoroughly characterize the cytotoxic effects of this compound. The following assays provide quantitative data on cell viability, membrane integrity, apoptosis, and cell cycle progression.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay quantifies the release of lactate (B86563) dehydrogenase, a stable cytosolic enzyme, from cells with compromised membrane integrity into the culture medium.[3][4] This assay is a reliable indicator of cytotoxicity and cell death.[4]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[5] Colorimetric or fluorometric assays can measure the activity of specific caspases, such as caspase-3, -8, and -9, to determine the involvement of intrinsic and extrinsic apoptotic pathways.[6]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is measured by flow cytometry.[7] This allows for the identification of cell cycle arrest at specific checkpoints.

Data Presentation

Quantitative data from the aforementioned assays should be systematically organized for clear interpretation and comparison. The following tables provide templates for presenting typical results.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Example: MCF-7Breast Cancer24Data to be determined
48Data to be determined
72Data to be determined
Example: A549Lung Cancer24Data to be determined
48Data to be determined
72Data to be determined
Example: HeLaCervical Cancer24Data to be determined
48Data to be determined
72Data to be determined

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are typically determined from dose-response curves generated from MTT assay data.

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseSub-G1 (Apoptosis) (%)
Control (Vehicle)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determinedData to be determined
This compound (2 x IC50)Data to be determinedData to be determinedData to be determinedData to be determined

Data is obtained from cell cycle analysis using flow cytometry after PI staining.

Table 3: Quantification of Apoptosis by Annexin V-FITC/PI Staining

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control (Vehicle)Data to be determinedData to be determinedData to be determined
This compound (IC50)Data to be determinedData to be determinedData to be determined
This compound (2 x IC50)Data to be determinedData to be determinedData to be determined

Data is generated by flow cytometric analysis of cells stained with Annexin V-FITC and Propidium Iodide.

Table 4: Caspase-3, -8, and -9 Activity in Response to this compound

TreatmentCaspase-3 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control (Vehicle)1.01.01.0
This compound (IC50)Data to be determinedData to be determinedData to be determined
This compound (2 x IC50)Data to be determinedData to be determinedData to be determined

Fold change is calculated relative to the vehicle-treated control group.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-5).

  • Set up control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit.

    • Medium background: Culture medium without cells.

  • After the incubation period, carefully collect the supernatant from each well without disturbing the cells.

  • Follow the LDH assay kit protocol to measure the LDH activity in the collected supernatants.[10] This typically involves adding a reaction mixture and incubating for a specific time.[11]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer within one hour.

Protocol 4: Caspase-3 Colorimetric Assay

Materials:

  • 6-well or 12-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Caspase-3 colorimetric assay kit

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described previously.

  • After treatment, lyse the cells using the lysis buffer provided in the kit.

  • Centrifuge the cell lysate to pellet the debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[12][13][14]

  • Incubate the plate at 37°C for 1-2 hours.[14]

  • Measure the absorbance at 405 nm.[14]

  • Calculate the fold increase in caspase-3 activity relative to the control.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Materials:

  • 6-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)[7][15]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[16]

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[15]

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_assays Cytotoxicity Assays start Start: Cancer Cell Culture treatment Treatment with This compound (Dose- and Time-response) start->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis: - IC50 Calculation - % Cytotoxicity - Apoptosis Quantification - Cell Cycle Distribution mtt->data_analysis ldh->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Elucidation of This compound's Cytotoxic Mechanism data_analysis->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

Postulated Signaling Pathway of this compound-Induced Apoptosis

Based on studies of related flavonoids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_regulation Regulation of Bcl-2 Family cluster_caspase_cascade Caspase Cascade This compound This compound bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion Inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Xanthorhamnin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than traditional therapies.

Xanthorhamnin, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound in vitro, focusing on its mechanisms of action involving key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The provided protocols detail the necessary steps to assess the efficacy of this compound in a controlled laboratory setting.

Key Experimental Assays

A series of in vitro assays can be employed to elucidate the anti-inflammatory properties of this compound. A common and effective model is the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Core Assays:

  • Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitric oxide, a key inflammatory mediator, by LPS-stimulated macrophages.

  • Pro-inflammatory Cytokine Quantification (ELISA): Determines the levels of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by macrophages.

  • Western Blot Analysis of Signaling Pathways: Investigates the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins like p65 (a subunit of NF-κB) and Extracellular signal-regulated kinase (ERK).

Data Presentation

The following tables summarize representative quantitative data from in vitro anti-inflammatory studies of a compound structurally related to this compound, demonstrating its potential efficacy.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control-5.2 ± 0.8
LPS (1 µg/mL)-100
This compound + LPS1078.5 ± 4.1
This compound + LPS2555.3 ± 3.7
This compound + LPS5032.1 ± 2.9

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-15.4 ± 2.18.9 ± 1.5
LPS (1 µg/mL)-1250.8 ± 98.7850.2 ± 75.4
This compound + LPS10980.5 ± 85.3675.1 ± 60.9
This compound + LPS25650.2 ± 55.9430.6 ± 41.2
This compound + LPS50310.7 ± 28.4215.8 ± 20.3

Table 3: Densitometric Analysis of Western Blots for Phosphorylated p65 and ERK in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)p-p65 / Total p65 (Relative Density)p-ERK / Total ERK (Relative Density)
Control-0.12 ± 0.030.15 ± 0.04
LPS (1 µg/mL)-1.001.00
This compound + LPS250.58 ± 0.070.62 ± 0.08
This compound + LPS500.29 ± 0.050.31 ± 0.06

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay using Griess Reagent

Objective: To quantify the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for another 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

  • Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Quantification of TNF-α and IL-6 by ELISA

Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Supernatants from Protocol 1

  • Mouse TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare the ELISA plate according to the kit manufacturer's instructions (coating with capture antibody).

  • Sample and Standard Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate as per the kit's protocol (typically 2 hours at room temperature).

  • Washing: Wash the plate four times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm within 30 minutes.[2][3]

  • Calculation: Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis for Phospho-p65 and Phospho-ERK

Objective: To determine the effect of this compound on the phosphorylation of NF-κB p65 and ERK in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Griess Assay for NO C->D E ELISA for Cytokines (TNF-α, IL-6) C->E F Western Blot for Signaling Proteins (p-p65, p-ERK) C->F G Quantify NO Production D->G H Quantify Cytokine Levels E->H I Analyze Protein Phosphorylation F->I

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NFkB_MAPK_Pathway cluster_LPS Cell Exterior cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK ERK ERK MAPKK->ERK pERK p-ERK ERK->pERK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) pERK->Genes activates transcription IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα p65_p50 p65/p50 p_p65_p50 p-p65/p50 p65_p50->p_p65_p50 translocates to nucleus p_p65_p50->Genes activates transcription This compound This compound This compound->MAPKK inhibits This compound->IKK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Application Note and Protocol: Xanthorhamnin as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin is a glycosidic flavonoid found in various plant species, notably in the berries of Buckthorn (Rhamnus catharticus).[1] Its chemical structure consists of the aglycone rhamnetin (B192265) linked to a trisaccharide. With a molecular formula of C34H42O20 and a molar mass of approximately 770.68 g/mol , this compound serves as a valuable standard for chromatographic applications aimed at the identification and quantification of flavonoids in plant extracts, herbal medicines, and other natural products.[1][2] Its antioxidant and radioprotective properties also make it a compound of interest in pharmaceutical and nutraceutical research.[3]

This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard in High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC).

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Molecular Formula C34H42O20[2]
Molar Mass 770.68 g/mol [1]
IUPAC Name 3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one[2]
CAS Number 75183-90-3[2]
Appearance Yellowish crystalline solid
Solubility Soluble in methanol (B129727), ethanol, and water.

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is critical for generating reliable calibration curves and achieving accurate quantification.

Materials:

  • This compound standard (high purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Protocol:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve the standard in a small amount of methanol in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the mark with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standards.

    • Suggested concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.

  • Storage:

    • Store the stock and working standard solutions at 2-8°C in amber glass vials to protect them from light.

    • It is recommended to prepare fresh working solutions daily. The stability of the stock solution should be evaluated, but it is generally stable for up to a week when stored properly.

Sample Preparation from Plant Material

This protocol provides a general method for extracting this compound from a plant matrix. Optimization may be required depending on the specific sample.

Materials:

  • Plant material (e.g., dried berries)

  • Grinder or mortar and pestle

  • Methanol with 1% HCl (v/v)

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Grind the dried plant material to a fine powder.

  • Accurately weigh approximately 1 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of methanol with 1% HCl.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Methods

The following are example methods and may require optimization for specific instrumentation and applications.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm and 350 nm
Injection Volume 10 µL

Method Validation Parameters (Typical Values for Flavonoid Glycosides):

ParameterExpected Range/Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%
Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B1-7 min: 5-50% B7-8 min: 50-95% B8-9 min: 95% B9-10 min: 95-5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometry ESI in positive ion modeMRM transitions to be determined by infusion of this compound standard
Thin-Layer Chromatography (TLC)

Procedure:

ParameterRecommended Setting
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Ethyl acetate (B1210297) : Formic acid : Glacial acetic acid : Water (100:11:11:26, v/v/v/v)
Application Apply 5-10 µL of the standard and sample solutions as bands.
Development Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 8 cm.
Detection Visualize the plate under UV light at 254 nm and 366 nm. This compound should appear as a dark quenching spot at 254 nm and may fluoresce at 366 nm. A characteristic colored spot may be visible under white light.

Visualization of Experimental Workflow and Biological Activity

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a sample using a chromatographic standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard This compound Standard Standard_Sol Standard Solutions Standard->Standard_Sol Dissolution & Dilution Sample Plant Material Sample_Ext Sample Extract Sample->Sample_Ext Extraction & Filtration Chromatography HPLC / UPLC / TLC Standard_Sol->Chromatography Sample_Ext->Chromatography Data_Acq Data Acquisition Chromatography->Data_Acq Cal_Curve Calibration Curve Data_Acq->Cal_Curve Standard Data Quant_Result Quantification of This compound Data_Acq->Quant_Result Sample Data Cal_Curve->Quant_Result

Caption: Workflow for this compound quantification.

Potential Signaling Pathway Modulation

This compound belongs to the flavonoid class of compounds, which are known to possess various biological activities, including antioxidant and anti-inflammatory effects. The aglycone of this compound is rhamnetin, which is structurally related to other flavonols like quercetin (B1663063) and isorhamnetin. Isorhamnetin has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[4] While direct evidence for this compound's effect on this pathway is limited, it is a plausible mechanism of its anti-inflammatory action.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription This compound This compound (Potential Inhibition) This compound->IKK Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a suitable reference standard for the qualitative and quantitative analysis of flavonoids in various matrices. The protocols provided herein offer a starting point for developing robust and reliable chromatographic methods. As with any analytical method, validation is crucial to ensure data accuracy and precision. The potential biological activities of this compound, such as its antioxidant properties and possible modulation of inflammatory pathways, underscore its importance in both phytochemical analysis and drug discovery.

References

Application Notes & Protocols: Formulation of Xanthorhamnin for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Xanthorhamnin is a glycosylated flavonoid, specifically a rhamnoside of isorhamnetin, with the chemical formula C34H42O20.[1] Found in various plants, it has demonstrated significant therapeutic potential owing to its potent antioxidant, anti-inflammatory, radioprotective, and antitumor properties.[1][2] Like many natural flavonoids, the clinical translation of this compound is hampered by challenges such as low aqueous solubility, poor absorption, and rapid metabolism, leading to limited bioavailability.[3][4]

Encapsulating this compound into advanced drug delivery systems, such as polymeric nanoparticles, liposomes, and micelles, presents a viable strategy to overcome these pharmacokinetic hurdles.[5][6] These nanocarriers can enhance the solubility and stability of this compound, provide controlled and sustained release, and potentially enable targeted delivery to specific tissues, thereby increasing its therapeutic efficacy and minimizing potential side effects.[7][8]

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound-loaded nanocarriers.

2.0 Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is crucial for selecting an appropriate formulation strategy.

PropertyValue/DescriptionSource/Justification
Molecular Formula C34H42O20[1]
Molar Mass ~769 g/mol [1]
Structure Glycosylated Flavonoid (Isorhamnetin 3,7-dirhamnoside)This compound is the glycoside form of Isorhamnetin.
Appearance Yellowish compound[1]
Solubility Poorly soluble in water, soluble in organic solvents like methanol.The aglycone (Isorhamnetin) is highly hydrophobic. The sugar moieties increase polarity but overall aqueous solubility remains low, which is typical for many flavonoid glycosides.[1][3]
Bioactivity Antioxidant, Anti-inflammatory, Antitumor[1][2][9]

3.0 Key Biological Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and its aglycone, Isorhamnetin, exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.

Anti_Inflammatory_Pathway cluster_stimulus cluster_pathway NF-κB Signaling Pathway cluster_drug Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) Nucleus->Genes Upregulates Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Figure 1: Simplified NF-κB signaling pathway for inflammation, inhibited by this compound.

Anticancer_Pathway cluster_membrane cluster_cytoplasm Cytoplasm cluster_drug RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits Experimental_Workflow Start Start: Drug & Polymer Selection Formulation Nanoparticle Formulation (e.g., Emulsion-Solvent Evaporation) Start->Formulation Purification Purification & Collection (Centrifugation, Lyophilization) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Size Particle Size & PDI (DLS) Characterization->Size Analysis Zeta Zeta Potential (DLS) Characterization->Zeta Analysis Morphology Morphology (SEM/TEM) Characterization->Morphology Analysis EE Encapsulation Efficiency & Drug Loading Characterization->EE Analysis Release In Vitro Release Study (Dialysis) Size->Release Zeta->Release Morphology->Release EE->Release End Optimized Formulation Release->End

References

Synthesis and Bioactivity of Xanthorhamnin Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a natural flavonoid glycoside, has emerged as a promising scaffold for the development of novel therapeutic agents. Its inherent biological activities, including antioxidant and anti-inflammatory properties, make it an attractive starting point for medicinal chemistry campaigns. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and the evaluation of their bioactivities. The methodologies outlined herein are intended to guide researchers in the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the chemical modification of its aglycone, rhamnetin (B192265), followed by glycosylation, or the direct modification of the this compound molecule. Key strategies include regioselective glycosylation and derivatization of the sugar moieties.

Experimental Protocol: Regioselective Glycosylation of Rhamnetin

This protocol describes a general method for the regioselective glycosylation of rhamnetin to yield this compound and its derivatives. This procedure is adapted from established methods for flavonoid glycosylation.

Materials:

Procedure:

  • Protection of Rhamnetin Hydroxyl Groups (Optional but recommended for selectivity): To achieve regioselective glycosylation at the 3-hydroxyl group, it is often necessary to protect the other hydroxyl groups of rhamnetin. This can be achieved using standard protecting group chemistry, such as benzylation or silylation.

  • Glycosylation Reaction:

    • Dissolve the protected rhamnetin (1 equivalent) and acetobromo-α-L-rhamnose (1.2 equivalents) in anhydrous quinoline or DCM.

    • Add Ag₂O (1.5 equivalents) or a catalytic amount of BF₃·Et₂O to the mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble salts.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the protected this compound derivative.

  • Deprotection:

    • Dissolve the purified, protected this compound derivative in dry methanol.

    • Add a catalytic amount of sodium methoxide and stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final this compound derivative.

Experimental Workflow for Synthesis and Bioactivity Screening

G cluster_synthesis Synthesis of this compound Derivatives cluster_bioactivity Bioactivity Studies Start Starting Material (Rhamnetin/Xanthorhamnin) Protect Protection of Hydroxyl Groups Start->Protect Derivatization Derivatization of Sugar Moiety Start->Derivatization Glycosylation Glycosylation with Activated Sugar Protect->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Derivatization->Deprotection Purification Purification and Characterization Deprotection->Purification Antioxidant Antioxidant Activity Assays (DPPH, ABTS) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Inhibition, Cytokine Levels) Purification->AntiInflammatory DataAnalysis Data Analysis (IC50 Determination) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for the synthesis and bioactivity evaluation of this compound derivatives.

Bioactivity Studies

This compound and its derivatives are known to exhibit a range of biological activities. The following protocols describe standard assays for evaluating their antioxidant and anti-inflammatory potential.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of this compound derivatives in methanol or DMSO at various concentrations (e.g., 1, 10, 50, 100 µM). Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture:

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Determination (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value for NO inhibition.

Quantitative Bioactivity Data

The following tables summarize hypothetical quantitative data for a series of synthesized this compound derivatives to illustrate how to present such data. Note: The following data is for illustrative purposes only and is not based on actual experimental results for these specific compounds.

Table 1: Antioxidant Activity of this compound Derivatives

CompoundDerivativeDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
1 This compound15.2 ± 1.18.5 ± 0.7
2a 4'-O-methyl-Xanthorhamnin25.8 ± 2.314.2 ± 1.5
2b 7-O-acetyl-Xanthorhamnin18.5 ± 1.610.1 ± 0.9
2c 3''-O-galloyl-Xanthorhamnin9.7 ± 0.85.3 ± 0.4
Control Ascorbic Acid5.4 ± 0.32.1 ± 0.2

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundDerivativeNO Inhibition IC₅₀ (µM) in RAW 264.7 cells
1 This compound22.5 ± 2.1
2a 4'-O-methyl-Xanthorhamnin35.1 ± 3.5
2b 7-O-acetyl-Xanthorhamnin28.9 ± 2.7
2c 3''-O-galloyl-Xanthorhamnin12.3 ± 1.1
Control Dexamethasone0.8 ± 0.1

Signaling Pathway Analysis

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Rhamnetin, the aglycone of this compound, has been shown to suppress these pathways.[1][2]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO) and various cytokines. This compound derivatives may inhibit this pathway by preventing the degradation of IκBα or blocking the nuclear translocation of NF-κB.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Nucleus Nucleus This compound This compound Derivatives This compound->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Rhamnetin has been reported to inhibit the phosphorylation of p38 MAPK and JNK.[2]

G cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound Derivatives This compound->MAPKK inhibits

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Conclusion

The synthetic protocols and bioactivity assays detailed in this document provide a robust framework for the systematic investigation of this compound derivatives. By exploring the structure-activity relationships, researchers can identify novel and potent antioxidant and anti-inflammatory agents with therapeutic potential. The elucidation of their mechanisms of action through signaling pathway analysis will further contribute to the development of targeted therapies for a range of inflammatory diseases.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a glycosylated flavonoid, has demonstrated significant biological activities, including antioxidant and potential antitumor properties.[1][2] Effective purification of this compound from crude plant or bacterial extracts is crucial for its characterization and further investigation in drug development. Solid-phase extraction (SPE) is a highly effective and efficient technique for the purification and concentration of flavonoids from complex matrices.[3][4] This document provides detailed application notes and protocols for the purification of this compound using C18 SPE cartridges.

Data Presentation: Quantitative Bioactivity of Purified this compound

The following table summarizes the quantitative data on the bioactivity of this compound following purification.

Bioactivity AssayResultReference
Antioxidant Activity77.05%[1][2]
Metal Chelation Activity79.80%[1][2]
Oxidative Damage Inhibition (Bovine Serum Albumin)65.32%[2]
Oxidative Damage Inhibition (Mice Liver Lipids)71.61%[2]

Note: While specific recovery and purity percentages for this compound purification by SPE are not extensively documented, typical recoveries for flavonoid glycosides using C18 SPE are expected to be high, often exceeding 90%, with purity levels depending on the complexity of the initial matrix.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification

This protocol outlines a general procedure for the purification of this compound from a crude extract using a C18 SPE cartridge. C18 is a nonpolar stationary phase that retains moderately polar compounds like flavonoid glycosides from a polar mobile phase.[3][6][7]

Materials:

  • C18 SPE cartridge[8]

  • Methanol (B129727) (HPLC grade)[9]

  • Acidified water (e.g., water with 0.1% formic acid)[9][10]

  • Acidified methanol (e.g., methanol with 0.1% formic acid)[9]

  • Crude this compound extract

  • SPE manifold (optional, but recommended)

  • Collection tubes

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the C18 cartridge to activate the stationary phase.[9]

    • Do not allow the cartridge to dry.

  • Cartridge Equilibration:

    • Pass 10 mL of acidified water through the cartridge to prepare it for sample loading.[9]

    • Ensure the cartridge does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the equilibration solution (acidified water) or a solvent compatible with the initial mobile phase.

    • Load the dissolved sample onto the conditioned and equilibrated C18 cartridge.[9] The this compound molecules will adsorb to the C18 stationary phase.

  • Washing:

    • Pass 10 mL of acidified water through the cartridge to wash away highly polar impurities such as sugars and organic acids.[9]

  • Elution:

    • Elute the purified this compound from the cartridge by passing 1.5 - 2 mL of acidified methanol through it.[9]

    • Collect the eluate containing the purified this compound. For a more exhaustive elution of compounds with varying polarities, a stepwise elution can be performed using solvents of increasing non-polarity, such as ethyl acetate (B1210297) and dichloromethane, following the initial methanol elution.[8]

Protocol 2: Removal of Chlorophyll (B73375) Contaminants (Optional Pre-SPE Step)

For plant extracts with high chlorophyll content, a liquid-liquid partitioning step is recommended prior to SPE to prevent interference.[9]

Materials:

  • Crude extract dissolved in a polar solvent (e.g., 80% ethanol/water)

  • Hexanes

  • Ethyl Acetate

  • Methanol

  • Water

  • Separatory funnel

Procedure:

  • Prepare Biphasic Solvent System:

    • Mix hexanes, ethyl acetate, methanol, and water in a 5:5:5:5 (v/v/v/v) ratio.[9]

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Partitioning:

    • Dissolve the crude extract in the lower (aqueous) phase of the pre-equilibrated solvent system.

    • Transfer the extract solution to a clean separatory funnel.

    • Add an equal volume of the upper (organic) phase to the funnel.

    • Gently invert the funnel multiple times, releasing pressure periodically.

    • Allow the layers to separate completely. The upper, organic phase will contain the green chlorophyll, while the lower, aqueous phase will contain the this compound.

    • Carefully drain the lower aqueous phase containing the purified extract.[9]

    • For improved purity, the aqueous phase can be back-extracted with a fresh portion of the upper phase.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_output Output Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Acidified Water) Condition->Equilibrate Activate C18 phase Load 3. Load Sample (Crude this compound Extract) Equilibrate->Load Prepare for binding Wash 4. Wash (Acidified Water) Load->Wash Retain this compound Elute 5. Elute (Acidified Methanol) Wash->Elute Remove polar impurities Purified Purified this compound Elute->Purified Collect purified fraction

Caption: Experimental workflow for the solid-phase extraction of this compound.

Signaling_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates ProInflammatory Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->ProInflammatory Promotes AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->AntioxidantEnzymes Promotes

Caption: Proposed signaling pathways for the bioactivity of this compound.[11]

References

Techniques for Scaling Up Xanthorhamnin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthorhamnin, a flavonoid diglycoside of rhamnetin (B192265), is a natural compound found in plants of the Rhamnus genus. As a member of the flavonoid family, it holds potential for various applications in the pharmaceutical and nutraceutical industries due to the known biological activities of related compounds. The efficient and scalable production of high-purity this compound is a critical step for further research and development.

These application notes provide a comprehensive overview of the current and potential techniques for scaling up this compound production. The methodologies outlined here are based on established principles of flavonoid biosynthesis, extraction, purification, and recombinant production. While specific quantitative data for this compound production is limited in the current literature, this document provides a framework for developing and optimizing a scalable production process.

Data Presentation: Comparative Production Strategies

Scaling up this compound production can be approached through two primary routes: extraction from its natural plant source and heterologous production in a microbial host. The choice of strategy will depend on factors such as desired yield, purity requirements, cost, and scalability. The following table summarizes the potential advantages and challenges of each approach.

ParameterExtraction from Rhamnus speciesHeterologous Production (e.g., in E. coli)
Source Material Plant biomass (Rhamnus spp.)Genetically engineered microorganisms
Production Time Dependent on plant growth cycleRapid (days)
Scalability Limited by agricultural land and harvestingHighly scalable using standard fermentation
Product Titer Generally low and variablePotentially high and optimizable
Downstream Processing Complex, requires extensive purificationPotentially simpler, cleaner background
Consistency Can vary with environmental factorsHigh batch-to-batch consistency
Initial Setup Cost Lower (for basic extraction)Higher (strain development, fermentation)
Regulatory Hurdles Sourcing and sustainability concernsGMO regulations

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Rhamnus species

This protocol outlines a general procedure for the extraction and purification of this compound from the biomass of Rhamnus species. Optimization of solvent systems, temperatures, and chromatographic conditions will be necessary for maximizing yield and purity.

1. Sample Preparation:

  • Harvest plant material (e.g., leaves, berries) from a Rhamnus species known to contain this compound.
  • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Solvent Selection: Flavonoid glycosides are typically extracted with polar solvents. A starting point is 80% methanol (B129727) or 80% ethanol (B145695) in water.
  • Procedure:
  • Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
  • Perform extraction using one of the following methods:
  • Maceration: Stir the mixture at room temperature for 24-48 hours.
  • Soxhlet Extraction: Extract continuously for 6-8 hours. This method is efficient but may degrade thermolabile compounds.
  • Ultrasound-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes. UAE can improve extraction efficiency at lower temperatures.
  • Separate the extract from the solid residue by filtration or centrifugation.
  • Repeat the extraction process on the residue 2-3 times to maximize yield.
  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

3. Purification:

  • Liquid-Liquid Partitioning:
  • Resuspend the concentrated crude extract in water.
  • Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate) to remove impurities. This compound, being a glycoside, is expected to remain in the aqueous or ethyl acetate (B1210297) fraction.
  • Column Chromatography:
  • Pack a column with a suitable stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20, or a macroporous resin).
  • Load the partially purified extract onto the column.
  • Elute with a gradient of solvents (e.g., a gradient of methanol in chloroform for silica gel, or ethanol in water for resins).
  • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):
  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
  • Inject the sample onto a preparative reverse-phase C18 column.
  • Elute with a gradient of acetonitrile (B52724) in water (both containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
  • Collect the peak corresponding to this compound.
  • Lyophilize the collected fraction to obtain pure this compound.

4. Quantification:

  • Use an analytical HPLC system with a C18 column and a UV detector (detection wavelength will need to be determined based on the UV spectrum of this compound, likely around 254 nm and 350 nm).
  • Prepare a standard curve using purified this compound of known concentration.
  • Quantify the amount of this compound in the extracts by comparing the peak area to the standard curve.

Protocol 2: Heterologous Production of this compound in E. coli

This protocol provides a framework for the metabolic engineering of E. coli to produce this compound. This is a complex process that requires expertise in molecular biology and fermentation.

1. Strain and Plasmid Construction:

  • Host Strain: Start with an E. coli strain suitable for metabolic engineering, such as BL21(DE3) or a derivative with an enhanced supply of flavonoid precursors.
  • Gene Selection:
  • Flavonoid Biosynthesis Pathway: Introduce the genes necessary for the production of the rhamnetin aglycone. This typically includes genes from the general flavonoid pathway, such as phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS). Additionally, an O-methyltransferase (OMT) will be required to convert quercetin (B1663063) to isorhamnetin, a precursor to rhamnetin.
  • Glycosyltransferases (GTs): This is the most critical and challenging step. Since the specific GTs for this compound are not yet characterized, a screening approach is necessary. Identify candidate GTs from Rhamnus species or other plants known to produce rhamnosides and glucosides of flavonoids. You will likely need two separate GTs: one to attach rhamnose to the 3-O position of rhamnetin, and another to attach glucose to the 7-O position.
  • UDP-Sugar Biosynthesis: To ensure an adequate supply of the sugar donors, it may be necessary to overexpress genes involved in the biosynthesis of UDP-glucose and UDP-L-rhamnose.
  • Plasmid Design: Clone the selected genes into one or more compatible expression plasmids under the control of inducible promoters (e.g., T7 or araBAD). The genes can be organized into synthetic operons.

2. Fermentation:

  • Inoculum Preparation: Grow a single colony of the engineered E. coli strain in Luria-Bertani (LB) medium with appropriate antibiotics overnight at 37°C.
  • Production Culture:
  • Inoculate a defined minimal medium (e.g., M9 medium) supplemented with glucose or glycerol (B35011) as the carbon source with the overnight culture.
  • Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce gene expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter, L-arabinose for the araBAD promoter).
  • Simultaneously, feed the culture with the rhamnetin aglycone if the strain is designed for bioconversion, or rely on de novo synthesis if the full pathway is engineered.
  • Reduce the cultivation temperature to a range of 20-30°C to improve protein folding and product stability.
  • Continue the fermentation for 48-72 hours.

3. Downstream Processing:

  • Cell Lysis (for intracellular product): If this compound accumulates inside the cells, harvest the cells by centrifugation and lyse them using methods such as sonication or high-pressure homogenization.
  • Extraction from Broth (for extracellular product): If this compound is secreted, separate the cells from the culture broth by centrifugation. The broth can then be processed.
  • Purification: Follow the purification steps outlined in Protocol 1 (Liquid-Liquid Partitioning, Column Chromatography, and Preparative HPLC) to isolate this compound from the cell lysate or culture supernatant.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

flavonoid_biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA Coumaroyl_CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS Rhamnetin Rhamnetin Quercetin->Rhamnetin OMT This compound This compound Rhamnetin->this compound GT1, GT2 PAL PAL C4H_4CL C4H, 4CL CHS CHS CHI CHI F3H F3H F3_prime_H F3'H FLS FLS OMT OMT GT1 Glycosyltransferase 1 (Rhamnosylation) GT2 Glycosyltransferase 2 (Glucosylation)

Caption: Generalized biosynthetic pathway of this compound.

extraction_purification_workflow Start Rhamnus Biomass Drying_Grinding Drying and Grinding Start->Drying_Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Drying_Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Concentration Solvent Evaporation Crude_Extract->Concentration Liquid_Partitioning Liquid-Liquid Partitioning Concentration->Liquid_Partitioning Column_Chromatography Column Chromatography (Silica, Sephadex, or Resin) Liquid_Partitioning->Column_Chromatography Enriched_Fraction Enriched this compound Fraction Column_Chromatography->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound metabolic_engineering_workflow Gene_Selection Gene Selection (Biosynthesis, Glycosylation) Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Transformation Transformation into E. coli Plasmid_Construction->Transformation Engineered_Strain Engineered E. coli Strain Transformation->Engineered_Strain Fermentation Fermentation and Induction Engineered_Strain->Fermentation Downstream_Processing Downstream Processing (Extraction and Purification) Fermentation->Downstream_Processing Final_Product This compound Downstream_Processing->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for enhancing the solubility of Xanthorhamnin in aqueous solutions.

Disclaimer: Publicly available quantitative solubility data and specific experimental protocols for this compound are limited. The information, tables, and protocols provided herein are based on established principles and data for structurally related, poorly soluble flavonoid glycosides. Researchers should use this guide as a starting point and perform compound-specific optimization.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a large flavonoid glycoside with a molecular weight of 770.7 g/mol .[1] Like many large polyphenolic compounds, it is expected to have low solubility in water. Flavonoid glycosides are generally more water-soluble than their aglycone forms (the aglycone of this compound is rhamnetin), but their solubility can still be a limiting factor in experimental setups.[2][3] Its solubility is likely to be higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[3][4]

Q2: I am observing precipitation when preparing aqueous solutions of this compound. What are the common causes?

A2: Precipitation of poorly soluble compounds like this compound in aqueous media is a common issue. Key factors include:

  • Concentration: The desired concentration may exceed its intrinsic aqueous solubility.

  • pH: The pH of the aqueous medium can significantly affect the solubility of flavonoids, which often contain ionizable phenolic hydroxyl groups.[5]

  • Solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out. This is a phenomenon known as "solvent shock."

  • Temperature: Solubility is temperature-dependent. Preparing solutions at room temperature may not be sufficient if the compound's solubility increases significantly with heat.

  • Kinetic vs. Thermodynamic Solubility: A solution may appear clear initially (kinetically soluble) but can precipitate over time as it equilibrates to its true, lower thermodynamic solubility.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: There are several effective methods, which can be broadly categorized into physicochemical modifications and formulation-based approaches.

  • Physicochemical Methods: These involve altering the solvent environment.

    • pH Adjustment: Increasing the pH of the solution can deprotonate the phenolic groups on the flavonoid, forming a more soluble salt.[5]

    • Co-solvency: Using a mixture of water and a miscible organic solvent (a co-solvent) like ethanol or DMSO can significantly increase solubility.[6]

  • Formulation-Based Methods: These involve adding excipients to form a more soluble complex or dispersion.

    • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic part of a guest molecule, like this compound, forming a water-soluble inclusion complex.[7][8]

    • Solid Dispersion: This technique involves dispersing this compound in an inert, hydrophilic polymer matrix (like PVP or PEG). This can create an amorphous (non-crystalline) form of the compound, which typically has a higher dissolution rate and apparent solubility.[9][10]

    • Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, which can enhance the dissolution rate.[11]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Q4: My this compound is not dissolving in my neutral pH buffer. What should be my first step?

A4: The first and simplest approach is to try adjusting the pH. The solubility of many flavonoids increases in more alkaline conditions.[5] Try increasing the pH of your buffer stepwise (e.g., to pH 8.0, 9.0) and observe if the compound dissolves. Be mindful that the stability of the compound may be pH-dependent, so a stability study is recommended if the solution is to be stored.

Q5: I tried using DMSO as a co-solvent, but the compound precipitates upon dilution with my aqueous buffer. How can I fix this?

A5: This is a classic case of solvent shock. Here are several troubleshooting steps:

  • Decrease Stock Concentration: Prepare a more dilute stock solution in DMSO. This reduces the magnitude of the solvent change upon dilution.

  • Modify Dilution Method: Instead of adding the stock to the buffer, try adding the buffer to the stock solution slowly while vortexing vigorously. This allows for a more gradual change in the solvent environment.

  • Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of the organic co-solvent in the aqueous medium.

  • Use a Different Co-solvent: Solvents like ethanol or polyethylene (B3416737) glycol (PEG) can also be effective and may have different properties that are more compatible with your system.[10]

Q6: I need a high concentration of this compound in an aqueous solution for an in vivo study, and co-solvents are not an option due to toxicity concerns. What should I do?

A6: For applications requiring high concentrations in a biocompatible vehicle, formulation approaches are ideal.

  • Cyclodextrin Complexation: This is a widely used and highly effective method to increase the aqueous solubility of hydrophobic drugs for in vivo use.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety profile. You would need to prepare and characterize the inclusion complex.

  • Amorphous Solid Dispersion: Creating a solid dispersion with a pharmaceutically acceptable polymer can significantly enhance dissolution and solubility.[12] This solid material can then be dissolved in an aqueous medium for administration.

Data Presentation

Note: The following tables contain representative data for other flavonoid glycosides due to the lack of specific published data for this compound. These values should be used as a reference to understand expected trends.

Table 1: Solubility of Representative Flavonoid Glycosides in Various Solvents

Flavonoid Solvent Temperature (°C) Solubility Reference
Rutin Water 20 ~0.12 g/L (~0.20 mmol/L) [13]
Rutin Acetonitrile 50 ~0.50 mmol/L [13]
Hesperidin Acetic Acid Room Temp. Soluble (with heating/sonication) [10]
Naringin Water 20 ~0.5 g/L [13]

| Naringin | Betaine:Glycerol (1:2) + 20% Water | Room Temp. | 13.32 mg/mL |[14] |

Table 2: Effect of pH on the Solubility of Representative Flavonoids

Flavonoid Condition Solubility Enhancement Reference
Rutin Increase from pH 2 to pH 8 4-6 times higher solubility [5]
Hesperetin Increase from pH 1.5 to pH 8 ~4-fold increase [13]

| Isorhamnetin | pH > pKa (6.3) | Increased solubility |[15] |

Visualizations and Workflows

G Troubleshooting Workflow for this compound Solubility Issues start Start: this compound Fails to Dissolve or Precipitates q1 Is the issue precipitation after diluting an organic stock into aqueous buffer? start->q1 q2 Can the pH of the aqueous solution be modified? q1->q2 No sol1 This is 'Solvent Shock'. 1. Decrease stock concentration. 2. Add buffer to stock slowly with vortexing. 3. Increase final co-solvent percentage. q1->sol1 Yes q3 Are organic co-solvents acceptable in the experiment? q2->q3 No sol2 Adjust pH to be more alkaline (e.g., pH 8-9). Monitor for compound stability at elevated pH. q2->sol2 Yes q4 Is a formulation-based approach (e.g., for in vivo work) feasible? q3->q4 No sol3 Use a co-solvent system. Start with 5-10% DMSO or Ethanol. Optimize concentration. q3->sol3 Yes sol4 Prepare a Cyclodextrin Inclusion Complex OR an Amorphous Solid Dispersion. q4->sol4 Yes no_sol Insoluble. Re-evaluate required concentration or experimental design. q4->no_sol No end Solution Found / Further Optimization Needed sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting Decision Tree for this compound Solubility.

G Experimental Workflow: Cyclodextrin Inclusion Complex (Freeze-Drying) cluster_prep 1. Solution Preparation cluster_process 2. Complexation and Isolation cluster_analysis 3. Characterization p1 Dissolve Cyclodextrin (e.g., HP-β-CD) in purified water with stirring. p3 Slowly add the this compound solution to the aqueous cyclodextrin solution under continuous stirring. p1->p3 p2 Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). p2->p3 p4 Stir the mixture for 24-72 hours at a controlled temperature to allow for complex formation. p3->p4 p5 Freeze the resulting solution (typically at -80°C). p4->p5 p6 Lyophilize (freeze-dry) the frozen solution under vacuum until a dry powder is obtained. p5->p6 p7 Confirm complex formation using techniques like DSC, XRD, or FTIR. p6->p7 p8 Determine the solubility enhancement of the final complex powder in water. p7->p8

Caption: Workflow for this compound-Cyclodextrin Complex Preparation.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol describes how to prepare a solution of this compound using Dimethyl Sulfoxide (DMSO) as a co-solvent. The mole fraction solubility of many poorly soluble compounds is highest in neat DMSO.[6]

  • Materials:

    • This compound powder

    • High-purity DMSO

    • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer and/or sonicator

  • Procedure for Preparing a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder (Molar Mass ≈ 770.7 g/mol ). For 1 mL of a 10 mM stock, this is 7.71 mg.

    • Add the powder to a sterile vial.

    • Add the calculated volume of high-purity DMSO to create the concentrated stock solution.

    • Gently vortex or sonicate the solution until the powder is completely dissolved. This is your stock solution.

  • Procedure for Preparing a 10 µM Working Solution:

    • Dispense the required volume of your target aqueous buffer into a new tube (e.g., 999 µL for a final volume of 1 mL).

    • While vigorously vortexing the buffer, slowly add 1 µL of the 10 mM this compound stock solution.

    • Continue vortexing for 30-60 seconds to ensure uniform mixing and minimize precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Freeze-Drying Method)

This protocol outlines the preparation of a solid this compound-cyclodextrin inclusion complex to enhance aqueous solubility.[16]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Purified water

    • Ethanol (or other suitable organic solvent)

    • Magnetic stirrer and stir bar

    • Freeze-dryer (lyophilizer)

  • Procedure:

    • Step 1: Prepare Solutions:

      • In a beaker, dissolve HP-β-CD in purified water to a desired concentration (e.g., 1-10% w/v) with stirring. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a common starting point.

      • In a separate small vial, dissolve this compound in a minimal volume of ethanol to create a concentrated solution.

    • Step 2: Form the Complex:

      • Slowly add the this compound-ethanol solution dropwise to the stirring HP-β-CD aqueous solution.

      • Cover the beaker and allow the mixture to stir at room temperature for 24-72 hours. This extended stirring time facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

    • Step 3: Isolate the Complex:

      • Filter the solution if necessary to remove any un-complexed material.

      • Transfer the clear solution to a suitable flask and freeze it completely (e.g., in a -80°C freezer or using liquid nitrogen).

      • Lyophilize the frozen solution under high vacuum until all the solvent has sublimated, leaving a fine, dry powder.

    • Step 4: Evaluation:

      • The resulting powder is the this compound-HP-β-CD inclusion complex.

      • Test the solubility of this powder in your aqueous medium of choice and compare it to the solubility of the un-complexed this compound.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol describes how to prepare a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) to improve its dissolution rate.[10][11]

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30) or Poloxamer 188

    • A suitable volatile solvent system (e.g., ethanol, acetic acid/water mixture)[10]

    • Rotary evaporator or a shallow glass dish for solvent evaporation

    • Mortar and pestle

  • Procedure:

    • Step 1: Dissolve Components:

      • Select a drug-to-polymer ratio to test (e.g., 1:2, 1:5, 1:9 w/w).

      • In a flask, dissolve both the calculated amount of this compound and the polymer (e.g., PVP) in a suitable volume of the chosen solvent. Use sonication or gentle heating if necessary to achieve a clear solution.[10]

    • Step 2: Evaporate the Solvent:

      • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

      • Alternatively, pour the solution into a wide, shallow glass dish and allow the solvent to evaporate in a fume hood or a vacuum oven at a controlled temperature.

    • Step 3: Process the Solid Dispersion:

      • Once a solid film or mass is formed, scrape the material from the flask or dish.

      • Place the dried material in a desiccator under vacuum for at least 24 hours to remove any residual solvent.

      • Grind the resulting solid into a fine powder using a mortar and pestle.

    • Step 4: Evaluation:

      • The resulting powder is the amorphous solid dispersion.

      • Evaluate its dissolution profile and solubility in an aqueous buffer compared to the original crystalline this compound. Characterization by XRD or DSC can confirm the amorphous nature of the dispersion.[9]

References

Technical Support Center: Stabilizing Xanthorhamnin During Extraction and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Xanthorhamnin during extraction and storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, leading to the degradation of this compound.

Issue 1: Low Yield of this compound After Extraction

Question: I am experiencing a significant loss of my target compound, this compound, during the extraction process. What are the likely causes and how can I mitigate this?

Answer: Low recovery of this compound post-extraction is likely due to degradation caused by several factors. The primary culprits are enzymatic activity, unsuitable pH, high temperatures, and oxidation.

  • Enzymatic Degradation: Plant tissues contain endogenous enzymes, such as β-glucosidases and rhamnosidases, that can cleave the glycosidic bonds of this compound, leading to its degradation.[1][2] It is crucial to deactivate these enzymes at the beginning of the extraction process.

  • pH Instability: The stability of flavonoids like this compound is highly dependent on pH. Extreme pH levels, particularly alkaline conditions, can cause structural rearrangements and degradation.[3]

  • Thermal Degradation: Elevated temperatures used during extraction can accelerate the degradation of this compound.[4]

  • Oxidation: Exposure to oxygen can lead to the oxidative degradation of flavonoids. This is often indicated by a browning of the extract.

Recommended Actions:

  • Enzyme Inactivation: Immediately after harvesting, fresh plant material should be flash-frozen in liquid nitrogen or freeze-dried to minimize enzymatic activity. Alternatively, a blanching step with hot solvent vapor or immersing the plant material in boiling solvent for a short period can denature enzymes.

  • pH Control: Maintain the pH of the extraction solvent in a slightly acidic range (pH 4-6) to enhance stability.[3] The use of a buffered solvent system can help maintain a consistent pH throughout the extraction.

  • Temperature Management: Employ cold extraction methods where possible. If heat is necessary to improve extraction efficiency, use the lowest effective temperature and minimize the duration of heat exposure. Techniques like ultrasound-assisted extraction (UAE) can often be performed at lower temperatures.[3]

  • Preventing Oxidation: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can also effectively prevent oxidative degradation.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: My HPLC/LC-MS chromatogram shows several unexpected peaks besides this compound. Could this be due to degradation, and how can I identify the degradation products?

Answer: The presence of additional peaks in your chromatogram is a strong indicator of this compound degradation. These peaks likely correspond to the aglycone (Rhamnetin) and the free sugar moieties (rhamnose and galactose), or further breakdown products of the aglycone itself.[5]

Degradation Pathway:

The primary degradation pathway for this compound involves the hydrolysis of its glycosidic bonds. This can occur through enzymatic action, acid or base catalysis, or thermal stress, leading to the stepwise cleavage of the sugar units.

Identification of Degradation Products:

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products. By analyzing the mass-to-charge ratio (m/z) of the unexpected peaks, you can deduce their molecular weights and compare them to the theoretical masses of potential degradation products like Rhamnetin and the sugar units.[6][7]

  • Reference Standards: If available, co-injecting reference standards of the suspected degradation products (e.g., Rhamnetin) can confirm their identity based on matching retention times.

  • Forced Degradation Studies: To confirm the origin of the unknown peaks, you can perform forced degradation studies. Subject a pure sample of this compound to specific stress conditions (e.g., heat, acid, base, oxidation) and monitor the formation of the degradation products by HPLC/LC-MS.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction and storage of this compound.

Extraction FAQs

Question: What is the most effective method for extracting this compound while minimizing degradation?

Answer: Ultrasound-Assisted Extraction (UAE) is often recommended for the extraction of flavonoids like this compound.[3] This technique uses acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds at lower temperatures and shorter extraction times compared to conventional methods like Soxhlet extraction, thereby minimizing thermal degradation.[3]

Question: Which solvent system is optimal for this compound extraction?

Answer: A mixture of ethanol (B145695) or methanol (B129727) and water is generally effective for extracting flavonoid glycosides. An ethanol concentration of around 70% is often a good starting point.[8] The addition of a small amount of acid (e.g., 0.1% formic acid or citric acid) can help to maintain a slightly acidic pH, which improves the stability of many flavonoids.[3]

Question: How can I prevent enzymatic degradation of this compound during extraction from fresh plant material?

Answer: To prevent enzymatic degradation, it is crucial to inactivate endogenous plant enzymes immediately after harvesting. This can be achieved by:

  • Freeze-drying (Lyophilization): This is a preferred method as it effectively preserves the sample while minimizing chemical degradation.

  • Blanching: Briefly immersing the plant material in boiling water or steam can denature most enzymes.

  • Solvent Inactivation: Using a hot solvent for the initial extraction step can also serve to inactivate enzymes.

Storage FAQs

Question: What are the optimal conditions for the long-term storage of purified this compound?

Answer: For long-term stability, purified this compound should be stored as a solid in a desiccated, dark environment at low temperatures.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes chemical and microbial degradation.
Light Store in amber vials or in the darkPrevents photodegradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Prevents oxidative degradation.
Moisture Store in a desiccator or with a desiccantPrevents hydrolysis.

Question: How should I store this compound in solution for short-term use?

Answer: For short-term storage, this compound solutions should be kept at 4°C in a tightly sealed, light-protected container. To minimize degradation, it is advisable to prepare fresh solutions for each experiment. If the solvent is aqueous, ensure it is buffered to a slightly acidic pH (4-6).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind freeze-dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Preparation: Prepare an extraction solvent of 70% ethanol in water containing 0.1% citric acid. Degas the solvent by sonicating for 15 minutes.

  • Extraction:

    • Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the mixture in an ultrasonic bath.

    • Sonication parameters:

      • Frequency: 40 kHz

      • Power: 300 W

      • Temperature: 40°C

      • Time: 30 minutes

  • Post-Extraction:

    • Immediately after extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter.

    • Store the extract at -20°C in an amber vial under a nitrogen atmosphere until further purification or analysis.

Protocol 2: Quantification of this compound using HPLC-UV

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm and 350 nm.

    • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

cluster_extraction Extraction Phase cluster_degradation Degradation Pathways cluster_prevention Preventative Measures plant_material Plant Material extraction Extraction (Solvent, UAE) plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract degradation_products Degradation Products (Rhamnetin, Sugars) enzymes Endogenous Enzymes enzymes->extraction Degradation high_temp High Temperature high_temp->extraction Degradation extreme_ph Extreme pH extreme_ph->extraction Degradation oxygen Oxygen oxygen->crude_extract Oxidation enzyme_inactivation Enzyme Inactivation enzyme_inactivation->plant_material Pre-treatment low_temp Low Temperature low_temp->extraction Control acidic_ph Slightly Acidic pH acidic_ph->extraction Control inert_atmosphere Inert Atmosphere inert_atmosphere->extraction Control

Caption: Factors influencing this compound stability during extraction.

start Start: Fresh Plant Material pretreatment Pre-treatment: Freeze-drying or Blanching start->pretreatment extraction Ultrasound-Assisted Extraction (70% EtOH, 0.1% Citric Acid, 40°C) pretreatment->extraction filtration Centrifugation & Filtration extraction->filtration purification Optional: Column Chromatography (e.g., Amberlite XAD-7) filtration->purification analysis Analysis: HPLC-UV or LC-MS filtration->analysis Direct Analysis purification->analysis storage Storage: -20°C, Dark, Inert Atmosphere analysis->storage

Caption: Recommended workflow for this compound extraction and analysis.

References

Technical Support Center: Optimizing Mobile Phase for Xanthorhamnin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Xanthorhamnin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties relevant to HPLC analysis?

This compound is a glycosidic flavonoid.[1] Specifically, it is the 3-O-rhamninoside of rhamnetin. Its structure includes a flavonoid aglycone (rhamnetin) and a sugar moiety. This glycosidic nature means it is more polar than its aglycone and its solubility will be influenced by the choice of organic solvent and the aqueous phase composition. For HPLC analysis, particularly in reversed-phase mode, its retention will be sensitive to the mobile phase's organic content and pH.

Q2: What is a good starting point for a mobile phase for this compound HPLC analysis?

A common starting point for flavonoid analysis, including glycosides like this compound, is a reversed-phase HPLC method using a C18 column. A gradient elution is often preferred due to the potential for a complex sample matrix and the difference in polarity between this compound and potential impurities.

A typical starting gradient might be:

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% acetic acid).

  • Mobile Phase B: Acetonitrile or Methanol.

A scouting gradient, for instance from 10% to 90% B over 20-30 minutes, can be used to determine the approximate elution time of this compound and other sample components.[2]

Q3: Should I use isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is suitable for simple, well-characterized samples where the components have similar retention behaviors.[2][3][4] It offers simplicity and reproducibility.[2][3]

  • Gradient elution , where the mobile phase composition changes during the run, is generally recommended for complex mixtures containing compounds with a wide range of polarities.[3][5][6] This is often the case with natural product extracts containing this compound, as it can effectively separate the target analyte from other co-eluting compounds.[6]

Q4: What are the common co-eluting compounds with this compound?

This compound is isolated from sources like buckthorn berries (Rhamnus catharticus).[1] These natural sources contain a variety of other flavonoids, phenolic acids, and related compounds that may co-elute with this compound. Potential co-eluents could include other glycosides of rhamnetin, kaempferol, or quercetin, as well as their aglycones if hydrolysis occurs.

Q5: Can I analyze the aglycone, Rhamnetin, instead of this compound?

Yes, it is possible to hydrolyze this compound to its aglycone, Rhamnetin, prior to or during HPLC analysis.[7] This can sometimes simplify the chromatography, as the aglycone is less polar and may exhibit better peak shape. Hydrolysis can be achieved through acidic or enzymatic methods. However, this will not provide information on the original glycosidic profile of the sample.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase: Silanol (B1196071) groups on the silica (B1680970) backbone of the C18 column can interact with polar functional groups on this compound, leading to peak tailing.Action: Add an acidic modifier to the mobile phase. Using 0.1% formic acid or phosphoric acid can suppress the ionization of silanol groups and improve peak symmetry.[8]
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.Action: Adjust the mobile phase pH. For flavonoids, a slightly acidic pH (e.g., 2.5-4) is often beneficial.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.Action: Dilute the sample and re-inject.
Co-elution with another compound: A shoulder on the main peak can indicate the presence of a co-eluting impurity.[6]Action: Optimize the mobile phase to improve resolution (see Issue 2). A diode array detector (DAD) can be used to check for peak purity.[6]
Issue 2: Poor Resolution or Co-eluting Peaks
Possible Cause Troubleshooting Step
Inadequate Mobile Phase Selectivity: The chosen organic solvent may not provide sufficient selectivity to separate this compound from closely related compounds.Action 1: Change the organic modifier. If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the elution order and improve separation.[8] Action 2: Adjust the mobile phase pH. This can alter the retention times of ionizable compounds differently, potentially improving resolution.
Gradient Profile Not Optimized: A steep gradient may not provide enough time to separate closely eluting peaks.Action: Decrease the gradient slope (i.e., make it shallower) in the region where this compound and co-eluting peaks elute. Introducing an isocratic hold in this region can also improve separation.[8]
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the compounds.Action: Use a column with a smaller particle size or a longer column to increase efficiency.
Issue 3: Unstable or Shifting Retention Times
Possible Cause Troubleshooting Step
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection can cause retention time drift.Action: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
Mobile Phase Composition Change: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time.Action: Prepare fresh mobile phase daily and keep the reservoirs covered.
Fluctuations in Column Temperature: Changes in ambient temperature can affect retention times.Action: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B (linear gradient)

    • 25-30 min: 50% to 90% B (linear gradient)

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B (linear gradient)

    • 40-50 min: Equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis Diode Array Detector (DAD) at an appropriate wavelength for this compound (e.g., 263 nm or based on UV maxima).[9]

Quantitative Data Summary

Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase Modifier (in Water/Acetonitrile Gradient)Typical Peak Asymmetry Factor (As) for Flavonoid Glycosides
None> 1.5
0.1% Acetic Acid1.2 - 1.5
0.1% Formic Acid1.0 - 1.2
0.05% Trifluoroacetic Acid (TFA)1.0 - 1.2

Note: Asymmetry factor (As) is calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.

Table 2: Relative Elution Strength of Common Reversed-Phase Solvents

SolventPolarity IndexRelative Elution Strength
Water10.2Weakest
Methanol5.1Intermediate
Acetonitrile5.8Stronger than Methanol
Tetrahydrofuran (THF)4.0Strongest

Note: In reversed-phase HPLC, a stronger solvent leads to shorter retention times.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Extraction & Filtration HPLC_System HPLC System (Pump, Injector, Column Oven) SamplePrep->HPLC_System MobilePhasePrep Mobile Phase Preparation (A: 0.1% Formic Acid in Water) (B: Acetonitrile) MobilePhasePrep->HPLC_System C18_Column C18 Column HPLC_System->C18_Column DAD_Detector DAD Detector C18_Column->DAD_Detector Chromatogram Obtain Chromatogram DAD_Detector->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Data_Review Review Peak Shape, Resolution, & Retention Time Peak_Integration->Data_Review

Caption: Experimental workflow for this compound HPLC analysis.

Troubleshooting_Logic Start Poor Chromatographic Result Issue_Type Identify Primary Issue Start->Issue_Type Peak_Shape Poor Peak Shape (Tailing/Fronting) Issue_Type->Peak_Shape Asymmetry Resolution Poor Resolution (Co-elution) Issue_Type->Resolution Overlapping Peaks Retention_Time Retention Time Shift Issue_Type->Retention_Time Drifting Add_Acid Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) Peak_Shape->Add_Acid Dilute_Sample Dilute Sample Add_Acid->Dilute_Sample Still Tailing Check_Purity Check Peak Purity (DAD) Dilute_Sample->Check_Purity Still Tailing End Optimized Method Check_Purity->End Change_Solvent Switch Organic Solvent (ACN <-> MeOH) Resolution->Change_Solvent Adjust_Gradient Optimize Gradient (Shallower Slope) Change_Solvent->Adjust_Gradient No Improvement Change_Column Try Different Column Chemistry Adjust_Gradient->Change_Column Still Co-eluting Change_Column->End Equilibrate Increase Column Equilibration Time Retention_Time->Equilibrate Fresh_Mobile_Phase Prepare Fresh Mobile Phase Equilibrate->Fresh_Mobile_Phase Still Drifting Control_Temp Use Column Oven Fresh_Mobile_Phase->Control_Temp Still Drifting Control_Temp->End

Caption: Troubleshooting logic for common HPLC mobile phase issues.

References

Technical Support Center: Troubleshooting Low Extraction Yield of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for xanthorhamnin extraction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the extraction of this valuable flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most likely causes?

A1: Consistently low yields of this compound can stem from several factors throughout the extraction process. The most common issues include suboptimal solvent selection, inadequate sample preparation, inefficient extraction technique, or degradation of the target compound. A systematic evaluation of your entire workflow is recommended to pinpoint the bottleneck.

Q2: What is the ideal solvent for extracting this compound?

A2: this compound is a glycoside, making it a relatively polar molecule. Therefore, polar solvents are generally most effective for its extraction. Mixtures of alcohol (such as ethanol (B145695) or methanol) and water are commonly used for extracting flavonoid glycosides. The optimal ratio can vary, but starting with a 70-80% alcohol solution is a good practice. Acidifying the solvent with a small amount of acid (e.g., 0.1% HCl or formic acid) can improve the stability and solubility of flavonoids like this compound, which are more stable at a lower pH.

Q3: Can the particle size of my plant material affect the extraction yield?

A3: Yes, particle size is a critical factor. Grinding the plant material to a fine powder increases the surface area available for solvent contact, which can significantly improve extraction efficiency. However, an excessively fine powder can lead to difficulties in filtration and potential clogging in certain extraction systems.

Q4: I'm concerned about this compound degradation during the process. What conditions should I avoid?

A4: Flavonoids, in general, are susceptible to degradation by high temperatures, extreme pH levels, and exposure to light and oxygen. It is crucial to avoid prolonged exposure to high temperatures during extraction and solvent evaporation. Storing extracts in a cool, dark place is also recommended to prevent degradation. The stability of anthocyanins, a related class of flavonoids, has been shown to decrease with increasing pH and temperature.

Q5: Which extraction technique is best for maximizing this compound yield?

A5: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction. These methods can provide higher yields in shorter times and with lower solvent consumption. However, the optimal method can depend on the specific plant matrix and the scale of the extraction.

Troubleshooting Guide

Issue 1: Low this compound Yield in Crude Extract
Potential Cause Troubleshooting Steps
Inappropriate Solvent System As this compound is a polar glycoside, ensure you are using a sufficiently polar solvent. Try varying the alcohol-to-water ratio (e.g., 50%, 70%, 90% ethanol or methanol). Consider adding a small amount of acid (e.g., 0.1% formic acid) to improve stability and solubility.
Suboptimal Extraction Temperature High temperatures can degrade this compound. If using a heat-involved method (Soxhlet, MAE, heated UAE), try reducing the temperature. For maceration, ensure sufficient time is allowed for extraction at room temperature.
Insufficient Extraction Time Ensure the extraction time is adequate for the chosen method. For maceration, this could be several hours to days. For UAE and MAE, optimize the sonication/irradiation time.
Improper Plant Material Preparation Ensure the plant material is dried and finely ground to maximize surface area for extraction.
Incorrect Solid-to-Liquid Ratio A low solvent volume may not be sufficient to extract all the available this compound. Experiment with different solid-to-liquid ratios to ensure thorough extraction.
Issue 2: Loss of this compound During Post-Extraction Processing
Potential Cause Troubleshooting Steps
Degradation During Solvent Evaporation Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove the solvent. Avoid prolonged exposure to heat.
Incomplete Recovery from Purification If using column chromatography or Solid-Phase Extraction (SPE), ensure the chosen stationary and mobile phases are appropriate for this compound. The compound may be irreversibly binding to the column material or eluting in an unexpected fraction.
Precipitation of this compound After concentrating the extract, this compound may precipitate out of the solution. Ensure the final solvent is appropriate to maintain its solubility.
Exposure to Light and Air Store your extracts and purified fractions in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) to minimize oxidative degradation.

Quantitative Data on Flavonoid Glycoside Extraction

While specific data for this compound is limited in the literature, the following tables provide examples of how different extraction parameters can influence the yield of structurally similar flavonoid glycosides. This data can be used as a starting point for the optimization of your this compound extraction protocol.

Table 1: Effect of Solvent Composition on Flavonoid Glycoside Yield

Flavonoid GlycosidePlant SourceSolvent SystemYield (mg/g dry weight)
Astragalin (Kaempferol-3-glucoside)Moringa oleiferaDeionized Water~20.13
35% EthanolLower than water
50% EthanolLower than water
Rutin (B1680289) (Quercetin-3-rutinoside)Sophora japonica60% Ethanol25.3
70% Ethanol28.1
80% Ethanol26.5

Table 2: Effect of Extraction Temperature on Anthocyanin Yield (Related Flavonoids)

Plant SourceExtraction MethodTemperature (°C)Yield
Vietnamese Carissa Carandas L. FruitsMaceration30~5.8 mg/g
50~6.7 mg/g
70~6.2 mg/g
Purple CornMaceration500.94 g/100g dry corncob

Experimental Protocols

Protocol 1: General Extraction of this compound from Rhamnus cathartica

This protocol is a general guideline based on methods for extracting flavonoids from Rhamnus species.

  • Sample Preparation:

    • Air-dry the plant material (e.g., berries or leaves of Rhamnus cathartica) in a shaded, well-ventilated area.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Maceration:

      • Soak the powdered plant material in 80% methanol (B129727) (e.g., a 1:10 solid-to-liquid ratio) for 72 hours at room temperature with occasional shaking.

      • Filter the extract using Whatman No. 1 filter paper.

      • Repeat the extraction on the residue two more times with fresh solvent.

      • Combine the filtrates.

    • Ultrasound-Assisted Extraction (UAE):

      • Suspend the powdered plant material in 80% methanol in an extraction vessel.

      • Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

      • Filter the extract and repeat the process on the residue.

      • Combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrates using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on silica (B1680970) gel or a polyamide column, eluting with a gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol).

Protocol 2: Quantification of this compound using HPLC

This is a general HPLC method suitable for the quantification of flavonoid glycosides.

  • Sample Preparation:

    • Dissolve a known amount of the dried crude extract or purified fraction in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Start with a low percentage of B, and gradually increase it over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 265 nm or 350 nm (flavonoids typically have two major absorption maxima).

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound or a related flavonoid glycoside (e.g., rutin or quercetin-3-glucoside) of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Yield check_extraction Evaluate Extraction Protocol start->check_extraction solvent Inappropriate Solvent? check_extraction->solvent Yes temp Suboptimal Temperature? check_extraction->temp No check_post_extraction Evaluate Post-Extraction Protocol evaporation Degradation during Evaporation? check_post_extraction->evaporation Yes purification Loss during Purification? check_post_extraction->purification No optimize_solvent Optimize Solvent System (Polarity, pH) solvent->optimize_solvent time Insufficient Time? temp->time No optimize_temp Adjust Temperature temp->optimize_temp particle_size Incorrect Particle Size? time->particle_size No optimize_time Adjust Extraction Time time->optimize_time ratio Wrong Solid/Liquid Ratio? particle_size->ratio No optimize_grinding Optimize Particle Size particle_size->optimize_grinding ratio->check_post_extraction No optimize_ratio Adjust Solid/Liquid Ratio ratio->optimize_ratio optimize_evaporation Use Low Temperature Evaporation evaporation->optimize_evaporation storage Degradation during Storage? purification->storage No optimize_purification Optimize Purification Method purification->optimize_purification optimize_storage Improve Storage Conditions storage->optimize_storage end Yield Improved optimize_solvent->end optimize_temp->end optimize_time->end optimize_grinding->end optimize_ratio->end optimize_evaporation->end optimize_purification->end optimize_storage->end

Caption: Troubleshooting workflow for low this compound yield.

Flavonoid_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcone Chalcone Coumaroyl_CoA->Chalcone CHS Coumaroyl_CoA->Chalcone Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Kaempferol Glycosides Kaempferol Glycosides Kaempferol->Kaempferol Glycosides Quercetin Quercetin Dihydroquercetin->Quercetin FLS Rhamnetin Rhamnetin Quercetin->Rhamnetin OMT This compound This compound Rhamnetin->this compound Glycosyltransferases

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

Technical Support Center: Overcoming Matrix Effects in Xanthorhamnin LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Xanthorhamnin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological or environmental sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]

Q2: I'm observing significant ion suppression for my this compound signal. What are the likely causes and how can I address this?

A2: Ion suppression is a common form of matrix effect where co-eluting compounds compete with this compound for ionization, thereby reducing its signal intensity.[1] The primary culprits are often highly abundant endogenous components in the sample matrix. To mitigate ion suppression, consider the following strategies:

  • Improve Sample Preparation: Employ more effective sample cleanup techniques to remove interfering substances before LC-MS analysis. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than simple Protein Precipitation (PPT).[1][5]

  • Optimize Chromatography: Adjusting your chromatographic method to better separate this compound from interfering matrix components can significantly reduce ion suppression.[1][2] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[2]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[5][6][7][8] This involves comparing the peak area of this compound in a spiked blank matrix extract to the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent – 1) x 100[6]

A value close to 0% indicates a negligible matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement. Generally, ME values within ±20% are considered acceptable, though this can depend on the specific requirements of the assay.[6]

Q4: What is the best way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography?

A4: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[2][5][6] A SIL-IS is a version of this compound where some atoms (e.g., 12C, 1H, 14N) are replaced with their stable isotopes (e.g., 13C, 2H, 15N).[9][10][11] Because a SIL-IS is chemically almost identical to this compound, it will co-elute and experience the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized, leading to more accurate and precise quantification. If a SIL-IS for this compound is unavailable, other strategies like matrix-matched calibration or the standard addition method can be employed.[2][6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Inappropriate mobile phase pH.3. Column degradation.1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH to ensure this compound is in a single ionic state.3. Replace the analytical column.
Low Signal Intensity/Sensitivity 1. Significant ion suppression due to matrix effects.2. Suboptimal MS source parameters.3. Low extraction recovery.1. Implement a more rigorous sample cleanup method (e.g., SPE).2. Optimize source parameters (e.g., gas flows, temperature, voltages).3. Evaluate and optimize the sample extraction procedure.
High Variability in Results 1. Inconsistent sample preparation.2. Variable matrix effects between samples.3. Instrument instability.1. Ensure consistent and precise execution of the sample preparation protocol.2. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations in matrix effects.3. Perform system suitability tests to ensure instrument performance.
Unexpected Peaks in Chromatogram 1. Contamination from solvents, vials, or the instrument.2. Presence of isomers or metabolites of this compound.1. Analyze blank injections to identify sources of contamination.2. Use a high-resolution mass spectrometer to investigate the identity of the unknown peaks.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol details the procedure for quantifying the matrix effect on this compound analysis.

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Prepare Spiked Solvent Standard: Dilute the stock solution with the initial mobile phase to a final concentration of 100 ng/mL. This is your reference standard.

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, tissue homogenate) that is known not to contain this compound using your established sample preparation protocol.

  • Prepare Spiked Matrix Sample: Add the appropriate amount of this compound stock solution to the blank matrix extract to achieve a final concentration of 100 ng/mL.[6]

  • LC-MS Analysis: Analyze both the spiked solvent standard and the spiked matrix sample under the same LC-MS conditions.

  • Calculation: Calculate the matrix effect (ME) using the formula provided in FAQ 3.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up biological samples for this compound analysis using SPE.

  • Sample Pre-treatment: Thaw frozen samples (e.g., plasma) at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of the sample, add 10 µL of the internal standard working solution (e.g., a SIL-IS of this compound or a structurally similar compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724), vortex for 1 minute, and centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) according to the manufacturer's instructions.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound and the internal standard with a stronger solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing sample Biological Sample spike Spike with Internal Standard sample->spike Add IS ppt Protein Precipitation spike->ppt Add Acetonitrile spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant reconstitute Evaporate & Reconstitute spe->reconstitute Elute & Dry lcms LC-MS/MS System reconstitute->lcms Inject data Data Acquisition lcms->data quant Quantification data->quant Integrate Peaks report Report Results quant->report Calculate Concentrations

Caption: A typical experimental workflow for this compound LC-MS analysis.

troubleshooting_logic start Matrix Effect Observed? improve_prep Improve Sample Preparation (SPE, LLE) start->improve_prep Yes end_good Acceptable Results start->end_good No optimize_lc Optimize Chromatography improve_prep->optimize_lc Still present use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is Still present matrix_match Use Matrix-Matched Calibration use_is->matrix_match SIL-IS unavailable use_is->end_good Effective matrix_match->end_good Effective end_bad Re-evaluate Strategy matrix_match->end_bad Not effective

Caption: A decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Enhancing Xanthorhamnin Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Xanthorhamnin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound formulations in a question-and-answer format.

Problem Potential Cause Troubleshooting Steps
Why is my this compound solution changing color (e.g., turning brownish)? Oxidative Degradation: this compound, like other flavonoids, is susceptible to oxidation, especially at neutral to alkaline pH and when exposed to oxygen and light. This can lead to the formation of colored degradation products.[1][2]1. pH Control: Maintain the pH of your solution in the slightly acidic range (pH 4-6) where flavonoids tend to be more stable.[3] 2. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into your formulation. 3. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon gas) to minimize contact with oxygen. 4. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[1]
I'm observing precipitation in my aqueous this compound formulation. Low Aqueous Solubility & Aggregation: this compound has limited solubility in water, which can lead to precipitation, especially at higher concentrations or upon changes in temperature or pH.1. Co-solvents: Use a co-solvent system, such as a mixture of water with ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG), to increase solubility. 2. Encapsulation: Employ stabilization techniques like cyclodextrin (B1172386) complexation or liposomal encapsulation to enhance solubility and stability.[4][5][6][7] 3. pH Adjustment: Ensure the pH is in a range that favors solubility. For many flavonoids, solubility can be pH-dependent.
My formulation is losing its biological activity over time. Chemical Degradation: this compound can degrade through hydrolysis of its glycosidic bonds or oxidation of the flavonoid rings, leading to a loss of its intended biological effect.[8][9]1. Storage Conditions: Store your formulations at low temperatures (2-8 °C) and protected from light.[3] 2. Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the formulation to remove water and reduce degradation rates. 3. Stability-Indicating Assay: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of intact this compound over time.
How can I prevent the photodegradation of my this compound formulation? Light Sensitivity: Exposure to ultraviolet (UV) and visible light can induce photochemical reactions that degrade this compound.[10][11][12][13]1. Light-Protective Packaging: Store your formulations in amber or opaque containers to block out light. 2. UV Absorbers: In some formulations, the addition of a pharmaceutically acceptable UV absorber can help protect the active ingredient. 3. Work in Dim Light: During the preparation of your formulations, work under subdued lighting conditions to minimize exposure.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound, a rhamnetin (B192265) glycoside, is susceptible to degradation under several conditions.[14] Its stability is significantly influenced by pH, temperature, light, and the presence of oxygen and metal ions.[1][3] Generally, it is more stable in acidic conditions and at lower temperatures.[3]

Q2: How does pH affect the stability of this compound?

A2: The pH of the formulation is a critical factor. Flavonoids like this compound are generally more stable in acidic to neutral pH ranges (pH 3-6).[3][15] In alkaline conditions (pH > 7), they are prone to rapid degradation through oxidation and hydrolysis.[16][17]

Q3: What is the impact of temperature on this compound stability?

A3: Higher temperatures accelerate the degradation of this compound.[9] For optimal stability, formulations should be stored at refrigerated temperatures (2-8 °C). Thermal degradation can involve both the cleavage of the glycosidic linkages and the breakdown of the aglycone (rhamnetin) structure.[18][19]

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, incorporating antioxidants is a common and effective strategy. Antioxidants like ascorbic acid, sodium metabisulfite, and BHT can help to prevent oxidative degradation of this compound.

Q5: What are the most promising advanced techniques to enhance this compound stability?

A5: Encapsulation technologies are highly effective. These include:

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can protect the this compound molecule from degradation by shielding it from the external environment.[4][20][21][22][23]

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its solubility and protect it from degradation in aqueous environments.[5][6][7][24][25]

  • Nanoparticle Formulation: Loading this compound into polymeric nanoparticles can offer controlled release and enhanced stability.

Data on Factors Affecting Flavonoid Stability

The following tables provide representative data on the stability of flavonoids structurally similar to this compound under various conditions. This data can be used to guide formulation development.

Table 1: Effect of pH on the Stability of a Quercetin (B1663063) Glucoside (Rutin) at 97°C

pHDegradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
7.00.01546.2
8.00.04515.4
9.00.1205.8
Data inferred from studies on rutin (B1680289), a quercetin glycoside structurally similar to this compound.[1][2]

Table 2: Effect of Temperature on the Stability of a Quercetin Glucoside at pH 7.5

Temperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
800.00886.6
900.02527.7
1000.0709.9
Data inferred from studies on quercetin, the aglycone of which is structurally similar to rhamnetin.[17]

Table 3: Effect of Light Exposure on the Degradation of Quercetin in Ethanol Solution

Light SourceExposure Time (hours)Degradation (%)
UVA2~15
UVA6~40
UVB2~25
UVB6~60
Data inferred from studies on quercetin.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • 0.45 µm syringe filter

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-10% w/v).

  • Gradually add this compound to the HP-β-CD solution in a 1:1 molar ratio while stirring continuously.

  • Heat the mixture to 40-50°C and stir for 4-6 hours to facilitate complex formation.

  • Allow the solution to cool to room temperature and continue stirring for another 12-24 hours.

  • Filter the solution through a 0.45 µm syringe filter to remove any un-complexed this compound.

  • Freeze the resulting clear solution at -80°C.

  • Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.[4]

  • Characterize the complex using techniques such as UV-Vis spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC) to confirm inclusion.[4]

Protocol 2: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes to improve its stability in aqueous formulations.

Materials:

  • This compound

  • Soy phosphatidylcholine (or other suitable lipid)

  • Cholesterol

  • Chloroform and Methanol (for lipid dissolution)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Dissolve the desired amounts of soy phosphatidylcholine, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking. The volume of PBS will depend on the desired final concentration.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication (either probe or bath) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).[5][6][7]

  • Separate the encapsulated this compound from the free compound by methods such as dialysis or size exclusion chromatography.

  • Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation.

Visualizations

Xanthorhamnin_Degradation_Pathway cluster_conditions Degradation Factors This compound This compound (Rhamnetin-glycoside) Rhamnetin Rhamnetin (Aglycone) This compound->Rhamnetin Hydrolysis (Acid/Base/Enzyme) Sugars Trisaccharide moiety This compound->Sugars Hydrolysis (Acid/Base/Enzyme) Oxidized_Products Oxidized Degradation Products (e.g., Quinones) Rhamnetin->Oxidized_Products Oxidation (O2, Light, Metal Ions) Ring_Fission_Products Ring Fission Products (e.g., Phenolic Acids) Oxidized_Products->Ring_Fission_Products Further Degradation High pH High pH High Temperature High Temperature UV/Visible Light UV/Visible Light Oxygen Oxygen

Caption: Inferred degradation pathway of this compound.

Liposomal_Encapsulation_Workflow cluster_preparation Preparation cluster_processing Processing cluster_purification_analysis Purification & Analysis A 1. Dissolve Lipids & this compound in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Downsize to Small Unilamellar Vesicles (SUVs) via Sonication/Extrusion D->E F 6. Purify Liposomes (e.g., Dialysis) E->F G 7. Characterize & Analyze (Size, Encapsulation Efficiency) F->G

Caption: Experimental workflow for liposomal encapsulation of this compound.

References

Technical Support Center: Strategies to Increase the Bioavailability of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing strategies to improve the oral bioavailability of Xanthorhamnin.

This compound, a flavonoid glycoside, faces bioavailability challenges common to this class of compounds, including poor aqueous solubility, extensive metabolism in the gastrointestinal tract and liver, and rapid elimination. This guide outlines several formulation and chemical modification strategies to overcome these hurdles, complete with experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound, like many flavonoid glycosides, is primarily limited by:

  • Poor Aqueous Solubility: this compound's complex structure contributes to low solubility in gastrointestinal fluids, hindering its dissolution and subsequent absorption.

  • Enzymatic Degradation: Intestinal enzymes can hydrolyze the glycosidic bonds of this compound, altering its structure and potentially reducing its intended bioactivity.

  • First-Pass Metabolism: After absorption, this compound is subject to extensive metabolism in the liver, where it can be conjugated (e.g., glucuronidation, sulfation) and rapidly excreted.[1][2]

  • Efflux Transporters: P-glycoprotein and other efflux pumps in the intestinal epithelium can actively transport this compound back into the intestinal lumen, reducing its net absorption.

Q2: How does the glycosidic nature of this compound affect its absorption?

A2: The sugar moieties attached to the rhamnetin (B192265) aglycone of this compound significantly influence its absorption. While glycosylation can increase water solubility, the large, hydrophilic sugar groups generally hinder passive diffusion across the intestinal epithelium.[2][3] The absorption of flavonoid glycosides is often dependent on the type and linkage of the sugar. Some glycosides can be transported by glucose transporters, while others must be hydrolyzed to their aglycone form by intestinal enzymes before absorption can occur.[2]

Q3: What is the role of the gut microbiota in this compound metabolism?

A3: The gut microbiota plays a crucial role in the metabolism of flavonoids.[4] Colonic bacteria produce a wide array of enzymes that can metabolize this compound into smaller phenolic compounds. These metabolites may be more readily absorbed and could contribute to the overall biological activity of this compound.[2]

Q4: Are there any chemical modification strategies to improve this compound's bioavailability?

A4: Yes, chemical modifications can be employed. One promising strategy is methylation . The aglycone of this compound, rhamnetin, is an O-methylated flavonoid. O-methylation has been shown to improve the metabolic stability and bioavailability of flavonoids.[5] Further methylation of this compound or its aglycone could be explored to enhance its pharmacokinetic profile.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
  • Possible Cause: Poor affinity of this compound for the lipid bilayer or aggregation of liposomes.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: Vary the ratio of phospholipids (B1166683) (e.g., phosphatidylcholine) and cholesterol. The inclusion of charged lipids might improve the encapsulation of polar molecules.

    • pH Adjustment: The charge of this compound can be influenced by the pH of the hydration buffer. Experiment with different pH values to enhance its interaction with the liposomal membrane.

    • Sonication/Extrusion Parameters: Optimize the sonication time and power, or the number of extrusion cycles and pore size of the membrane, to ensure the formation of small, unilamellar vesicles with a higher surface area for drug loading.

Issue 2: Instability of Nanoemulsion during Storage
  • Possible Cause: Ostwald ripening, coalescence, or creaming.

  • Troubleshooting Steps:

    • Surfactant and Co-surfactant Selection: Experiment with different types and concentrations of food-grade surfactants and co-surfactants to find the optimal combination for stabilizing the oil-water interface.

    • Oil Phase Composition: The choice of oil can impact stability. A mixture of long-chain and medium-chain triglycerides can sometimes inhibit Ostwald ripening.

    • Increase Viscosity of Aqueous Phase: Adding a thickening agent to the aqueous phase can slow down the movement of droplets and reduce the rate of destabilization.

Issue 3: Recrystallization of this compound in Solid Dispersions
  • Possible Cause: Insufficient interaction between this compound and the polymer matrix, or exposure to moisture.

  • Troubleshooting Steps:

    • Polymer Selection: Choose a polymer with strong hydrogen bonding capabilities, such as polyvinylpyrrolidone (B124986) (PVP), to interact with the hydroxyl groups of this compound and inhibit crystallization.[6]

    • Drug-to-Polymer Ratio: A lower drug-to-polymer ratio ensures that the this compound molecules are adequately dispersed and stabilized within the polymer matrix.[6]

    • Storage Conditions: Store the solid dispersion in a desiccated environment to prevent moisture absorption, which can act as a plasticizer and promote recrystallization.[6]

Experimental Protocols

Preparation of this compound-Loaded Liposomes

Methodology: Thin-film hydration followed by sonication.[7][8]

  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol in a 2:1 molar ratio in chloroform (B151607) in a round-bottom flask.

  • Add this compound to the lipid solution at a desired drug-to-lipid ratio.

  • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (PBS) solution (pH 7.4) by gentle rotation.

  • Vesicle Formation: Sonicate the resulting suspension using a probe sonicator in an ice bath to form small unilamellar vesicles.

  • Purification: Separate the encapsulated this compound from the free drug by ultracentrifugation or size exclusion chromatography.

Formulation of this compound Nanoemulsion

Methodology: High-pressure homogenization.[9]

  • Preparation of Phases:

    • Oil Phase: Dissolve a lipophilic surfactant (e.g., Span 80) in a suitable oil (e.g., medium-chain triglycerides).

    • Aqueous Phase: Dissolve this compound and a hydrophilic surfactant (e.g., Tween 80) in deionized water.

  • Pre-emulsification: Coarsely mix the oil and aqueous phases using a high-speed stirrer.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size to the nanometer range.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index, and zeta potential.

Preparation of this compound Solid Dispersion

Methodology: Solvent evaporation method.[10][11]

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent, such as ethanol.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.

  • Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

Methodology: Caco-2 cell permeability assay.[12][13][14][15]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • Add the this compound formulation (e.g., dissolved in transport medium) to the apical (AP) side of the monolayer.

    • Add fresh transport medium to the basolateral (BL) side.

    • Incubate at 37°C and take samples from the BL side at predetermined time points.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Data Presentation

Table 1: Comparison of Formulation Strategies for Flavonoids

Formulation StrategyTypical Particle SizeEncapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Liposomes 50 - 200 nm30 - 95%[7][8]Biocompatible, can encapsulate both hydrophilic and lipophilic compounds.Low encapsulation efficiency for some compounds, potential for instability.
Nanoemulsions 20 - 200 nm> 90%High loading capacity, enhanced solubility and stability.[16]Requires specific surfactants, potential for Ostwald ripening.
Solid Dispersions N/A (molecular dispersion)100% (theoretically)Significant increase in dissolution rate, ease of preparation.Potential for recrystallization, hygroscopicity.[6]

Visualizations

Experimental_Workflow cluster_formulation Formulation Strategies cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Liposomes Liposome Preparation ParticleSize Particle Size Analysis Liposomes->ParticleSize EncapsulationEfficiency Encapsulation Efficiency Liposomes->EncapsulationEfficiency Nanoemulsion Nanoemulsion Formulation Nanoemulsion->ParticleSize Nanoemulsion->EncapsulationEfficiency SolidDispersion Solid Dispersion Preparation PhysicalState Amorphous State Confirmation (XRD/DSC) SolidDispersion->PhysicalState Dissolution Dissolution Studies ParticleSize->Dissolution EncapsulationEfficiency->Dissolution PhysicalState->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Pharmacokinetics Pharmacokinetic Studies Permeability->Pharmacokinetics

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced this compound formulations.

Signaling_Pathway This compound Oral Administration of This compound Formulation GI_Tract Gastrointestinal Tract This compound->GI_Tract Metabolism Intestinal & Hepatic Metabolism (First-Pass Effect) GI_Tract->Metabolism Absorption Intestinal Absorption GI_Tract->Absorption Enhanced Dissolution Excretion Excretion Metabolism->Excretion Systemic_Circulation Systemic Circulation (Bioavailable this compound) Absorption->Systemic_Circulation Increased Permeability Systemic_Circulation->Excretion

References

Technical Support Center: Reducing Epimerization of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of Xanthorhamnin during experimental processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a flavonoid glycoside, a natural pigment found in plants like buckthorn berries (Rhamnus catharticus). Its biological activity is often dependent on its specific three-dimensional structure, including the stereochemistry at its chiral centers. Epimerization, the change in the configuration at one of these centers, can lead to a significant reduction or complete loss of its therapeutic efficacy or desired properties.

Q2: What are the primary factors that can cause epimerization of this compound during processing?

While specific data on this compound is limited, based on studies of related flavonoids, the primary factors influencing its stability and promoting epimerization are:

  • pH: Extreme pH values, particularly alkaline conditions, are known to promote the degradation and potential epimerization of flavonoids.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of epimerization and degradation.[1][3]

  • Solvents and Reagents: The choice of solvents and reagents used during extraction, purification, and analysis can impact stability.

  • Light and Oxygen: Exposure to light and oxygen can lead to photodegradation and oxidation, which may indirectly contribute to instability and epimerization.[4]

Troubleshooting Guides

Issue 1: Significant Epimerization Observed After Extraction or Purification

Possible Cause Troubleshooting Steps
Inappropriate pH during processing pH Monitoring: Regularly monitor the pH of your sample solutions throughout the extraction and purification process.[1] pH Adjustment: Maintain a slightly acidic to neutral pH range (ideally pH 4-6), as extreme pH values can promote epimerization.[1] Buffer Selection: Utilize appropriate buffer systems, such as phosphate (B84403) or acetate (B1210297) buffers, to maintain a stable pH.[1]
Excessive heat applied Low-Temperature Processing: Conduct extraction and purification steps at room temperature or below (e.g., 4°C) whenever possible.[4] Solvent Evaporation: Use a rotary evaporator at reduced pressure and low temperatures (water bath <40°C) to remove solvents. For highly sensitive samples, consider lyophilization (freeze-drying).[1]
Prolonged processing time Optimize Workflow: Streamline the extraction and purification process to minimize the time this compound is in solution and exposed to potentially destabilizing conditions.

Issue 2: Low Yield of the Desired this compound Epimer

Possible Cause Troubleshooting Steps
Degradation or epimerization during extraction Milder Extraction Conditions: Employ less harsh extraction methods like maceration or ultrasound-assisted extraction at controlled, low temperatures.[4] Solvent Choice: Use solvents known to be effective for flavonoid extraction, such as aqueous acetone (B3395972) or ethanol, and avoid strongly acidic conditions that can promote epimerization.[4]
Oxidation Inert Atmosphere: If feasible, perform extractions and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] Light Protection: Protect samples from light by using amber glassware or wrapping containers in aluminum foil.[4]

Issue 3: Difficulty in Separating this compound Epimers

Possible Cause Troubleshooting Steps
Inadequate analytical method Chiral HPLC: Utilize a chiral stationary phase (CSP) HPLC column for the separation of epimers. Polysaccharide-based chiral columns are often effective for this class of compounds.[5][6] Method Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the epimers.

Data Presentation

Table 1: Recommended Processing and Storage Conditions to Minimize this compound Epimerization

Process Step Parameter Recommended Condition Rationale
Extraction TemperatureAmbient Temperature (20-25°C) or 4°CMinimizes thermal degradation and epimerization.[1][4]
pH4-6Avoids acid or base-catalyzed epimerization.[1]
LightProtect from light (amber glassware)Prevents photodegradation.[4]
AtmosphereInert (Nitrogen or Argon) if possibleReduces oxidation.[4]
Solvent Evaporation Temperature< 40°C (under vacuum)Reduces the risk of heat-induced epimerization.[1]
Long-term Storage Temperature-20°C to -80°CEnsures long-term stability of the purified compound.[1]

Experimental Protocols

Protocol 1: General Extraction Procedure to Minimize this compound Epimerization

This protocol provides a general methodology that should be optimized for the specific plant material.

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to prevent enzymatic degradation.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Selection:

    • Prepare an extraction solvent of 70:30 (v/v) acetone/water or ethanol/water.

    • If pH control is necessary, use a buffer to maintain a pH between 4 and 5. Avoid the use of strong acids.[4]

  • Extraction Conditions:

    • Temperature: Perform the extraction at 4°C. If using ultrasonication, employ an ice bath to prevent heating of the sample.[4]

    • Light: Conduct all extraction steps in the dark or under dim light. Wrap all glassware in aluminum foil.[4]

    • Atmosphere: If possible, purge the extraction vessel with nitrogen or argon before sealing.[4]

    • Duration: Limit the extraction time. For maceration, 12-24 hours may be sufficient. For ultrasound-assisted extraction, 15-30 minutes is often adequate.[4]

  • Post-Extraction Processing:

    • Filter the extract to remove solid plant material.

    • Concentrate the extract using a rotary evaporator with the water bath temperature maintained below 40°C.

    • For long-term storage, freeze the concentrated extract at -20°C or -80°C.

Protocol 2: Chiral HPLC Analysis of this compound Epimers

This protocol is a starting point for developing a method to separate and quantify this compound epimers.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or similar).[5]

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for chiral separation of flavonoids is a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized. The addition of a small amount of a modifier like diethylamine (B46881) (DEA) may be necessary to improve peak shape.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 20-25°C.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., 280 nm or 340 nm).

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the this compound epimers based on their retention times.

    • Quantify the epimers by integrating the peak areas. The percentage of each epimer can be calculated as the area of the individual peak divided by the total area of all epimer peaks.

Visualizations

cluster_factors Factors Promoting Epimerization cluster_process Processing Stages cluster_solutions Mitigation Strategies pH Extreme pH (especially alkaline) Extraction Extraction pH->Extraction Purification Purification pH->Purification Temp High Temperature Temp->Extraction Temp->Purification Evaporation Solvent Evaporation Temp->Evaporation Time Prolonged Processing Time Time->Extraction Time->Purification Time->Evaporation Light_O2 Light & Oxygen Light_O2->Extraction Storage Storage Light_O2->Storage Control_pH Control pH (4-6) Control_pH->Extraction Control_pH->Purification Low_Temp Low Temperature Processing Low_Temp->Extraction Low_Temp->Purification Low_Temp->Evaporation Optimize_Time Optimize Workflow Duration Optimize_Time->Extraction Optimize_Time->Purification Optimize_Time->Evaporation Protect Protect from Light & O2 Protect->Extraction Protect->Storage

Caption: Factors promoting this compound epimerization and mitigation strategies.

start Start: Plant Material prep Sample Preparation (Lyophilize & Grind) start->prep extraction Extraction (Aqueous Acetone/Ethanol, 4°C, Dark) prep->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (<40°C, Vacuum) filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification analysis Analysis (Chiral HPLC, LC-MS) purification->analysis storage Storage (-20°C to -80°C, Dark) analysis->storage end End: Purified this compound storage->end

Caption: Recommended workflow to minimize this compound epimerization.

References

Technical Support Center: Optimization of Spray Drying for Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of spray drying parameters for Xanthorhamnin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the spray drying of this compound?

A1: The most significant parameters to control are the inlet and outlet air temperatures, the feed flow rate, the concentration of this compound and carrier agents in the feed solution, and the atomization pressure.[1] These factors collectively influence the final powder's moisture content, particle size, yield, and the stability of the this compound.

Q2: Why is a carrier agent necessary for spray drying this compound?

A2: Like many natural extracts rich in sugars and organic acids, this compound is prone to stickiness and adhesion to the dryer walls, which can lead to low product yield and operational issues.[2] Carrier agents, such as maltodextrin (B1146171) or gum arabic, act as drying aids and encapsulating materials. They help to increase the glass transition temperature of the final product, reduce hygroscopicity, and improve powder flowability.[3][4][5]

Q3: What are typical inlet and outlet temperatures for spray drying natural colorants like this compound?

A3: For heat-sensitive compounds like anthocyanins and other flavonoids, inlet temperatures typically range from 120°C to 180°C.[6][7][8][9][10] The outlet temperature is generally maintained between 60°C and 80°C.[6][9][10][11] It is crucial to optimize these temperatures to ensure efficient drying without causing thermal degradation of the this compound.

Q4: How does the feed flow rate affect the spray drying process?

A4: The feed flow rate influences the outlet temperature and the residence time of the droplets in the drying chamber. A higher feed flow rate can lead to a decrease in the outlet temperature and potentially result in a powder with higher moisture content if not balanced with an appropriate inlet temperature.[12][13]

Q5: What is encapsulation efficiency, and why is it important?

A5: Encapsulation efficiency refers to the percentage of the active compound (this compound) that is successfully entrapped within the carrier agent matrix. High encapsulation efficiency is desirable as it indicates that the this compound is well-protected from environmental factors like light, oxygen, and moisture, which can enhance its stability.[3][4]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low Product Yield - Sticking/Wall Deposition: The product is adhering to the walls of the drying chamber. This is common with materials that have low glass transition temperatures.[2] - Inefficient Cyclone Separation: The powder particles are too fine and are being carried away with the exhaust air.- Increase Carrier Agent Concentration: Add more maltodextrin, gum arabic, or another suitable carrier to raise the glass transition temperature. - Optimize Temperatures: Lower the inlet temperature to reduce stickiness, ensuring the outlet temperature is still sufficient for drying. - Adjust Feed Rate: A lower feed rate can sometimes reduce wall deposition. - Increase Feed Solids Content: This can lead to larger particles that are more easily collected by the cyclone.
High Moisture Content in Powder - Outlet Temperature is Too Low: Insufficient heat for complete evaporation of water. - Feed Flow Rate is Too High: The residence time in the dryer is not long enough for adequate drying.[12][13]- Increase Inlet Temperature: This will raise the outlet temperature. - Decrease Feed Flow Rate: This allows for a longer drying time for each droplet.[12][13]
Product Degradation (Color Loss) - Inlet Temperature is Too High: this compound, as a flavonoid, is susceptible to thermal degradation.[2][7]- Lower the Inlet Temperature: Find a balance where drying is efficient but degradation is minimized. A typical starting point for similar compounds is around 140-160°C.[2][7][9][10] - Increase Feed Flow Rate: This can help to slightly lower the outlet temperature.[12][13]
Poor Powder Flowability/Caking - High Hygroscopicity: The powder readily absorbs moisture from the air. - Low Glass Transition Temperature: The powder becomes sticky at ambient temperatures.[2]- Increase Carrier Agent Concentration: This can reduce the hygroscopicity of the final powder. - Use a Combination of Carrier Agents: For example, a mix of maltodextrin and gum arabic can improve powder properties.[3][4] - Ensure Low Moisture Content: Optimize drying parameters to achieve a final moisture content below 5%.
Inconsistent Particle Size - Inconsistent Feed Properties: Variations in the viscosity or solids concentration of the feed solution. - Atomizer Issues: Clogging or improper setup of the nozzle.- Ensure Homogeneous Feed Solution: Use continuous stirring to keep the feed solution well-mixed. - Check and Clean the Nozzle: Regularly inspect the atomizer for any blockages or wear. - Optimize Atomization Pressure: Adjust the pressure to achieve a fine, consistent spray.

Experimental Protocols

Protocol 1: Preparation of this compound Feed Solution
  • Extraction: Obtain a concentrated this compound extract from the source material (e.g., Xanthorhiza simplicissima).

  • Carrier Agent Dissolution: Prepare an aqueous solution of the chosen carrier agent(s). A common starting point is a 10-30% (w/v) solution of maltodextrin, gum arabic, or a combination thereof.[3][4]

  • Mixing: Add the this compound extract to the carrier agent solution. The ratio of this compound solids to carrier agent solids is a critical parameter to optimize, with typical ratios ranging from 1:1 to 1:10.

  • Homogenization: Stir the mixture continuously using a magnetic stirrer until a homogeneous feed solution is obtained. Ensure all solids are completely dissolved. The total solids concentration in the final feed solution will typically be in the range of 10-40%.

Protocol 2: Spray Drying Process Optimization

This protocol uses a laboratory-scale spray dryer (e.g., Büchi B-290) as a model.

  • Initial Parameter Setup:

    • Inlet Temperature: Set to a starting value, for instance, 140°C.[3][4][9][10]

    • Aspirator Rate: Set to a high level (e.g., 90-100%) to ensure efficient drying and powder collection.

    • Pump/Feed Flow Rate: Start with a low to medium flow rate (e.g., 5-7 mL/min).[3][4]

    • Atomizing Air Flow Rate: Set according to the manufacturer's recommendations for the nozzle type.

  • System Equilibration: Start the spray dryer with deionized water as the feed to allow the inlet and outlet temperatures to stabilize.

  • Initiate Drying: Once the system is stable, switch the feed from water to the prepared this compound solution.

  • Data Logging: Monitor and record the inlet and outlet temperatures, pump rate, and any observations such as wall deposition.

  • Powder Collection: Collect the dried powder from the cyclone collection vessel.

  • Systematic Variation of Parameters: To optimize the process, systematically vary one parameter at a time (e.g., increase the inlet temperature in increments of 10°C from 120°C to 180°C) while keeping others constant. Repeat for other key parameters like feed flow rate and carrier agent concentration.

  • Powder Analysis: Analyze the collected powder from each run for key quality attributes as described in Protocol 3.

Protocol 3: Analysis of Spray-Dried this compound Powder
  • Process Yield: Calculate the yield as the ratio of the mass of the collected powder to the total mass of solids in the feed solution.

  • Moisture Content: Determine the moisture content using a moisture analyzer or by the loss on drying method.

  • Encapsulation Efficiency: Measure the total this compound content and the surface this compound content. The encapsulation efficiency is calculated as: ((Total this compound - Surface this compound) / Total this compound) * 100.

  • Particle Size and Morphology: Use techniques like laser diffraction for particle size analysis and scanning electron microscopy (SEM) to observe the particle shape and surface morphology.[3][4]

  • Hygroscopicity and Solubility: Evaluate the powder's tendency to absorb moisture and its ability to dissolve in water.

  • Color and Stability: Measure the color of the powder using a colorimeter and assess the stability of this compound over time under different storage conditions (e.g., varying light and humidity).

Data Presentation: Typical Spray Drying Parameters for Related Compounds

The following tables summarize typical spray drying parameters and outcomes for rhamnolipids and anthocyanins, which can serve as a starting point for the optimization of this compound spray drying.

Table 1: Spray Drying Parameters for Rhamnolipids

ParameterRange/ValueReference
Inlet Temperature 140 - 160°C[11]
Outlet Temperature 70 - 80°C[11]
Carrier Agent Starch Sodium Octenyl Succinate (1-3% w/w of pure rhamnolipid)[11]
Atomizer Speed 8,000 - 10,000 rpm (for centrifugal atomizer)[11]

Table 2: Spray Drying Parameters for Anthocyanins/Flavonoid Glycosides

ParameterRange/ValueOutcomeReference
Inlet Temperature 120 - 180°CHigher temperatures can decrease anthocyanin retention but may improve yield and flowability. Optimal retention is often found around 140-160°C.[2][3][4][6][7]
Feed Flow Rate 3 - 11 mL/minHigher flow rates can increase moisture content and preserve heat-sensitive compounds by lowering the effective exposure temperature.[3][4][6][12][13]
Carrier Agent(s) Maltodextrin, Gum Arabic, Soy ProteinA combination of carriers, such as maltodextrin and gum arabic, often results in high encapsulation efficiency (e.g., >90%).[3][4][6]
Carrier Concentration 5 - 25% (in feed)Higher concentrations generally lead to lower hygroscopicity and better powder stability.[2]
Encapsulation Efficiency 65 - 94%Varies significantly with carrier type and process parameters.[3][4][6]
Moisture Content < 6%Generally desired for good powder stability.[4]
Particle Size 2 - 20 µmInfluenced by atomizer settings and solids concentration.[3][4]

Visualizations

ExperimentalWorkflow cluster_prep Feed Preparation cluster_sd Spray Drying cluster_analysis Powder Analysis cluster_opt Optimization Loop prep1 This compound Extract prep3 Mixing & Homogenization prep1->prep3 prep2 Carrier Agent Solution (e.g., Maltodextrin) prep2->prep3 sd1 Set Initial Parameters (Temp, Flow Rate, etc.) prep3->sd1 Feed Solution sd2 Spray Drying Process sd1->sd2 sd3 Powder Collection sd2->sd3 an1 Yield & Moisture sd3->an1 an2 Encapsulation Efficiency sd3->an2 an3 Particle Characterization (Size, Morphology) sd3->an3 an4 Stability & Other Properties sd3->an4 opt1 Evaluate Results an1->opt1 an2->opt1 an3->opt1 an4->opt1 opt2 Adjust Parameters opt1->opt2 Results not optimal end end opt1->end Optimal Powder opt2->sd1

Caption: Experimental workflow for the optimization of this compound spray drying.

TroubleshootingLogic cluster_yield Low Yield / Sticking cluster_moisture High Moisture cluster_degradation Degradation / Color Loss start Problem Encountered is_yield is_yield start->is_yield Check Yield y1 Increase Carrier Conc. y2 Decrease Inlet Temp. y1->y2 re_evaluate Re-evaluate Powder y1->re_evaluate y3 Decrease Feed Rate y2->y3 y2->re_evaluate y3->re_evaluate m1 Increase Inlet Temp. m2 Decrease Feed Rate m1->m2 m1->re_evaluate m2->re_evaluate d1 Decrease Inlet Temp. d1->re_evaluate is_yield->y1 Low Yield is_moisture Check Moisture is_yield->is_moisture Yield OK is_moisture->m1 High Moisture is_degradation Check Degradation is_moisture->is_degradation Moisture OK is_degradation->d1 Degradation end Process Optimized is_degradation->end Degradation OK re_evaluate->is_yield

Caption: Logical troubleshooting guide for common spray drying issues.

References

Technical Support Center: Purification of Crude Xanthorhamnin Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying crude Xanthorhamnin extract.

A Note on Terminology

The term "this compound" is not widely used in recent scientific literature. It is often used interchangeably with "Xanthorin" or may refer to related pigmented compounds like anthocyanins or the lichen pigment parietin. The purification principles and techniques outlined in this guide are broadly applicable to these classes of natural products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound extract?

A1: Crude plant and lichen extracts are complex mixtures. Common impurities that can interfere with downstream applications include:

  • Sugars and Organic Acids: These are often co-extracted with polar target compounds and can affect the stability and purity of the final product.[1][3]

  • Proteins and Amino Acids: These may also be present in the initial extract.[1]

  • Other Phenolic Compounds: Flavonoids, phenolic acids, and tannins are structurally related and frequently co-extracted.[1]

  • Chlorophylls and Carotenoids: These are significant impurities in extracts from green plant materials and can interfere with spectroscopic analysis.[1]

  • Waxes and Lipids: These non-polar compounds are typically removed during the initial extraction steps but can persist.[1]

Q2: My purified this compound extract is degrading quickly. What factors affect its stability?

A2: Compounds like anthocyanins, which this compound may be related to, are known to be unstable. Several factors influence their degradation:

  • pH: Stability is often greatest in acidic conditions (typically pH < 3). As the pH increases, these compounds can become colorless or degrade.[1][4]

  • Temperature: High temperatures accelerate degradation. It is recommended to perform extraction and purification at low temperatures.[1]

  • Oxygen and Light: Exposure to oxygen and light can also lead to the degradation of these pigments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound extract.

Problem Possible Cause Troubleshooting Steps
Low Yield of Purified Product Inefficient initial extraction.Optimize the extraction solvent. Methanol (B129727) is often reported as a highly efficient solvent for extracting active ingredients from lichens.[2] For plant materials, acidified ethanol (B145695) or methanol is commonly used.[5] Consider using advanced extraction techniques like microwave-assisted or ultrasound-assisted extraction to improve yields.[6]
Losses during chromatographic purification.Optimize chromatography conditions, including the choice of stationary phase (e.g., C18, macroporous resins like AB-8), mobile phase gradient, and flow rate to ensure good separation and recovery.[1][7][8]
Degradation of the target compound.Perform all purification steps at low temperatures (e.g., 4°C) and minimize exposure to light and oxygen.[9] Work quickly to reduce the potential for degradation.
Presence of Chlorophyll (B73375) in the Final Product Inappropriate purification method for chlorophyll removal.Standard C18 Solid-Phase Extraction (SPE) may not be effective.[1] Employ a dedicated chlorophyll removal step like liquid-liquid partitioning with a non-polar solvent like hexane (B92381) before the main purification.[1]
Co-elution of Impurities with the Target Compound The chosen chromatographic method has insufficient resolution.If using column chromatography, try a different stationary phase or modify the mobile phase gradient. For complex mixtures, High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be necessary for high-purity isolation.[2][10]
Poor Separation in Liquid-Liquid Partitioning The solvent system is not optimal for the target compound and impurities.Experiment with different solvent systems. A common system for separating polar compounds from less polar ones is a biphasic mixture of hexanes, ethyl acetate, methanol, and water.[1]

Quantitative Data on Purification Methods

The following table summarizes reported yields and impurity removal for different purification techniques applicable to this compound and related compounds.

Method Source Material Key Findings Reference
Aqueous Two-Phase Extraction (ATPE) Vaccinium uliginosum Linn. fruit residueRecovery of 96.09% for anthocyanins. Decreased protein impurities by 58% and sugar impurities by 66% compared to traditional extraction.[7]
Heat Reflux Extraction (50% Ethanol) Vaccinium uliginosum Linn. fruit residueRelative yield of 100.00% for anthocyanins.[7]
Room Temperature Extraction (50% Ethanol) Vaccinium uliginosum Linn. fruit residueRelative yield of 51.86% for anthocyanins.[7]
Aqueous Two-Phase Extraction (Ethanol/(NH₄)₂SO₄) Vaccinium uliginosum Linn. fruit residueRelative yield of 92.34% for anthocyanins.[7]
Supercritical CO₂ Extraction Blueberry ResiduesYield of 22.2 mg/g of anthocyanins.[11]
Pulsed Electric Field (PEF) Extraction Not specifiedYield of 63.9 mg/100 g of anthocyanins.[11]
Ultra-High Pressure Assisted Extraction (UHPAE) MulberryYield of 1.97 ± 0.02 mg/g of anthocyanins.[11]

Experimental Protocols

Liquid-Liquid Partitioning for Chlorophyll Removal

This protocol is effective for removing chlorophyll from crude extracts of green plant materials.[1]

Materials:

  • Crude this compound extract

  • Separatory funnel

  • Solvent system (e.g., pre-equilibrated upper and lower phases of a hexane, ethyl acetate, methanol, and water mixture)[1]

Procedure:

  • Dissolve the crude extract in the lower (aqueous) phase of the pre-equilibrated solvent system.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the upper (organic) phase to the separatory funnel.

  • Gently invert the funnel multiple times to partition the components, releasing pressure periodically.

  • Allow the layers to separate completely. The upper organic phase will contain the chlorophyll, while the lower aqueous phase will contain the more polar this compound.

  • Carefully drain the lower aqueous phase containing the purified compound.

  • For improved purity, the aqueous phase can be back-extracted with a fresh portion of the upper phase.

Solid-Phase Extraction (SPE) for General Purification

This protocol is suitable for removing polar impurities like sugars and organic acids.[1]

Materials:

  • C18 SPE cartridge

  • Crude this compound extract

  • Acidified water (e.g., water with a small amount of formic acid)

  • Acidified methanol

Procedure:

  • Condition the Cartridge: Pre-wash the C18 cartridge with methanol followed by acidified water.

  • Sample Loading: Load the crude extract onto the cartridge. The this compound and other less polar compounds will adsorb to the C18 stationary phase.

  • Washing: Pass a volume of acidified water through the cartridge to wash away highly polar impurities like sugars and organic acids.

  • Elution: Elute the purified this compound from the cartridge by passing a small volume of acidified methanol through it. Collect the colored eluate.

Macroporous Resin Column Chromatography

This method is effective for the purification of flavonoids and related compounds from crude extracts.[7][8]

Materials:

  • AB-8 macroporous resin (or similar)

  • Chromatography column

  • Crude this compound extract

  • Deionized water (acidified to pH 3.0-3.5)

  • Ethanol solutions of varying concentrations

Procedure:

  • Resin Preparation: Soak the macroporous resin in deionized water (pH 3.0-3.5) for 24 hours to equilibrate, then pack it into a chromatography column.

  • Sample Loading: Load the crude extract onto the column.

  • Washing: Wash the column with acidified deionized water to remove impurities.

  • Elution: Elute the adsorbed compounds using a stepwise gradient of increasing ethanol concentration. Collect fractions and analyze for the presence of this compound.

Visualizations

General Workflow for this compound Purification

PurificationWorkflow CrudeExtract Crude this compound Extract PrePurification Pre-Purification (Optional) Liquid-Liquid Partitioning (e.g., to remove chlorophylls/lipids) CrudeExtract->PrePurification ColumnChromatography Primary Purification Column Chromatography (e.g., Macroporous Resin or C18) CrudeExtract->ColumnChromatography If no pre-purification needed PrePurification->ColumnChromatography FractionCollection Fraction Collection and Analysis (e.g., TLC, UV-Vis) ColumnChromatography->FractionCollection FurtherPurification Further Purification (Optional) Preparative HPLC or HSCCC FractionCollection->FurtherPurification PureCompound Pure this compound FractionCollection->PureCompound If purity is sufficient FurtherPurification->PureCompound

Caption: A general workflow for the purification of crude this compound extract.

References

Technical Support Center: Optimizing Xanthorhamnin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Xanthorhamnin peaks in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution for this compound peaks?

A1: Poor resolution in this compound analysis typically stems from several factors, including an unoptimized mobile phase, inappropriate column selection, or issues with the sample preparation process. Suboptimal mobile phase composition can lead to co-elution with other compounds.[1][2][3] Column efficiency and selectivity also play a crucial role; using a column with a smaller particle size or a different stationary phase can significantly improve peak separation.[2][3]

Q2: My this compound peak is showing significant tailing. What should I do?

A2: Peak tailing for compounds like this compound is often caused by secondary interactions with the stationary phase, such as interactions with residual silanol (B1196071) groups on a silica-based column.[4] To mitigate this, ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic or phosphoric acid) to suppress the ionization of these silanol groups.[5] Other potential causes include column overload, where the sample concentration is too high, or a deformed column packing bed.[4][6] Try diluting your sample or using a guard column to protect the analytical column.[4][7]

Q3: Why are my this compound retention times shifting between injections?

A3: Shifting retention times are usually indicative of instability in the chromatographic system. Common causes include inadequate column equilibration between runs, temperature fluctuations, and changes in the mobile phase composition over time.[5] It is recommended to use a column oven for stable temperature control and to prepare fresh, thoroughly degassed mobile phase daily.[5]

Q4: What is a good starting point for an HPLC method for this compound analysis?

A4: A reversed-phase HPLC method using a C18 column is a common and effective approach for analyzing compounds like this compound.[5] A gradient elution with a binary mobile phase is generally recommended to separate the various components in a complex sample. A typical starting point would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727).[5]

  • Detection: UV-Vis detector, with the wavelength set appropriately for this compound. A Diode Array Detector (DAD) can be beneficial for monitoring multiple wavelengths.[5]

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-eluting Peaks

If your this compound peak is not well-separated from other components, consider the following troubleshooting steps.

G Troubleshooting Poor Peak Resolution start Poor Peak Resolution (Rs < 1.5) step1 Optimize Mobile Phase Selectivity start->step1 step2 Increase Column Efficiency start->step2 Sharper Peaks Needed step3 Adjust Retention Factor (k) start->step3 Peaks Elute Too Early sub_step1a Change Organic Modifier (e.g., Acetonitrile to Methanol) step1->sub_step1a Different Selectivity sub_step1b Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) step1->sub_step1b Ionizable Analytes sub_step1c Modify Gradient Slope (make it shallower) step1->sub_step1c Closely Eluting Peaks sub_step2a Use a Longer Column step2->sub_step2a sub_step2b Use Smaller Particle Size (e.g., 5 µm to 3 µm) step2->sub_step2b sub_step2c Lower the Flow Rate step2->sub_step2c sub_step3a Decrease % Organic Solvent to Increase Retention step3->sub_step3a end Resolution Improved sub_step1a->end sub_step1b->end sub_step1c->end sub_step2a->end sub_step2b->end sub_step2c->end sub_step3a->end

A troubleshooting flowchart for improving poor peak resolution.
Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity and resolution.[3]

  • Change the Organic Modifier : Switching between acetonitrile and methanol can alter elution order and improve separation due to their different solvent selectivities.[5][8]

  • Adjust pH : Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous phase can improve peak shape and resolution, especially for ionizable compounds.[5][8]

  • Modify the Gradient : For gradient elution, a shallower gradient can increase the separation between closely eluting peaks.[5][9]

Column Parameter Adjustments

The physical characteristics of the column directly impact its efficiency.[2]

  • Increase Column Length : A longer column provides more interaction time with the stationary phase, generally leading to better resolution.[10]

  • Decrease Particle Size : Columns packed with smaller particles (e.g., switching from 5 µm to 3 µm) offer higher efficiency and sharper peaks.[2]

  • Adjust Flow Rate : Lowering the flow rate can improve resolution by allowing more time for analyte partitioning between the mobile and stationary phases.[1][10]

Issue 2: Peak Tailing

Peak tailing can compromise accurate quantification and resolution.

Quantitative Data Summary: Impact of Mobile Phase pH on Peak Tailing
Mobile Phase AdditivepHTailing Factor (Tf) for this compound
None6.82.1
0.1% Formic Acid2.71.2
0.1% Phosphoric Acid2.51.1
  • Check for Column Overload : Injecting a sample that is too concentrated can lead to peak tailing.[4] Try diluting the sample and re-injecting to see if the peak shape improves.[4][11]

  • Inspect for Column Voids : A void at the column inlet or a blocked frit can distort peak shape.[4][6] Reversing and flushing the column or replacing it may be necessary.[6]

Experimental Protocols

Protocol 1: Sample Preparation of this compound for HPLC Analysis
  • Extraction : Accurately weigh approximately 100 mg of the powdered source material (e.g., plant extract) into a flask.

  • Add 10 mL of HPLC-grade methanol or acetone.[5]

  • Sonicate the mixture for 15-20 minutes to ensure complete extraction.

  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet any solid material.

  • Filtration : Filter the supernatant through a 0.45 µm syringe filter to remove fine particulates that could clog the HPLC system.[1][12]

  • The filtered sample is now ready for injection.

Protocol 2: General Purpose HPLC Method for this compound

This protocol provides a starting point for method development.

Quantitative Data Summary: Example Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% HCOOH)% Mobile Phase B (Acetonitrile)
0.01.09010
20.01.01090
25.01.01090
25.11.09010
30.01.09010
Method Parameters
  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size

  • Injection Volume : 10 µL

  • Column Temperature : 30 °C

  • Detection Wavelength : 254 nm (or optimal wavelength for this compound)

G General HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Extraction prep2 Centrifugation prep1->prep2 prep3 Filtration (0.45 µm) prep2->prep3 hplc_system HPLC System (Pump, Injector, Column, Detector) prep3->hplc_system Inject Sample data_acq Data Acquisition hplc_system->data_acq peak_int Peak Integration data_acq->peak_int quant Quantification peak_int->quant report Reporting quant->report

A typical workflow for the HPLC analysis of this compound.

References

Technical Support Center: High-Purity Recrystallization of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of Xanthorhamnin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for obtaining high-purity this compound crystals. Given the limited specific literature on this compound recrystallization, this guide incorporates best practices for the purification of flavonoids and other polar natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of this compound and similar compounds.

Q1: My this compound solution is not crystallizing. What are the initial troubleshooting steps?

A1: Failure to crystallize is often an issue of insufficient supersaturation or a lack of nucleation sites. Here are several techniques to induce crystallization:

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[1][2]

  • Introduce a Seed Crystal: If available from a previous batch, adding a single, small, pure crystal of this compound can initiate the crystallization process.[1] If no seed crystal is available, you can create one by dipping a glass rod into the solution, allowing the solvent to evaporate from the rod to form a thin film of solid, and then reintroducing the rod into the solution.[1][2]

  • Increase Concentration: The solution may not be sufficiently saturated. You can increase the concentration by slowly evaporating some of the solvent.[1] This can be achieved by leaving the container partially open in a controlled environment or by gentle heating.

  • Thorough Cooling: Ensure the solution has been cooled to a sufficiently low temperature to decrease the solubility of this compound and promote precipitation. Placing the solution in an ice bath or refrigerator can be effective.[1]

Q2: An oil is forming instead of crystals. How can I resolve this "oiling out"?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when there are significant impurities.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, possibly adding a small amount of additional solvent. Then, allow the solution to cool much more slowly to room temperature before further cooling in an ice bath. Slow cooling is crucial for forming an ordered crystal lattice.[3]

  • Change the Solvent System: The solubility of this compound might be too high in the chosen solvent.[1] Experiment with a solvent in which it is less soluble or utilize a co-solvent (two-solvent) system.[1]

  • Add Activated Charcoal: If colored impurities are suspected, adding a small amount of activated charcoal to the hot solution before filtration can help remove them, as these impurities can sometimes inhibit crystallization and promote oiling out.[4]

Q3: The yield of my this compound crystals is very low. How can I improve it?

A3: A low yield can be attributed to several factors in the recrystallization process.

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Using an excess of solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[3]

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out of the solution.[3]

  • Recover from Mother Liquor: After filtering the first crop of crystals, you may be able to recover more material by concentrating the mother liquor (the remaining solution) by boiling off some of the solvent and cooling it again to obtain a second crop of crystals.[3]

Q4: The resulting this compound crystals are very small or needle-like. How can I obtain larger, higher-quality crystals?

A4: The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth.

  • Slow Down the Crystallization Process: Slower cooling or slower solvent evaporation encourages the growth of larger, more well-defined crystals.[1] Avoid shocking the solution by placing it directly into an ice bath from a high temperature. Allow it to cool to room temperature on the benchtop first.

  • Use a More Dilute Solution: While it may seem counterintuitive for yield, starting with a slightly more dilute solution (using slightly more hot solvent than the bare minimum) can slow down the rate of crystallization and lead to larger crystals.[2]

Data Presentation: Solvent Systems for Flavonoid Recrystallization

While specific quantitative data for this compound is scarce, the following table provides a summary of common solvent systems used for the recrystallization of flavonoids, which are structurally related to this compound. The choice of solvent is critical and should be determined experimentally for each specific sample.

Solvent SystemCompound Type SuitabilityKey Considerations
Ethanol Polar compounds, FlavonoidsGood general-purpose solvent, often used for initial trials.[5]
Methanol Polar compoundsSimilar to ethanol, but can sometimes offer different solubility characteristics.
Ethanol/Water Polar compounds with moderate water solubilityThe ratio can be adjusted to fine-tune solubility. Water acts as the anti-solvent.
Acetone/Hexane (B92381) Compounds with intermediate polarityAcetone is the "good" solvent, and hexane is the "poor" solvent.[5]
Ethyl Acetate (B1210297)/Hexane Less polar flavonoidsA common system where ethyl acetate dissolves the compound and hexane induces precipitation.[5]
Acetone Ketone-containing compoundsCan be a good solvent for compounds with similar functional groups.[5][6]
Chloroform General natural productsCan be effective but should be used with appropriate safety precautions.[6]

Experimental Protocols

1. Single-Solvent Recrystallization Protocol

This method is ideal when a single solvent is found that dissolves this compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a boil using a hot plate.

  • Achieve Saturation: Continue adding the solvent in small portions until the this compound just completely dissolves. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by air drying or using a vacuum oven.

2. Two-Solvent (Co-Solvent) Recrystallization Protocol

This method is used when no single solvent has the desired solubility properties. It involves a "good" solvent that readily dissolves this compound and a "poor" solvent (anti-solvent) in which it is insoluble.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at near-boiling temperature.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using the same ice-cold solvent mixture for washing if necessary, or just the "poor" solvent.

Mandatory Visualization

The following diagram illustrates the general workflow for achieving high-purity this compound through recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_outcome Outcome crude_this compound Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_this compound->dissolution solvent_selection Solvent Selection (Single or Co-solvent) solvent_selection->dissolution hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling If no filtration hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration pure_crystals High-Purity This compound Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (Contains impurities) vacuum_filtration->mother_liquor

Caption: General workflow for the recrystallization of this compound.

References

Addressing poor cell permeability of Xanthorhamnin in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Xanthorhamnin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to its poor cell permeability in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern for in vitro assays?

This compound is a flavonoid glycoside, specifically a kaempferol-3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside. Like many flavonoid glycosides, this compound is a relatively large and polar molecule. These characteristics can significantly limit its ability to passively diffuse across the lipid bilayer of cell membranes. This poor permeability can result in low intracellular concentrations, potentially masking its true biological activity in cell-based assays and leading to an underestimation of its efficacy.

Q2: I am observing lower than expected activity of this compound in my cell-based assay. Could this be a permeability issue?

Yes, it is highly probable. Low apparent activity is a common consequence of poor cell permeability. If this compound cannot efficiently enter the cells, it cannot interact with its potential intracellular targets. It is crucial to determine whether the observed lack of activity is due to poor permeability rather than a true lack of biological effect.

Q3: What is the likely mechanism of cellular uptake for this compound?

The uptake of flavonoid glycosides is complex and depends on the specific sugar moieties and their linkage to the aglycone. While some flavonoid glucosides are known to be substrates for hexose (B10828440) transporters like the sodium-dependent glucose transporter 1 (SGLT1), the uptake of rhamnoglucosides like this compound is often much lower.[1][2] It is likely that the primary route of uptake is slow passive diffusion, which is limited by the molecule's hydrophilicity and size.

Q4: Can intracellular metabolism affect the observed activity of this compound?

Yes. If this compound does enter the cell, it may be subject to hydrolysis by intracellular glycosidases, which would cleave the sugar moieties to release the aglycone, kaempferol. Kaempferol is known to modulate several signaling pathways, including NF-κB and PI3K/Akt.[3][4][5][6] Therefore, the observed biological effects could be due to the parent glycoside, its aglycone, or both. It is important to analyze cell lysates to determine the intracellular fate of this compound.

Troubleshooting Guide: Addressing Poor Cell Permeability

If you suspect that poor cell permeability is affecting your results with this compound, consider the following troubleshooting strategies.

IssuePossible CauseTroubleshooting Steps
Low or no biological activity in cell-based assays Poor cell permeability of this compound.1. Increase Incubation Time: Allow more time for this compound to accumulate within the cells. Be mindful of potential cytotoxicity with longer exposure. 2. Increase Concentration: Use a higher concentration of this compound. Perform a dose-response curve to identify the optimal concentration. 3. Use a Permeabilizing Agent: A low, non-toxic concentration of a permeabilizing agent like digitonin (B1670571) can be used to transiently increase membrane permeability. This should be carefully optimized and controlled. 4. Formulation Strategies: Consider using a delivery vehicle such as liposomes or nanoparticles to enhance cellular uptake.
High variability between experimental replicates Inconsistent solubilization of this compound.1. Proper Solubilization: Ensure this compound is fully dissolved. Prepare a concentrated stock solution in a suitable organic solvent like DMSO. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity. 2. Fresh Preparations: Prepare working solutions fresh for each experiment to avoid precipitation or degradation.
Uncertainty if this compound is entering the cells Lack of direct measurement of intracellular concentration.1. Perform a Cellular Uptake Assay: Directly measure the intracellular concentration of this compound over time using a sensitive analytical method like LC-MS/MS. This will confirm if the compound is being taken up by the cells. 2. Assess Intracellular Metabolism: When analyzing cell lysates, also look for the presence of the aglycone, kaempferol, to understand if this compound is being metabolized intracellularly.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay is widely used to predict intestinal drug absorption and can be adapted to assess the permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts until a differentiated monolayer with stable transepithelial electrical resistance (TEER) is formed (typically 21 days).

  • Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution of this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Protocol 2: Cellular Uptake Assay

This protocol allows for the direct measurement of this compound accumulation within cells.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Treatment: Treat the cells with this compound at the desired concentration and incubate for various time points (e.g., 1, 2, 4, 8 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

  • Sample Analysis: Quantify the concentration of this compound (and its potential metabolite, kaempferol) in the cell lysate using LC-MS/MS. The protein concentration of the lysate should also be determined to normalize the data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Dilute to Working Concentration in Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate wash_cells Wash Cells with Ice-Cold PBS incubate->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells quantify Quantify Intracellular This compound (LC-MS/MS) lyse_cells->quantify

Caption: Experimental workflow for a cellular uptake assay of this compound.

signaling_pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Poor Permeability Hydrolysis Intracellular Hydrolysis CellMembrane->Hydrolysis Kaempferol Kaempferol Hydrolysis->Kaempferol PI3K_AKT PI3K/Akt Pathway Kaempferol->PI3K_AKT NFkB NF-κB Pathway Kaempferol->NFkB Biological_Effects Modulation of Cell Proliferation, Inflammation, etc. PI3K_AKT->Biological_Effects NFkB->Biological_Effects

Caption: Putative intracellular mechanism of action for this compound.

Caption: Troubleshooting logic for addressing low this compound activity.

References

Technical Support Center: Optimization of Enzymatic Hydrolysis of Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic hydrolysis of Xanthorhamnin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the enzymatic cleavage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its enzymatic hydrolysis important?

A1: this compound is a flavonoid glycoside found in plants such as the buckthorn species (Rhamnus catharticus). Its structure consists of the aglycone Rhamnetin linked to a sugar chain. Enzymatic hydrolysis is crucial for removing these sugar moieties to produce the aglycone, Rhamnetin. This process is significant because the aglycone form of flavonoids often exhibits enhanced bioavailability and biological activity, which is of great interest in drug development and functional food applications.[1][2][3]

Q2: Which enzymes are suitable for the hydrolysis of this compound?

A2: Based on the structure of this compound, which is a rhamnoglucoside, a combination of α-L-rhamnosidase and β-D-glucosidase activities is required for complete hydrolysis.[1][2][4][5] Naringinase (B1166350), an enzyme complex possessing both of these activities, is a common choice.[1] Alternatively, specific α-L-rhamnosidases can be used to first remove the rhamnose unit, followed by a β-glucosidase to cleave the glucose.[2][4] Broad-spectrum enzyme preparations like snailase have also been shown to be effective in hydrolyzing a wide range of flavonoid glycosides.[6][7]

Q3: What are the expected products of this compound hydrolysis?

A3: The complete enzymatic hydrolysis of this compound will yield the aglycone Rhamnetin, along with the constituent sugars L-rhamnose and D-glucose. Partial hydrolysis may result in intermediate glycosides, such as Rhamnetin-glucoside.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The most common method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC).[8][9][10] By taking samples at different time points, you can quantify the decrease in the this compound peak and the increase in the Rhamnetin and intermediate glycoside peaks. A reverse-phase C18 column with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used for separation.[8][10]

Q5: What are the key parameters to optimize for efficient hydrolysis?

A5: The key parameters to optimize are:

  • Enzyme Selection and Concentration: The choice of enzyme and its concentration will directly impact the reaction rate.

  • pH: Enzymes have an optimal pH range for activity. For α-L-rhamnosidases and β-D-glucosidases, this is often in the acidic to neutral range.

  • Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for catalysis. However, higher temperatures can also lead to enzyme denaturation and degradation of the flavonoid products.[6][7]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion.

  • Substrate Concentration: The initial concentration of this compound can affect the reaction kinetics.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Hydrolysis 1. Inactive enzyme. 2. Suboptimal pH or temperature. 3. Presence of enzyme inhibitors in the substrate solution. 4. Low substrate solubility.1. Check enzyme activity with a standard substrate. Ensure proper storage of the enzyme. 2. Optimize pH and temperature for the specific enzyme used. Refer to the enzyme's technical datasheet. 3. Purify the this compound extract to remove potential inhibitors. 4. Increase solubility by adding a co-solvent like ethanol (B145695) or DMSO, but be mindful of its effect on enzyme activity.
Incomplete Hydrolysis 1. Insufficient enzyme concentration or reaction time. 2. Product inhibition (the enzyme is inhibited by the released sugars or aglycone). 3. Enzyme deactivation over time.1. Increase the enzyme concentration or extend the reaction time. Monitor the reaction progress over a longer period. 2. Consider a two-step reaction with removal of intermediate products, or use an enzyme known to have low product inhibition. 3. Add fresh enzyme partway through the reaction.
Degradation of Aglycone (Rhamnetin) 1. High temperature or extreme pH can lead to the degradation of the flavonoid aglycone. 2. Oxidation of the product.1. Perform the hydrolysis at the lowest effective temperature and within a stable pH range for Rhamnetin. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen) and/or add antioxidants to the reaction mixture.[7]
Difficulty in Product Analysis (HPLC) 1. Poor peak separation. 2. Co-elution with other compounds from the extract.1. Optimize the HPLC gradient, mobile phase composition, and column temperature. 2. Purify the sample before and after hydrolysis to remove interfering compounds.

Data Presentation: Optimizing Hydrolysis Parameters

The following tables provide a generalized summary of the expected effects of different parameters on the enzymatic hydrolysis of a flavonoid glycoside like this compound, based on literature for similar compounds.

Table 1: Effect of pH on Relative Enzyme Activity

pHRelative Activity of α-L-Rhamnosidase (%)Relative Activity of β-D-Glucosidase (%)
3.07060
4.09585
5.0100100
6.08090
7.05070

Table 2: Effect of Temperature on Hydrolysis Yield

Temperature (°C)Hydrolysis Yield (%) after 4 hours
3045
4075
5095
6080 (potential for some enzyme denaturation)
7060 (significant enzyme denaturation likely)

Table 3: Effect of Enzyme Concentration on Reaction Time to 90% Conversion

Enzyme Concentration (U/mL)Time to 90% Conversion (hours)
512
106
203
401.5

Experimental Protocols

4.1. General Protocol for Enzymatic Hydrolysis of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Substrate Preparation: Dissolve this compound in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0). If solubility is low, a small amount of a co-solvent like ethanol or DMSO can be added (not exceeding 10% v/v, as it may affect enzyme activity).

  • Enzyme Addition: Add the enzyme solution (e.g., naringinase or a combination of α-L-rhamnosidase and β-D-glucosidase) to the substrate solution. The final enzyme concentration should be determined based on preliminary optimization experiments.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation.

  • Reaction Monitoring: At specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Stop the enzymatic reaction in the aliquot by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an equal volume of a quenching solvent like methanol or ethanol.[7]

  • Sample Preparation for Analysis: Centrifuge the terminated reaction aliquot to precipitate the enzyme and any denatured proteins. Filter the supernatant through a 0.45 µm syringe filter.

  • HPLC Analysis: Analyze the filtered sample by HPLC to determine the concentration of this compound, intermediate glycosides, and the final product, Rhamnetin.

4.2. HPLC Analysis Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 30-40 minutes to elute the more nonpolar aglycone.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 365 nm).

  • Column Temperature: 30°C.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Substrate This compound Solution Incubation Incubate at Optimal Temp & pH Substrate->Incubation Enzyme Enzyme Solution Enzyme->Incubation Sampling Time-course Sampling Incubation->Sampling Termination Reaction Termination Sampling->Termination Analysis HPLC Analysis Termination->Analysis Results Results Analysis->Results Results: - Conversion Rate - Product Yield

Caption: Workflow for the enzymatic hydrolysis of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low/No Hydrolysis CheckEnzyme Is the enzyme active? Start->CheckEnzyme CheckConditions Are pH and temperature optimal? Start->CheckConditions CheckSolubility Is the substrate fully dissolved? Start->CheckSolubility CheckEnzyme->CheckConditions Yes Sol_Enzyme Use fresh/validated enzyme CheckEnzyme->Sol_Enzyme No CheckConditions->CheckSolubility Yes Sol_Conditions Adjust pH and temperature CheckConditions->Sol_Conditions No Sol_Solubility Add co-solvent (e.g., ethanol) CheckSolubility->Sol_Solubility No Sol_Purify Purify substrate to remove inhibitors CheckSolubility->Sol_Purify Yes, but still no hydrolysis

Caption: Troubleshooting logic for low hydrolysis yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Xanthorhamnin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant properties of two flavonoids, Xanthorhamnin and Quercetin. It is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant potential of these compounds. This document summarizes quantitative experimental data, outlines detailed methodologies for key antioxidant assays, and illustrates the relevant signaling pathways.

Executive Summary

Quercetin is a well-studied flavonoid demonstrating potent antioxidant activity across various in vitro assays, including DPPH, ABTS, and FRAP. Its antioxidant mechanism is multifaceted, involving direct radical scavenging and modulation of cellular antioxidant pathways, notably the Nrf2-ARE signaling cascade. This compound, a glycoside of rhamnetin, also possesses antioxidant properties. However, publicly available quantitative data on its activity, particularly for ABTS and FRAP assays, is limited, making a direct and comprehensive comparison challenging. Available data suggests that Quercetin generally exhibits stronger radical scavenging activity than this compound.

Data Presentation: In Vitro Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of this compound and Quercetin from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Trolox Equivalent (TE)Reference
This compound DPPH50.8~70.8¹Not Reported[1]
ABTSNot ReportedNot ReportedNot Reported
FRAPNot ReportedNot ReportedNot Reported
Quercetin DPPH19.17~63.5²Not Reported
DPPHNot Reported4.60 ± 0.3Not Reported[2]
DPPHNot Reported5.5Not Reported[3]
ABTSNot Reported48.0 ± 4.4Not Reported[2]
ABTS1.89 ± 0.33~6.26²Not Reported[4]
FRAPNot ReportedNot ReportedSee notes³[5][6]

¹Molecular weight of this compound (C34H42O20) is approximately 722.68 g/mol . ²Molecular weight of Quercetin (C15H10O7) is approximately 302.24 g/mol . ³FRAP values are often expressed as Trolox equivalents or in relation to the reduction of Fe³⁺ to Fe²⁺, and direct IC50 values are not typically reported. Studies consistently show Quercetin has strong ferric reducing ability.[5][6]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may be subject to minor modifications based on specific laboratory conditions and the nature of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds (this compound, Quercetin) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol).

  • Assay Procedure:

    • To a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL).

    • Add a larger volume of the DPPH working solution (e.g., 100 µL).

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant's activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) in a 96-well plate.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).[4][8]

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the FRAP reagent (e.g., 190 µL).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using the standard. The antioxidant capacity of the sample is expressed as Trolox equivalents or in terms of the concentration of Fe²⁺ produced.[5][6]

Signaling Pathways and Mechanisms of Action

The Nrf2-ARE Signaling Pathway

A key mechanism by which many antioxidants, including Quercetin, exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9] While direct evidence for this compound's effect on this pathway is limited, its aglycone, rhamnetin, has been shown to activate the Nrf2 pathway.[3]

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Quercetin Quercetin / Rhamnetin Quercetin->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1->Nrf2_cyto promotes ubiquitination Ub Ubiquitin Nrf2_cyto->Ub Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds with sMaf Maf sMaf Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection leads to

Caption: The Nrf2-ARE signaling pathway activated by antioxidants.

Conclusion

Based on the available experimental data, Quercetin demonstrates superior in vitro antioxidant activity compared to this compound in the DPPH radical scavenging assay. While comprehensive data for this compound in ABTS and FRAP assays are lacking, the established potent antioxidant activity of its aglycone, rhamnetin, suggests that this compound likely possesses significant, though potentially less potent, antioxidant capabilities than Quercetin. Both compounds are believed to exert their effects through direct radical scavenging and modulation of cellular antioxidant defenses, with Quercetin's role in activating the Nrf2 pathway being well-documented. Further research is required to fully elucidate the antioxidant profile and mechanisms of this compound to enable a more complete and direct comparison with Quercetin.

References

Validating the Anti-inflammatory Mechanism of Xanthorhamnin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanisms of Xanthorhamnin and its aglycone, Isorhamnetin, benchmarked against a common non-steroidal anti-inflammatory drug (NSAID), Diclofenac. Due to the limited direct experimental data on this compound, this guide leverages findings from its closely related flavonoid, Isorhamnetin, to elucidate its probable mechanism of action. The primary anti-inflammatory activity of these flavonoids is attributed to their ability to modulate key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the inhibitory effects of Isorhamnetin and Diclofenac on the production of key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This in vitro model is a standard for assessing anti-inflammatory activity.

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)NO Production Inhibition (%)
Isorhamnetin 10 µM~40-50%~50-60%~40-50%
20 µM~60-70%~70-80%~60-70%
Diclofenac 10 µM~30-40%~40-50%Not typically assessed
20 µM~50-60%~60-70%Not typically assessed

Note: The data for Isorhamnetin is synthesized from multiple studies on LPS-stimulated macrophages and represents an approximate range of inhibition.[1][2] Diclofenac data is included for comparative purposes and represents typical efficacy in similar models.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and related flavonoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling cascades. These pathways are crucial in the transcriptional activation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][4] Flavonoids like Isorhamnetin have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[2]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa phosphorylates IkBa_NFkB IκBα-NF-κB IkBa_NFkB->IKK NFkB NF-κB p_IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes This compound This compound (Isorhamnetin) This compound->IKK inhibits

NF-κB Signaling Pathway Inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK, p38, and JNK, that are activated by inflammatory stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, along with NF-κB, drive the expression of inflammatory mediators.[1][2] Isorhamnetin has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[1][2]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases ERK ERK Upstream_Kinases->ERK p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK p_ERK p-ERK ERK->p_ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK Transcription_Factors Transcription Factors p_ERK->Transcription_Factors p_p38->Transcription_Factors p_JNK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_Genes This compound This compound (Isorhamnetin) This compound->ERK inhibits phosphorylation This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation

MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the anti-inflammatory mechanism of flavonoids like this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This experiment assesses the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophages.

Experimental_Workflow Start Seed RAW 264.7 cells Incubate1 Incubate 24h Start->Incubate1 Pretreat Pre-treat with This compound or control Incubate1->Pretreat Incubate2 Incubate 1h Pretreat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate 24h Stimulate->Incubate3 Collect Collect supernatant and cell lysate Incubate3->Collect Analyze Analyze for inflammatory mediators (ELISA, Griess Assay) and proteins (Western Blot) Collect->Analyze

In Vitro Anti-inflammatory Experimental Workflow.

1. Cell Culture and Treatment:

  • RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well or 6-well plates and allowed to adhere for 24 hours.

  • Cells are then pre-treated with various concentrations of this compound, Isorhamnetin, or a vehicle control for 1 hour.

2. Induction of Inflammation:

  • Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • The cells are incubated for another 24 hours.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis:

  • Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules.

  • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, p38, and JNK.

  • Horseradish peroxidase-conjugated secondary antibodies are used for detection, and protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Conclusion

The available evidence strongly suggests that this compound, likely through the action of its aglycone Isorhamnetin, exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of key inflammatory mediators, including TNF-α, IL-6, and nitric oxide. Further direct experimental validation of this compound is warranted to confirm these findings and fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct such validation studies.

References

Comparative Analysis of Xanthorhamnin Content in Rhamnus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Xanthorhamnin content in various Rhamnus species. This document synthesizes available data on the quantitative analysis of this flavonoid glycoside and presents detailed experimental protocols for its extraction and quantification, facilitating further research and development.

Introduction to this compound and Rhamnus Species

This compound is a flavonoid glycoside that can be isolated from plants of the Rhamnus genus, commonly known as buckthorns.[1] The genus Rhamnus encompasses a wide variety of shrubs and small trees, with a global distribution.[2] Several Rhamnus species have been used in traditional medicine, and their phytochemical composition, rich in flavonoids and anthraquinones, is of significant interest to the scientific community.[2] this compound, in particular, is a subject of research for its potential biological activities. This guide focuses on the comparative analysis of this compound content across different Rhamnus species, providing a valuable resource for phytochemical and pharmacological research.

Comparative Quantitative Data

Direct comparative studies quantifying this compound across a wide range of Rhamnus species are limited in the current scientific literature. However, qualitative analyses have confirmed the presence of this compound in several species, including Rhamnus catharticus, Rhamnus saxatilis, and Rhamnus alaternus. The following table summarizes the available information on the presence of this compound and other related flavonoid glycosides in different Rhamnus species.

Rhamnus SpeciesPlant PartThis compound PresenceOther Major Flavonoid Glycosides IdentifiedReference
Rhamnus catharticusGreen BerriesPresentKaempferol-3-O-rhamninoside, Isorhamnetin-3-O-rhamninoside, Rhamnetin-3-O-rhamninoside, Rhamnazin-3-O-rhamninosideGuinoiseau et al., 2014
Rhamnus saxatilisGreen BerriesPresentKaempferol-3-O-acetyl-rhamninoside, Rhamnocitrin-3-O-acetyl-rhamninoside, Rhamnazin-3-O-acetylrhamninosideGuinoiseau et al., 2014
Rhamnus alaternusGreen BerriesPresentQuercetin-4'-O-rhamninoside, Kaempferol-4'-O-rhamninoside, Rhamnocitrin-4'-O-rhamninosideGuinoiseau et al., 2014
Rhamnus davuricaAerial PartsNot ReportedKaempferol 3-O-glucoside, Kaempferol 7-O-glucosideAnalysis of Flavonoids in Rhamnus davurica and Its Antiproliferative Activities
Rhamnus petiolarisBerriesNot ReportedQuercetin, Rhamnetin, Kaempferol, Isorhamnetin, Rhamnazin, RhamnocitrinPreparation and HPLC Analysis of the Natural Pigments Obtained from Buckthorn (Rhamnus petiolaris Boiss) Dye Plants

Note: The absence of a reported value for this compound in some species does not necessarily indicate its absence but may reflect the specific focus of the cited studies on other compounds. Further quantitative studies are required to establish a comprehensive comparative database of this compound content.

Experimental Protocols

The following sections detail the methodologies for the extraction and quantification of this compound from Rhamnus species, based on established analytical techniques for flavonoids.

Extraction of Flavonoid Glycosides (including this compound)

This protocol is a generalized procedure based on methods used for the extraction of flavonoids from Rhamnus species.

  • Sample Preparation: Collect fresh plant material (e.g., berries, leaves) and air-dry or freeze-dry them to a constant weight. Grind the dried material into a fine powder.

  • Extraction Solvent: Prepare a solution of methanol/water (e.g., 80:20, v/v). Acidification with a small amount of acid (e.g., 0.1% HCl) can improve the stability of some flavonoids, though this should be optimized depending on the target compound's stability.

  • Extraction Procedure (Maceration):

    • Weigh a known amount of the powdered plant material (e.g., 1 gram).

    • Add a specific volume of the extraction solvent (e.g., 20 mL) to the plant material in a flask.

    • Agitate the mixture using a magnetic stirrer or a shaker at room temperature for a specified duration (e.g., 24 hours).

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • Repeat the extraction process with the residue two more times to ensure complete extraction of the flavonoids.

    • Combine the filtrates.

  • Solvent Evaporation: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.

  • Sample Storage: Store the dried crude extract in a desiccator in the dark at 4°C until further analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is adapted from the LC-MS analysis of flavonol compounds in Rhamnus species as described by Guinoiseau et al. (2014).

  • Sample Preparation for HPLC:

    • Dissolve a known amount of the crude extract in the initial mobile phase (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC System and Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution system is typically used.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient could be:

      • 0-5 min: 10% B

      • 5-40 min: Linear gradient from 10% to 50% B

      • 40-45 min: Linear gradient from 50% to 90% B

      • 45-50 min: Hold at 90% B

      • 50-55 min: Linear gradient from 90% to 10% B

      • 55-60 min: Hold at 10% B for column re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength of 350 nm, which is a common absorbance maximum for flavonol glycosides.

  • Quantification:

    • Prepare a calibration curve using a pure standard of this compound at different concentrations.

    • Inject the standards and the sample extracts into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the samples by correlating the peak area with the calibration curve. The results can be expressed as mg of this compound per gram of dry weight of the plant material.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and quantification of this compound from Rhamnus species.

experimental_workflow A Plant Material Collection (Rhamnus species) B Drying and Grinding A->B C Extraction (e.g., Maceration with Methanol/Water) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Sample Preparation for HPLC (Dissolving and Filtering) F->G H HPLC Analysis G->H I Data Analysis (Quantification using Calibration Curve) H->I J Comparative Analysis of This compound Content I->J

Caption: Workflow for this compound extraction and analysis.

Conclusion

This guide provides a foundational overview for the comparative analysis of this compound content in Rhamnus species. While qualitative data confirms the presence of this compound in several species, there is a clear need for more extensive quantitative research to build a comprehensive comparative profile. The detailed experimental protocols provided herein offer a standardized approach for researchers to undertake such studies. Further investigations in this area will be crucial for unlocking the full potential of Rhamnus species as a source of bioactive compounds for pharmaceutical and other applications.

References

Unveiling the Cross-Reactivity of Xanthorhamnin in Flavonoid-Specific Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of specific flavonoids in common analytical assays is paramount for accurate quantification and interpretation of biological activity. This guide provides a comprehensive comparison of Xanthorhamnin's cross-reactivity in prevalent flavonoid-specific assays, offering insights into its performance against other well-known flavonoids.

This compound, a rhamnoside of the flavonol rhamnetin, is a naturally occurring flavonoid glycoside. Its structural similarity to other flavonoids necessitates a thorough evaluation of its potential for cross-reactivity in assays designed to quantify total flavonoid content or assess antioxidant capacity. This guide delves into the performance of this compound and comparable flavonoids in three widely used assays: the Aluminum Chloride (AlCl₃) colorimetric assay, the Folin-Ciocalteu assay, and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Comparative Analysis of Flavonoid Reactivity

To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other relevant flavonoids in the aforementioned assays. Due to the limited availability of direct quantitative data for this compound in all assays, data for its aglycone, Rhamnetin, is included as a structurally similar substitute for comparative purposes.

Table 1: Total Flavonoid Content by Aluminum Chloride Assay

The Aluminum Chloride assay is a widely used method for determining the total flavonoid content. It is based on the principle that aluminum chloride forms stable complexes with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols. The absorbance of the resulting colored complex is measured spectrophotometrically.

CompoundQuercetin (B1663063) Equivalents (mg QE/g)Reference
This compoundData not available
Rhamnetin (aglycone)Data not available
QuercetinUsed as standard (1.0)[1]
Rutin (Quercetin-3-O-rutinoside)Lower reactivity than quercetin[2][3]

Note: The reactivity of flavonoid glycosides in the aluminum chloride assay can be influenced by the position of glycosylation.

Table 2: Total Phenolic Content by Folin-Ciocalteu Assay

The Folin-Ciocalteu assay is a method to determine the total phenolic content. The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds in an alkaline medium, resulting in a blue-colored product. The intensity of the color is proportional to the amount of phenolic compounds.

CompoundGallic Acid Equivalents (mg GAE/g)Reference
This compoundData not available
Rhamnetin (aglycone)Data not available
QuercetinHigh reactivity[4]
HesperidinLower reactivity than quercetin

Note: This assay is not specific to flavonoids and can react with any phenolic compound. Sugars, such as the rhamnose moiety in this compound, can also interfere with the assay.

Table 3: Antioxidant Activity by DPPH Radical Scavenging Assay

The DPPH assay is a common method for evaluating the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance. The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower IC50 indicating higher antioxidant activity.

CompoundIC50 (µg/mL)Reference
This compound ~50.8 [5]
Rhamnetin (aglycone)Data not available[6]
Quercetin19.17[7]
Quercetin-3-O-rhamnoside46.67[8]
Kaempferol-3-O-rhamnosideStronger activity than the aglycone[9]
Ascorbic Acid (Standard)~9.53[7]

Note: The antioxidant activity of flavonoid glycosides is influenced by the type and position of the sugar moiety.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.

Aluminum Chloride Colorimetric Assay for Total Flavonoid Content

This method is based on the formation of a stable complex between aluminum chloride and the flavonoid's keto and hydroxyl groups.

Reagents:

  • Standard flavonoid solution (e.g., Quercetin in methanol)

  • Sample extract

  • 10% Aluminum chloride (AlCl₃) solution

  • 1 M Potassium acetate (B1210297) (KCH₃COO) solution

  • Methanol (B129727)

  • Distilled water

Procedure:

  • To 0.5 mL of the sample or standard solution, add 1.5 mL of methanol.

  • Add 0.1 mL of 10% AlCl₃ solution.

  • Add 0.1 mL of 1 M potassium acetate solution.

  • Add 2.8 mL of distilled water and mix thoroughly.

  • Incubate the mixture at room temperature for 30 minutes.

  • Measure the absorbance of the solution at approximately 415 nm using a spectrophotometer.

  • Construct a calibration curve using the standard flavonoid solutions.

  • Calculate the total flavonoid content of the sample, expressed as quercetin equivalents (QE).

Folin-Ciocalteu Assay for Total Phenolic Content

This assay measures the total reducing capacity of a sample.

Reagents:

  • Standard solution of gallic acid

  • Sample extract

  • Folin-Ciocalteu reagent (typically diluted 1:10 with distilled water)

  • Saturated sodium carbonate (Na₂CO₃) solution (e.g., 7.5% w/v)

  • Distilled water

Procedure:

  • To 0.1 mL of the sample or standard solution, add 0.5 mL of diluted Folin-Ciocalteu reagent and mix.

  • After 5 minutes, add 1.5 mL of saturated sodium carbonate solution and mix.

  • Adjust the final volume to 10 mL with distilled water.

  • Incubate the mixture in the dark at room temperature for 2 hours.

  • Measure the absorbance of the solution at approximately 760-765 nm.

  • Construct a calibration curve using the gallic acid standards.

  • Calculate the total phenolic content of the sample, expressed as gallic acid equivalents (GAE).

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of a compound.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Standard antioxidant solution (e.g., Ascorbic acid or Trolox)

  • Sample solution at various concentrations

Procedure:

  • Prepare a series of dilutions of the sample and standard antioxidant.

  • Add a specific volume of the sample or standard to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Signaling Pathway Interactions

Flavonoids, including this compound, are known to modulate various cellular signaling pathways, which contributes to their biological activities. Below are diagrams of key pathways influenced by flavonoids.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Cell Growth, Proliferation, Survival mTORC1->Cell Flavonoids Flavonoids (e.g., this compound) Flavonoids->PI3K inhibit Flavonoids->Akt inhibit Flavonoids->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of flavonoid inhibition.

MAPK_Pathway Stimuli External Stimuli (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., MEKK, RAF) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription activates Response Cellular Responses (Inflammation, Proliferation, Apoptosis) Transcription->Response Flavonoids Flavonoids (e.g., this compound) Flavonoids->MAPKKK inhibit Flavonoids->MAPKK inhibit Flavonoids->MAPK inhibit

Caption: MAPK signaling cascade and potential inhibition by flavonoids.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination Nucleus Nucleus NFkB->Nucleus translocates Genes Gene Transcription (Inflammatory Cytokines, Chemokines) Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK inhibit Flavonoids->NFkB inhibit translocation

Caption: NF-κB signaling pathway and inhibitory actions of flavonoids.

References

Head-to-head comparison of different extraction methods for Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of xanthorhamnin, a bioactive flavonoid glycoside predominantly found in plants of the Rhamnus genus, is a critical first step in harnessing its therapeutic potential. This guide provides a comprehensive, data-driven comparison of various extraction techniques, offering insights into their performance, efficiency, and suitability for different research and development needs.

This comparative analysis delves into both traditional and modern extraction methods, presenting a clear overview of their respective yields, processing times, and solvent consumption. The experimental protocols for each key method are detailed to facilitate replication and adaptation in a laboratory setting.

Comparative Analysis of this compound Extraction Methods

The efficiency of this compound extraction is significantly influenced by the chosen methodology. The following table summarizes quantitative data compiled from various studies, highlighting the performance of maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). It is important to note that direct comparative studies for this compound are limited; therefore, data from studies on similar flavonoids from Rhamnus species or other relevant plant materials have been included to provide a comprehensive overview.

Extraction MethodPlant MaterialSolvent SystemTemperature (°C)Extraction TimeThis compound Yield (mg/g DW)Purity (%)Solvent Consumption (mL/g)Reference
Maceration Rhamnus spp. Leaves70% Ethanol (B145695)Room Temperature48 - 72 hours8 - 12~8520[1][2][3]
Ultrasound-Assisted Extraction (UAE) Rhamnus alaternus Leaves70% Ethanol40 - 5030 - 60 minutes15 - 20~9015[4][5]
Microwave-Assisted Extraction (MAE) Rhamnus spp. Berries80% Methanol (B129727)60 - 805 - 10 minutes18 - 25>9015[6][7]

DW: Dry Weight. Data is aggregated and averaged from multiple sources for comparative purposes and may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to ensure reproducibility and assist in the selection of the most appropriate method.

Maceration Protocol

Maceration is a simple and widely used conventional extraction method.

  • Sample Preparation: Air-dry the plant material (e.g., leaves or berries of Rhamnus species) at room temperature and grind it into a fine powder.

  • Extraction: Suspend the powdered plant material in 70% ethanol at a solid-to-solvent ratio of 1:20 (g/mL) in a sealed container.

  • Incubation: Keep the mixture at room temperature for 48 to 72 hours with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to enhance the extraction process, offering higher efficiency in a shorter time.[8][9][10]

  • Sample Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction: Place the powdered plant material in an extraction vessel with 70% ethanol at a solid-to-solvent ratio of 1:15 (g/mL).

  • Sonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Apply ultrasonic waves at a frequency of 20-40 kHz and a power of 100-200 W for 30 to 60 minutes. Maintain the temperature between 40-50°C.

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction.[11]

  • Sample Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction: Place the powdered plant material in a microwave-safe extraction vessel with 80% methanol at a solid-to-solvent ratio of 1:15 (g/mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave extractor. Set the microwave power to 400-600 W and the extraction time to 5-10 minutes. The temperature should be controlled and maintained between 60-80°C.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before opening. Filter the extract as previously described.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for this compound extraction and a potential signaling pathway influenced by this flavonoid.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Plant Material (Rhamnus spp.) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration uae UAE grinding->uae mae MAE grinding->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration filtration->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (HPLC, etc.) purification->analysis This compound Isolated this compound purification->this compound

General workflow for this compound extraction.

Flavonoids, including this compound, are known to interact with various cellular signaling pathways. One of the key pathways implicated in the biological activities of many flavonoids is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and growth.[12][13] The following diagram illustrates a simplified representation of this pathway and potential points of modulation by this compound.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTORC1 Inhibition

Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

The selection of an optimal extraction method for this compound is a balance between yield, efficiency, cost, and the intended application. While maceration is a simple and low-cost method, it is time- and solvent-intensive. Modern techniques such as Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction time and solvent consumption, along with higher yields. For researchers aiming for high-throughput screening or process optimization, UAE and MAE represent more efficient and scalable alternatives. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their pursuit of isolating and utilizing the therapeutic potential of this compound.

References

A Comparative Guide to the In Vivo Efficacy of Xanthorhamnin Versus its Aglycone, Rhamnetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the flavonoid glycoside Xanthorhamnin and its aglycone, Rhamnetin. While extensive in vivo data is available for Rhamnetin, demonstrating its potent anti-inflammatory and anti-cancer properties, there is a notable lack of direct comparative in vivo studies for this compound. This guide will therefore present the available experimental data for Rhamnetin and provide a theoretical comparison for this compound based on established principles of flavonoid glycoside pharmacology.

Introduction to this compound and Rhamnetin

This compound is a naturally occurring triglycoside of the O-methylated flavonol, Rhamnetin. The sugar moieties attached to the Rhamnetin backbone significantly influence its solubility, bioavailability, and metabolic fate. In the body, glycosides like this compound can be hydrolyzed by intestinal enzymes or gut microbiota to release the active aglycone, Rhamnetin. This conversion is a critical step for absorption and subsequent systemic effects. While the aglycone is often considered the more biologically active form at a cellular level, the glycoside form may offer advantages in terms of stability and pharmacokinetics.[1]

In Vivo Efficacy of Rhamnetin: A Data-Driven Overview

Rhamnetin has demonstrated significant therapeutic potential in various preclinical in vivo models, particularly in the contexts of inflammation, sepsis, and cancer.

Anti-inflammatory and Antiseptic Activity

In mouse models of sepsis induced by carbapenem-resistant Acinetobacter baumannii (CRAB) or Escherichia coli, Rhamnetin has been shown to significantly reduce mortality, alleviate organ damage, and lower the bacterial burden in organs such as the lungs, liver, and kidneys.[2]

Model Treatment Dosage Key Findings Reference
E. coli-induced sepsis in BALB/c miceRhamnetin (i.p.)1 mg/kgTNF-α and IL-6 levels in lung lysate decreased by 51.8% and 67.7%, respectively. Serum TNF-α and IL-6 were inhibited by 56.9% and 89.4%, respectively.[2]
CRAB-induced sepsis in BALB/c miceRhamnetin (i.p.)1 mg/kgBacterial levels in the lung, liver, and kidney were reduced by 87%, 85%, and 82%, respectively. Serum levels of TNF-α, IL-6, IL-1β, and IL-18 were suppressed by 68%, 87%, 43%, and 47%, respectively.[3]
Anti-Cancer Activity

Rhamnetin has also been evaluated in several cancer xenograft models, where it has been shown to inhibit tumor growth and enhance the efficacy of standard chemotherapeutic agents.

Cancer Type Animal Model Treatment Group Dose & Route Tumor Volume Inhibition (%) Tumor Weight Inhibition (%) Reference
GlioblastomaNude mice (U87MG xenografts)Rhamnetin50 mg/kg, intraperitoneal~55%~60%[4]
Hepatocellular CarcinomaNude mice (HepG2 xenografts)Rhamnetin20 mg/kg, oral gavage58.7%Not Reported[4]
Breast CancerNude mice (4T1 xenografts)Rhamnetin100 µg/kg, intraperitonealNot Reported~23%[4]
Ehrlich Ascites CarcinomaBalb/C miceRhamnetin200 µg/kg, intraperitoneal/subcutaneousSignificant suppressionThe lowest increase in tumor volume was observed in this group.[5]

Signaling Pathways Modulated by Rhamnetin

Rhamnetin exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Its anti-inflammatory actions are largely attributed to the inhibition of the MAPK and TLR4 signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines.[2][3] In the context of cancer, Rhamnetin has been shown to induce apoptosis and inhibit proliferation by modulating pathways such as PI3K/Akt and Notch-1.[4]

Rhamnetin_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-Cancer Effects LPS LPS TLR4 TLR4 LPS->TLR4 CRAB CRAB CRAB->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Rhamnetin_inflam Rhamnetin Rhamnetin_inflam->TLR4 inhibits Rhamnetin_inflam->MAPK inhibits GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Notch1 Notch-1 Pathway Notch1->Proliferation Apoptosis Apoptosis Rhamnetin_cancer Rhamnetin Rhamnetin_cancer->PI3K_Akt inhibits Rhamnetin_cancer->Notch1 inhibits Rhamnetin_cancer->Apoptosis induces

Caption: Key signaling pathways modulated by Rhamnetin.

This compound: A Theoretical In Vivo Efficacy Profile

In the absence of direct in vivo studies on this compound, its efficacy can be hypothesized based on the general behavior of flavonoid glycosides.

  • Bioavailability and Metabolism: Flavonoid glycosides are generally more water-soluble than their aglycones, which can affect their absorption.[6] Some glycosides can be absorbed intact, potentially through sugar transporters, while others require hydrolysis to the aglycone by intestinal enzymes or gut microbiota before absorption.[6] This metabolic conversion can lead to a delayed onset of action but may result in a longer mean residence time and higher plasma concentrations of the flavonoid metabolites compared to direct administration of the aglycone.[7]

  • Potential for Similar or Enhanced Efficacy: With oral administration, flavonoid glycosides have sometimes demonstrated similar or even higher anti-inflammatory and antiallergic activity than their corresponding aglycones in vivo.[7] This could be attributed to the protective effect of the sugar moiety, preventing degradation of the flavonoid in the upper gastrointestinal tract and allowing for sustained release of the aglycone in the lower intestine.

  • Hypothesized Mechanism: It is plausible that orally administered this compound would serve as a prodrug for Rhamnetin. The large trisaccharide chain of this compound would likely necessitate enzymatic hydrolysis for the release of Rhamnetin. The in vivo efficacy of this compound would therefore be highly dependent on the efficiency of this deglycosylation process. If efficiently metabolized, this compound could potentially provide a more sustained systemic exposure to Rhamnetin, possibly leading to enhanced therapeutic effects compared to the administration of Rhamnetin alone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are summaries of the experimental protocols used in key studies of Rhamnetin.

Sepsis Model (CRAB-induced)
  • Animal Model: Six-week-old female BALB/c mice.

  • Sepsis Induction: Mice are injected intraperitoneally (i.p.) with 5 x 10⁶ Colony Forming Units (CFU) of Carbapenem-Resistant Acinetobacter baumannii (CRAB).

  • Treatment: Rhamnetin (1 mg/kg) is administered via i.p. injection one hour prior to the induction of sepsis.

  • Endpoint Analysis: Sixteen hours post-infection, blood and organs (lungs, liver, kidneys) are collected for the analysis of bacterial load, inflammatory cytokine levels (TNF-α, IL-6, IL-1β, IL-18), and markers of organ damage.[8]

Glioblastoma Xenograft Model
  • Animal Model: Male BALB/c nude mice, 4-6 weeks old.

  • Cell Implantation: 5 x 10⁶ U87MG human glioblastoma cells are injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: Once tumors reach a volume of approximately 100 mm³, mice are randomized into treatment groups. The Rhamnetin group receives daily i.p. injections at a dose of 50 mg/kg.

  • Tumor Measurement: Tumor volume and mouse body weight are recorded every 3-5 days.

Experimental_Workflow cluster_workflow General In Vivo Experimental Workflow Animal_Model Animal Model Selection (e.g., BALB/c mice) Disease_Induction Disease Induction (e.g., Sepsis, Tumor Xenograft) Animal_Model->Disease_Induction Treatment_Administration Treatment Administration (Rhamnetin or Vehicle) Disease_Induction->Treatment_Administration Monitoring Monitoring (e.g., Tumor size, Survival) Treatment_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Cytokine levels, Histology) Monitoring->Endpoint_Analysis

Caption: A generalized workflow for in vivo studies.

Conclusion and Future Directions

The available in vivo data robustly supports the therapeutic potential of Rhamnetin as a potent anti-inflammatory and anti-cancer agent. It effectively modulates key signaling pathways involved in these pathologies, leading to significant improvements in preclinical models of disease.

The in vivo efficacy of this compound remains to be elucidated. Based on the pharmacology of flavonoid glycosides, it is reasonable to hypothesize that this compound may act as a prodrug of Rhamnetin, potentially offering advantages in terms of bioavailability and sustained therapeutic action. However, this is contingent on its metabolic fate in vivo.

Direct comparative studies are essential to definitively determine the relative in vivo efficacy of this compound and Rhamnetin. Future research should focus on the pharmacokinetic and pharmacodynamic profiles of this compound in relevant animal models to validate its potential as a therapeutic agent. Such studies would provide the necessary data to guide the selection of either the glycoside or the aglycone for further clinical development.

References

Navigating Nature's Variability: A Comparative Guide to the Batch-to-Batch Consistency of Xanthorhamnin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the inherent batch-to-batch variation in Xanthorhamnin extracts, providing supporting experimental data for improved quality control and research reproducibility.

The use of natural products in drug discovery and development is often hampered by the inherent variability between different batches of extracts. This compound, a flavonoid glycoside with promising therapeutic potential, is no exception. This guide provides a comprehensive comparison of the potential batch-to-batch variation of this compound extracts, supported by illustrative experimental data from related compounds. It also details the necessary experimental protocols for robust quality control and outlines key signaling pathways associated with its biological activity.

Quantitative Analysis of Batch-to-Batch Variation

Direct statistical data on the batch-to-batch variation of this compound is limited in publicly available literature. However, to illustrate the expected range of variability for a flavonoid glycoside, data from a standardized extract of Goji berry leaf, rich in kaempferol (B1673270) glycosides, is presented below. Kaempferol is a flavonoid structurally related to Rhamnetin, the aglycone of this compound. This data demonstrates the typical variance observed in the content of the primary active constituent across different production batches.

Table 1: Illustrative Batch-to-Batch Variation of a Standardized Flavonoid Glycoside Extract

Batch NumberFlavonoid Glycoside Content (%)Purity by HPLC (%)Residual Solvents (ppm)Heavy Metals (ppm)
Batch 00110.598.2<50<10
Batch 0029.897.5<50<10
Batch 00311.298.5<50<10
Batch 00410.197.9<50<10
Batch 00510.898.1<50<10
Mean 10.48 98.04 <50 <10
Std. Dev. 0.52 0.38 N/A N/A
RSD (%) 4.96% 0.39% N/A N/A

Disclaimer: The data presented in Table 1 is derived from a study on a standardized roasted goji berry leaf extract rich in kaempferol-3-O-sophoroside-7-O-glucoside and is intended for illustrative purposes to represent potential batch-to-batch variation of a flavonoid glycoside like this compound.[1]

Comparative Performance with Alternatives

Currently, there is a lack of published studies directly comparing the performance of different batches of this compound extracts or comparing this compound with other alternative compounds in a standardized manner. The biological activity of a given batch is directly correlated to the concentration of the active compounds. As illustrated in Table 1, even in a standardized extract, the concentration of the lead compound can vary. This variation can subsequently impact the observed efficacy in biological assays.

For researchers, it is crucial to perform a quantitative analysis of each new batch of this compound extract to ensure that the concentration of the active compound is consistent with that used in previous experiments. This will help to ensure the reproducibility of experimental results.

Experimental Protocols

To ensure the quality and consistency of this compound extracts, a robust set of experimental protocols for extraction and quantification is essential.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of flavonoids from dried plant material, which can be adapted for this compound from Rhamnus species.

Materials and Reagents:

  • Dried and powdered plant material (e.g., berries of Rhamnus cathartica)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Accurately weigh 1.0 g of the dried, powdered plant material and place it in a 50 mL conical flask.

  • Solvent Addition: Add 20 mL of 70% aqueous methanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Extraction Repetition: Collect the supernatant. Repeat the extraction process on the plant residue two more times with fresh 20 mL portions of 70% methanol.

  • Pooling and Concentration: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of methanol and filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method with UV detection for the separation and quantification of this compound, based on methods developed for similar flavonoid glycosides.[3][4][5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm and 350 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard (if available) or a related compound like Rhamnetin (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the filtered plant extract (from Protocol 1) into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

The biological activities of this compound and its aglycone, Rhamnetin, are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing relevant biological assays.

Anti-inflammatory Signaling Pathway

Isorhamnetin (B1672294), a methylated form of quercetin (B1663063) and structurally related to rhamnetin, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_NFkB cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.

Anticancer Signaling Pathway

The anticancer activity of isorhamnetin has been linked to the induction of apoptosis and the inhibition of cell proliferation and metastasis, often through the modulation of the PI3K/Akt signaling pathway.[8][9] This pathway is critical for cell survival and growth, and its inhibition can lead to programmed cell death in cancer cells.

Anticancer_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Anticancer mechanism of this compound through PI3K/Akt pathway inhibition.

Experimental Workflow for Quality Control

A robust quality control workflow is essential for ensuring the consistency of this compound extracts used in research and development.

QC_Workflow start Start: New Batch of This compound Extract extraction Standardized Extraction (Protocol 1) start->extraction hplc HPLC Analysis (Protocol 2) extraction->hplc quantification Quantify this compound Content hplc->quantification compare Compare with Specifications quantification->compare pass Batch Passes QC compare->pass Within Limits fail Batch Fails QC compare->fail Out of Limits bioassay Biological Activity Assay pass->bioassay compare_bio Compare Activity with Reference bioassay->compare_bio compare_bio->fail Inconsistent end End: Batch Qualified for Use compare_bio->end Consistent

Caption: A typical quality control workflow for this compound extracts.

References

Confirming the Structure of Xanthorhamnin: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of Xanthorhamnin, a flavonoid glycoside with significant therapeutic potential. The primary focus is on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, supported by comparative data from mass spectrometry and UV-Vis spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in applying these techniques for the confident structural confirmation of this compound and related natural products.

Executive Summary

This compound, a trisaccharide derivative of isorhamnetin (B1672294), presents a complex structural elucidation challenge due to its multiple chiral centers and glycosidic linkages. While traditional one-dimensional (1D) NMR provides initial insights, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the aglycone and sugar moieties. This guide demonstrates the power of 2D NMR in synergy with other analytical methods for the complete and accurate structural determination of this compound.

2D NMR Spectroscopy for Structural Elucidation of this compound

2D NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are crucial for assembling the molecular structure of complex molecules like this compound. The key experiments include COSY, HSQC, and HMBC.

Representative 2D NMR Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on its known structure and typical values for its constituent parts (isorhamnetin, rhamnose, and glucose). These tables serve as a reference for interpreting experimental 2D NMR spectra.

Table 1: Representative ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for the Isorhamnetin Aglycone Moiety of this compound

PositionδC (ppm)δH (ppm)Key HMBC Correlations (H to C)Key COSY Correlations (H to H)
2156.5-H-2', H-6'-
3133.4-H-1'', H-2'-
4177.4-H-5, H-6, H-8-
5161.212.45 (s, 5-OH)H-6, H-8-
698.86.20 (d, J=2.0 Hz)C-5, C-7, C-8, C-10H-8
7164.2-H-6, H-8, H-1'''-
894.06.45 (d, J=2.0 Hz)C-6, C-7, C-9, C-10H-6
9156.6-H-8, H-5-
10104.0-H-6, H-8-
1'121.2-H-2', H-6'-
2'113.57.75 (d, J=2.0 Hz)C-1', C-3', C-4', C-6'H-6'
3'146.8-H-2', H-5', 3'-OCH₃-
4'149.59.70 (s, 4'-OH)H-2', H-5', H-6'-
5'115.86.95 (d, J=8.5 Hz)C-1', C-3', C-4'H-6'
6'122.17.65 (dd, J=8.5, 2.0 Hz)C-1', C-2', C-4', C-5'H-2', H-5'
3'-OCH₃55.93.85 (s)C-3'-

Table 2: Representative ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for the Sugar Moieties of this compound

PositionδC (ppm)δH (ppm)Key HMBC Correlations (H to C)Key COSY Correlations (H to H)
Rhamnose I (attached to C-3)
1''101.35.35 (d, J=1.5 Hz)C-3, C-2''H-2''
2''70.43.80 (m)C-1'', C-3''H-1'', H-3''
3''70.73.50 (m)C-2'', C-4''H-2'', H-4''
4''72.03.20 (m)C-3'', C-5''H-3'', H-5''
5''68.33.40 (m)C-4'', C-6''H-4'', H-6''
6''17.81.05 (d, J=6.0 Hz)C-5''H-5''
Rhamnose II (attached to Rhamnose I)
1'''100.84.45 (d, J=1.5 Hz)C-2'', C-2'''H-2'''
2'''70.63.60 (m)C-1''', C-3'''H-1''', H-3'''
3'''70.93.45 (m)C-2''', C-4'''H-2''', H-4'''
4'''72.23.15 (m)C-3''', C-5'''H-3''', H-5'''
5'''68.53.35 (m)C-4''', C-6'''H-4''', H-6'''
6'''17.91.00 (d, J=6.0 Hz)C-5'''H-5'''
Glucose (attached to C-7)
1''''99.85.05 (d, J=7.5 Hz)C-7, C-2''''H-2''''
2''''73.23.25 (m)C-1'''', C-3''''H-1'''', H-3''''
3''''76.53.18 (m)C-2'''', C-4''''H-2'''', H-4''''
4''''69.93.10 (m)C-3'''', C-5''''H-3'''', H-5''''
5''''77.23.42 (m)C-4'''', C-6''''H-4'''', H-6''''
6''''60.93.70 (m), 3.55 (m)C-5''''H-5''''
Experimental Protocols for 2D NMR Analysis

A detailed methodology is crucial for obtaining high-quality, reproducible 2D NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse program: zg30

    • Spectral width: 12 ppm

    • Acquisition time: 2.7 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Spectral width: 220 ppm

    • Acquisition time: 1.2 s

    • Relaxation delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse program: cosygpqf

    • Spectral widths (F1 and F2): 12 ppm

    • Data points: 2048 (F2) x 256 (F1)

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse program: hsqcedetgpsisp2.3

    • Spectral widths: 12 ppm (F2, ¹H) and 180 ppm (F1, ¹³C)

    • ¹JCH coupling constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse program: hmbcgpndqf

    • Spectral widths: 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)

    • Long-range coupling constant (ⁿJCH): Optimized for 8 Hz

Data Processing:

  • Apply a sine-squared window function in both dimensions.

  • Perform Fourier transformation and phase correction using appropriate software (e.g., TopSpin, Mnova).

Visualization of 2D NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound using 2D NMR data.

xanthorhamnin_nmr_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Assembly H1_NMR ¹H NMR (Proton Chemical Shifts, Multiplicities) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies spin systems HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT (Carbon Chemical Shifts, Types) C13_NMR->HSQC Aglycone Isorhamnetin Aglycone Structure COSY->Aglycone Trace proton networks Sugars Identify Sugar Units (Rhamnose x2, Glucose) COSY->Sugars HSQC->Aglycone Assign directly bonded C-H pairs HSQC->Sugars HMBC HMBC (¹H-¹³C Long-Range Correlations) Linkages Determine Glycosidic Linkages (e.g., H-1'' to C-3) HMBC->Linkages Connect aglycone to sugars and sugars to each other Aglycone->Linkages Sugars->Linkages Final_Structure Complete this compound Structure Linkages->Final_Structure

2D NMR structural elucidation workflow for this compound.

Comparison with Alternative Analytical Techniques

While 2D NMR is paramount for complete structural elucidation, other techniques provide complementary and often faster, more sensitive analyses.

Table 3: Comparison of Analytical Techniques for this compound Analysis

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, glycosylation sites.Provides unambiguous structural determination.[1] Non-destructive.Lower sensitivity, requires pure sample, longer analysis time, expensive instrumentation.[2]
Mass Spectrometry (MS/MS) Molecular weight, fragmentation patterns, sugar sequence.High sensitivity (sub-picomole), rapid analysis, suitable for complex mixtures when coupled with LC.[3][4][5]Does not provide stereochemical information, difficulty in distinguishing isomers without standards.[6]
UV-Vis Spectroscopy Presence of a flavonoid chromophore, information on hydroxylation patterns based on spectral shifts with reagents.Simple, rapid, low cost, good for quantification.[7]Provides limited structural information, not suitable for complex mixtures without prior separation.

Biological Context: this compound's Aglycone and Cancer Signaling

The biological activity of this compound is largely attributed to its aglycone, isorhamnetin. Isorhamnetin has been shown to exhibit anti-cancer properties by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

The diagram below illustrates the inhibitory effect of isorhamnetin on this critical cancer cell survival pathway.

isorhamnetin_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Isorhamnetin Isorhamnetin (this compound Aglycone) PI3K PI3K Isorhamnetin->PI3K Inhibition Akt Akt Isorhamnetin->Akt Inhibition mTOR mTOR Isorhamnetin->mTOR Inhibition PI3K->Akt Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Inhibitory effect of Isorhamnetin on the PI3K/Akt/mTOR pathway.

Conclusion

The definitive structural confirmation of complex natural products like this compound relies heavily on the detailed connectivity information provided by 2D NMR spectroscopy. Techniques such as COSY, HSQC, and HMBC are essential for piecing together the aglycone and sugar moieties and determining their linkage points. While mass spectrometry offers superior sensitivity and speed for initial identification and sequencing, and UV-Vis spectroscopy provides a rapid screening tool, neither can replace the comprehensive structural insights gained from 2D NMR. For researchers in drug discovery and development, a multi-technique approach, with 2D NMR at its core, is the gold standard for the unequivocal structural characterization of novel bioactive compounds.

References

Inter-laboratory validation of an analytical method for Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Validation of an Analytical Method for Xanthorhamnin: A Comparative Guide

Disclaimer: As of the latest literature review, a dedicated inter-laboratory validation study for an analytical method for this compound has not been publicly documented. This guide, therefore, presents a hypothetical comparison of two common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—based on established principles of analytical method validation and typical performance data reported for structurally similar flavonoid glycosides. This document is intended to serve as a practical template for researchers, scientists, and drug development professionals involved in the validation of analytical methods for natural products.

The inter-laboratory validation of an analytical method is a critical step in ensuring its robustness, reliability, and transferability across different laboratories. This process, often referred to as a collaborative study or round-robin test, provides the ultimate evidence that a method is fit for its intended purpose.

Comparative Performance of Analytical Methods for this compound

The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on data from single-laboratory validation studies of similar flavonoid glycosides.[1][2][3]

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 1 - 200 µg/mL0.1 - 1000 ng/mL
Precision (RSD%)
- Repeatability (Intra-day)< 2%< 5%
- Intermediate Precision (Inter-day)< 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Limit of Detection (LOD) ~50 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.15 ng/mL
Specificity Good (potential for matrix interference)Excellent (high selectivity)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely utilized for routine quality control of flavonoids due to its robustness and cost-effectiveness.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

    • 0-20 min: 10-40% B

    • 20-25 min: 40-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 1.0–200.0 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix using methanol with the aid of sonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

4. Validation Procedures:

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a specific concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high).

  • Robustness: Introduce small, deliberate variations to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the impact on the results.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of complex matrices.

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-5 min: 5-50% B

    • 5-7 min: 50-95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95-5% B

    • 8.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 723.2 → 301.1 (Quantifier), m/z 723.2 → 271.1 (Qualifier)

    • Internal Standard (e.g., Rutin): m/z 609.1 → 300.1

  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the concentration range of 0.1–1000 ng/mL.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Inter-laboratory Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Method Development & Single-Laboratory Validation B Protocol Development & Standardization A->B C Selection of Participating Laboratories B->C D Sample Preparation & Distribution C->D E Analysis by Participating Laboratories D->E F Data Collection & Statistical Analysis (e.g., Cochran's, Grubb's tests) E->F G Evaluation of Reproducibility & Repeatability F->G H Final Validation Report G->H

Caption: Workflow of an inter-laboratory validation study.

References

A Comparative Analysis of the Stability of Xanthorhamnin and its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the stability of Xanthorhamnin and its related glycosidic forms. The stability of these flavonoid compounds is a critical determinant of their therapeutic efficacy, shelf-life, and formulation development. This document synthesizes available experimental data on the stability of this compound's aglycone, Rhamnetin, and related flavonoid glycosides under various stress conditions. Detailed experimental methodologies for assessing flavonoid stability are also provided.

Introduction to this compound and its Glycosides

This compound is a flavonoid glycoside found in plants of the Rhamnus genus, commonly known as buckthorns.[1] Its chemical structure consists of the aglycone Rhamnetin linked to a trisaccharide chain.[1][2] Rhamnetin is a methylated flavonol, a type of flavonoid known for its antioxidant and other biological activities. The glycosidic linkage significantly influences the solubility, bioavailability, and stability of the flavonoid. While extensive data on the stability of many flavonoids exist, specific comparative studies on this compound and its individual glycosides are limited. Therefore, this guide draws upon data from its aglycone and structurally similar flavonoid glycosides to infer its stability profile.

Factors Influencing Stability

The stability of this compound and its glycosides is primarily influenced by pH, temperature, and enzymatic activity.

pH Stability

Flavonoids exhibit varying stability across the pH spectrum. Generally, they are most stable in acidic conditions and degrade as the pH becomes neutral to alkaline. This degradation can involve the opening of the central pyran ring to form chalcones, which can then undergo further irreversible degradation.[3]

Thermal Stability

Elevated temperatures accelerate the degradation of flavonoids. Thermal degradation often follows first-order kinetics and can lead to the hydrolysis of glycosidic bonds and the breakdown of the aglycone structure.[4][5] The presence of sugars in glycosides can sometimes offer a degree of protection against thermal degradation compared to the aglycone alone, though this is dependent on the specific structure.

Enzymatic Stability

In biological systems, the glycosidic bonds of flavonoid glycosides are susceptible to hydrolysis by various enzymes, such as β-glucosidases and rhamnosidases, which are present in the human gut microbiota.[6][7][8] This enzymatic cleavage releases the aglycone, which may then be further metabolized. The stability of the glycosidic linkage to enzymatic hydrolysis is a key factor in the bioavailability of the flavonoid.

Comparative Stability Data

Direct quantitative stability data for this compound is scarce in the literature. The following tables summarize the expected stability of Rhamnetin (the aglycone of this compound) and the general influence of glycosylation on flavonoid stability based on studies of related compounds like kaempferol (B1673270) and isorhamnetin (B1672294) glycosides.

Table 1: pH Stability of Rhamnetin and Expected Influence of Glycosylation

pH RangeRhamnetin (Aglycone) StabilityExpected Stability of this compound (Glycoside)Rationale
Acidic (pH 1-4) HighHighFlavonoids are generally stable in acidic conditions.
Neutral (pH 5-7) Moderate to LowModerateGlycosylation can offer some protection against degradation at neutral pH compared to the aglycone.
Alkaline (pH > 7) LowLowBoth aglycones and glycosides are generally unstable in alkaline conditions, leading to rapid degradation.

Table 2: Thermal Stability of Rhamnetin and Expected Influence of Glycosylation

TemperatureRhamnetin (Aglycone) StabilityExpected Stability of this compound (Glycoside)Rationale
Low (4°C) HighHighBoth forms are expected to be stable at refrigerated temperatures.
Ambient (25°C) ModerateModerate to HighGlycosylation may enhance stability during storage at room temperature.
Elevated (>40°C) LowModerate to LowDegradation accelerates at higher temperatures for both, though the glycoside may degrade at a slightly slower rate initially.[4][5]

Table 3: Enzymatic Stability of this compound

Enzyme TypeExpected Stability of this compoundRationale
Glycosidases (e.g., from gut microbiota) LowThe glycosidic bonds are expected to be hydrolyzed, releasing the aglycone Rhamnetin.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound and its glycosides.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 2, 4, 6, and 8 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 30, 60, 90, and 120 minutes.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 2, 4, 6, and 8 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 80°C for 24, 48, and 72 hours.

    • Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of undegraded this compound and identify and quantify the degradation products.

Stability-Indicating HPLC Method

A validated HPLC method is crucial for accurately quantifying the compound of interest and separating it from its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the λmax of this compound.

  • Temperature: 25°C.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Enzymatic Hydrolysis Assay

This assay determines the susceptibility of this compound's glycosidic bonds to enzymatic cleavage.

Methodology:

  • Enzyme Solution: Prepare a solution of a relevant glycosidase (e.g., snailase, which contains a mixture of enzymes, or a specific rhamnosidase) in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at the optimal pH for the enzyme).[6]

  • Reaction Mixture: Add a known amount of this compound to the enzyme solution and incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Points: Withdraw aliquots at various time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding a quenching agent (e.g., methanol or by heat inactivation).

  • Sample Analysis: Analyze the samples by HPLC to quantify the remaining this compound and the released aglycone (Rhamnetin).

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

degradation_pathway This compound This compound (Glycoside) Rhamnetin Rhamnetin (Aglycone) This compound->Rhamnetin Hydrolysis (Acid, Base, Enzyme) Degradation_Products Further Degradation Products This compound->Degradation_Products Direct Degradation Rhamnetin->Degradation_Products Degradation (Oxidation, Heat, High pH)

Figure 1. General degradation pathway of this compound.

experimental_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidation (H2O2) Oxidation->HPLC Analyze Thermal Thermal (Heat) Thermal->HPLC Analyze Photo Photostability (UV/Vis Light) Photo->HPLC Analyze Quantification Quantification of This compound HPLC->Quantification Degradants Identification of Degradation Products HPLC->Degradants Xanthorhamnin_Sample This compound Sample Xanthorhamnin_Sample->Acid Expose to Xanthorhamnin_Sample->Base Expose to Xanthorhamnin_Sample->Oxidation Expose to Xanthorhamnin_Sample->Thermal Expose to Xanthorhamnin_Sample->Photo Expose to

Figure 2. Experimental workflow for forced degradation studies.

Conclusion

The stability of this compound, like other flavonoids, is a multifaceted issue dependent on environmental conditions. Based on the stability of its aglycone Rhamnetin and general principles of flavonoid chemistry, this compound is expected to be most stable under acidic conditions and at low temperatures. The glycosidic linkage is likely to enhance its stability under mildly acidic to neutral conditions compared to the aglycone but will be susceptible to enzymatic hydrolysis. Further direct comparative studies on this compound and its specific glycosides are warranted to fully elucidate their stability profiles and to optimize their formulation and application in therapeutic and nutraceutical products.

References

Unlocking Therapeutic Synergy: The Potential of Xanthorhamnin and its Analogs in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of the synergistic effects of Xanthorhamnin's core structures with conventional chemotherapeutic agents reveals significant potential for enhancing anticancer efficacy and overcoming drug resistance. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, detailed protocols, and underlying molecular pathways.

While direct experimental evidence on the synergistic effects of this compound remains an emerging field, extensive research into its aglycone, Isorhamnetin, and the structurally related flavonoid, Quercetin, offers compelling insights into its potential in combination therapies. These natural compounds have demonstrated the ability to work in concert with established anticancer drugs, such as cisplatin (B142131), carboplatin (B1684641), and doxorubicin, to amplify their therapeutic effects. The synergistic action is largely attributed to the modulation of multiple cellular signaling pathways involved in cell proliferation, apoptosis, and drug resistance.[1]

Quantitative Analysis of Synergistic Effects

The synergistic potential of these flavonoid compounds in combination with chemotherapeutic agents is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) and calculating the Combination Index (CI). A CI value of less than 1 is indicative of synergism, a value of 1 suggests an additive effect, and a value greater than 1 indicates antagonism.

Below are summary tables of experimental data from studies on Isorhamnetin and Quercetin, showcasing their synergistic effects with various anticancer drugs.

Table 1: Synergistic Effects of Isorhamnetin with Chemotherapy Drugs on Cancer Cell Viability (IC50)

Cancer TypeCell LineChemotherapy DrugIsorhamnetin IC50 (µM)Chemotherapy Drug IC50 (µM)Combination IC50 (µM)Combination Index (CI)
Non-Small Cell LungA-549Cisplatin>10015.8Iso (10) + Cis (4.2)<1
Non-Small Cell LungA-549Carboplatin>10045.2Iso (10) + Carbo (12.5)<1
Breast CancerMCF-7Doxorubicin75.31.2Iso (25) + Dox (0.4)<1

Data synthesized from multiple preclinical studies.[1][2]

Table 2: Synergistic Effects of Quercetin with Cisplatin on Cancer Cell Viability

Cancer TypeCell LineQuercetin IC50 (µM)Cisplatin IC50 (µM)Combination TreatmentEffect
Nasopharyngeal CarcinomaHK1~100~8Quercetin (50 µM) + Cisplatin (2 µM)Synergistic Inhibition
Nasopharyngeal CarcinomaC666-1~100~6Quercetin (50 µM) + Cisplatin (1.5 µM)Synergistic Inhibition
Cervical CancerHeLa>100~10Quercetin (15 µM) + Cisplatin (10 µM)Enhanced Proliferation Inhibition
Cervical CancerSiHa>100~12Quercetin (30 µM) + Cisplatin (12 µM)Enhanced Proliferation Inhibition

Data synthesized from multiple preclinical studies.[3][4]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Cell Viability and Proliferation Assays
  • Cell Lines and Culture: Human cancer cell lines such as A-549 (non-small cell lung cancer), MCF-7 (breast cancer), HK1 and C666-1 (nasopharyngeal carcinoma), and HeLa and SiHa (cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the flavonoid (Isorhamnetin or Quercetin), the chemotherapeutic agent, or a combination of both for 24 to 72 hours.

  • Assessment of Cell Viability: Cell viability is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or impedance-based systems like the xCELLigence system. The absorbance is measured to quantify the number of viable cells.

  • Data Analysis: The IC50 values are calculated from dose-response curves. The synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[2][3]

Apoptosis and Cell Cycle Analysis
  • Apoptosis Detection: Apoptosis can be assessed using Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Fluorescence microscopy with AO/PI double staining can also be used to visualize apoptotic cells.[2]

  • Cell Cycle Analysis: Cells are treated with the compounds, harvested, fixed, and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by flow cytometry.[2]

  • Western Blotting: To investigate the molecular mechanisms, protein expression levels of key regulators of the cell cycle and apoptosis (e.g., caspases, Bcl-2 family proteins) are analyzed by Western blotting.

Visualizing the Molecular Mechanisms

The synergistic effects of these flavonoids are rooted in their ability to modulate critical signaling pathways that govern cancer cell survival and proliferation.

Signaling Pathways Modulated by Isorhamnetin

Isorhamnetin has been shown to inhibit key survival pathways such as the PI3K/Akt/mTOR and MAPK/MEK/ERK pathways.[5][6] By inhibiting these pathways, Isorhamnetin can prevent the development of drug resistance and enhance the cytotoxic effects of chemotherapeutic agents.

Isorhamnetin_Signaling_Pathway Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K inhibits MAPK MAPK Isorhamnetin->MAPK inhibits Apoptosis Apoptosis Isorhamnetin->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes MEK MEK MAPK->MEK ERK ERK MEK->ERK ERK->Proliferation promotes

Caption: Isorhamnetin's inhibition of PI3K/Akt and MAPK pathways.

Experimental Workflow for Assessing Synergy

The process of evaluating the synergistic effects of a natural compound with a chemotherapeutic drug follows a structured workflow, from initial cell culture to data analysis and mechanistic studies.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with: - Compound Alone - Drug Alone - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 IC50 Determination viability->ic50 ci Combination Index (CI) Calculation ic50->ci synergy Determine Synergy, Additivity, or Antagonism ci->synergy mechanistic Mechanistic Studies: - Apoptosis Assays - Cell Cycle Analysis - Western Blot synergy->mechanistic If Synergistic end Conclusion mechanistic->end

Caption: Workflow for evaluating synergistic drug interactions.

References

Xanthorhamnin: A Bioactive Flavonoid and the Quest for Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bioactivity and Therapeutic Potential

Xanthorhamnin, a naturally occurring rhamnoside of rhamnetin, has demonstrated a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of the known bioactivities of this compound, supported by available experimental data. While the development and comparative analysis of synthetic this compound analogs remain a nascent field of research, this document lays the groundwork for future investigations by detailing established experimental protocols and exploring the key signaling pathways likely modulated by this class of flavonoids.

Comparative Bioactivity: this compound

A thorough review of existing scientific literature reveals a notable absence of studies directly comparing the bioactivity of this compound with its synthetic analogs. Research has predominantly focused on the biological activities of the natural compound itself. The following table summarizes the available quantitative data on the bioactivity of this compound.

BioactivityAssayTarget/Cell LineResult
Antioxidant DPPH Radical Scavenging-Concentration-dependent activity[1]
Antioxidant Ferrous Iron Chelation-Data not available
Antioxidant Hydroxyl Radical Neutralization-Data not available
Anti-inflammatory Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophagesData not available
Anticancer CytotoxicityVarious cancer cell linesData not available

Experimental Protocols

To facilitate future comparative studies, this section provides detailed methodologies for key in vitro bioactivity assays relevant to the evaluation of this compound and its potential synthetic analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of its deep violet color. The decrease in absorbance is proportional to the antioxidant activity of the compound.[2][3][4]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.[3]

  • Sample Preparation: Dissolve this compound or its synthetic analogs in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the sample or standard (e.g., ascorbic acid, Trolox) to each well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.[5]

Nitric Oxide (NO) Synthase Inhibition Assay

This assay is used to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in stimulated macrophages.

Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) is expressed in macrophages, leading to the production of high levels of nitric oxide (NO). The anti-inflammatory activity of a compound can be determined by measuring the reduction of NO production. NO is unstable, but it is rapidly converted to a stable product, nitrite (B80452) (NO2-), in the culture medium. The concentration of nitrite can be measured using the Griess reagent.[6][7][8]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound or its synthetic analogs for a specific period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression and NO production.

  • Griess Assay:

    • After the incubation period, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[6][8]

    • Incubate at room temperature for a short period to allow for color development.

    • Measure the absorbance at approximately 540 nm.

  • Calculation: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated by comparing the nitrite concentration in treated cells to that in untreated (control) cells.

Signaling Pathways

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. The following diagrams illustrate two key pathways implicated in the anti-inflammatory and antioxidant effects of many flavonoids: the NF-κB and Nrf2 signaling pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Ub Ubiquitin IκBα->Ub Ubiquitination NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->IKK Complex Inhibits DNA DNA NF-κB (p50/p65)_n->DNA Binds Gene Expression Pro-inflammatory Gene Expression DNA->Gene Expression

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Bound Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation This compound This compound This compound->Keap1 May induce conformational change ARE ARE Nrf2_n->ARE Binds Gene Expression Antioxidant & Cytoprotective Genes ARE->Gene Expression

Caption: Potential activation of the Nrf2 antioxidant response pathway by this compound.

Conclusion

This compound holds promise as a bioactive natural product with significant antioxidant and potential anti-inflammatory properties. However, the exploration of its synthetic analogs is a largely untapped area of research. The lack of comparative studies highlights a critical gap in understanding the structure-activity relationships of this flavonoid glycoside. The experimental protocols and signaling pathway diagrams provided herein offer a foundational framework for future research aimed at synthesizing novel this compound analogs and systematically evaluating their therapeutic potential. Such studies are essential for unlocking the full pharmacological promise of this class of compounds and for the development of new and effective therapeutic agents.

References

A Critical Evaluation of Published Data on Xanthorhamnin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of the currently available published data on Xanthorhamnin, a glycosylated flavonoid. Due to the limited quantitative data specifically on this compound, this guide also includes a comprehensive analysis of its aglycone, Rhamnetin, to provide a broader perspective on its potential biological activities. This comparative approach aims to support further research and development of this natural compound.

Executive Summary

This compound, a rhamnoside of the flavonoid Rhamnetin, has been identified as a compound with potential antioxidant, radioprotective, and antitumor properties. However, a thorough review of the published literature reveals a significant gap in quantitative data regarding its specific effects on human cancer cell lines and the underlying molecular mechanisms. In contrast, its aglycone, Rhamnetin, has been more extensively studied, demonstrating cytotoxic, pro-apoptotic, and anti-inflammatory activities. This guide summarizes the available data for both compounds, presents detailed experimental protocols for key assays, and visualizes the signaling pathways implicated in the activity of Rhamnetin, which may serve as a predictive model for the potential mechanisms of this compound.

Data Presentation: A Comparative Analysis

Antioxidant Activity

Table 1: Antioxidant and General Cytotoxic Activity of this compound

AssayOrganism/SystemResultsReference
DPPH Radical ScavengingChemical AssayConcentration-dependent activity observed[1]
Metal Chelation ActivityChemical Assay79.80% activity[3]
Brine Shrimp LethalityArtemia salinaCytotoxicity observed (comparable to mitomycin C)[3]
Anticancer Activity of Rhamnetin

Rhamnetin, the aglycone of this compound, has been evaluated for its cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 2: In Vitro Cytotoxicity of Rhamnetin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)AssayReference
MCF-7Breast Adenocarcinoma~20-2548MTT[4]
SKOV3Ovarian Cancer1.096 ± 0.0448MTT[5]
NCI-H1299Non-Small Cell Lung Carcinoma>25 (non-cytotoxic up to 15µM)4Thiazolyl Blue Tetrazolium Bromide[6]
NCI-H460Non-Small Cell Lung Carcinoma>25 (non-cytotoxic up to 15µM)Not SpecifiedMTT[4]
HepG2Hepatocellular CarcinomaNon-toxic up to 200 µM24, 48, 72Not Specified[6]
Pro-Apoptotic and Cell Cycle Effects of Rhamnetin

Rhamnetin has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.

Table 3: Pro-Apoptotic and Cell Cycle Effects of Rhamnetin

Cell LineEffectKey FindingsReference
MCF-7Apoptosis InductionIncreased activity of caspase-3 and caspase-9; Upregulation of p53 and miR-34a; Downregulation of Notch-1.[2][7]
SKOV3Apoptosis Induction & Cell Cycle ArrestTriggered apoptosis; Halted cell cycle at the G1 phase.[8][9][10]
NCI-H1299 & NCI-H460Apoptosis InductionPromoted apoptosis through downregulation of the NF-κB pathway.[6]
Anti-inflammatory Activity of Rhamnetin

Rhamnetin has demonstrated anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines.

Table 4: Anti-inflammatory Effects of Rhamnetin

Cell LineStimulantEffectKey FindingsReference
RAW 264.7LPSInhibition of Pro-inflammatory CytokinesSuppressed the production of TNF-α and IL-6.[3]
RAW 264.7LPS or IFN-γInhibition of Inflammatory MediatorsSuppressed the production of TNF-α, MIP-1, MIP-2, and nitric oxide.[11][12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and Rhamnetin.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Rhamnetin) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the specified time.

    • Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Principle: This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the amount of DNA.

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A (to prevent RNA staining).

    • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

    • Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[9][10]

Western Blotting for Signaling Proteins
  • Principle: This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-p38, p-ERK, Notch-1, p53, cleaved caspases) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways reportedly modulated by Rhamnetin and a general workflow for a cytotoxicity assay.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed Cancer Cells (96-well plate) incubation1 Incubate 24h seeding->incubation1 treatment Treat with this compound/Rhamnetin (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_absorbance Measure Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Figure 1: General workflow for a cytotoxicity (MTT) assay.

mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_rhamnetin Intervention cluster_pathway MAPK Signaling Pathway cluster_response Inflammatory Response LPS LPS/IFN-γ p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK Rhamnetin Rhamnetin Rhamnetin->p38 Rhamnetin->ERK Rhamnetin->JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines NO Nitric Oxide p38->NO ERK->Cytokines ERK->NO JNK->Cytokines JNK->NO

Figure 2: Rhamnetin's inhibition of the MAPK signaling pathway.

notch_pathway Rhamnetin Rhamnetin p53 p53 Rhamnetin->p53 activates NFkB NF-κB Rhamnetin->NFkB inhibits miR34a miR-34a p53->miR34a upregulates Notch1 Notch-1 miR34a->Notch1 inhibits Apoptosis Apoptosis Notch1->Apoptosis inhibits Notch1->NFkB activates ProSurvival Pro-survival Genes NFkB->ProSurvival activates ProSurvival->Apoptosis inhibits

Figure 3: Rhamnetin-mediated apoptosis via the p53/miR-34a/Notch-1 pathway.

Conclusion and Critical Evaluation

The available scientific literature provides a promising but incomplete picture of the therapeutic potential of this compound. While preliminary studies indicate antioxidant and cytotoxic activities, there is a notable lack of in-depth, quantitative data on its effects on human cancer cell lines.

The research on its aglycone, Rhamnetin, offers significant insights. Rhamnetin demonstrates clear anticancer effects through the induction of apoptosis and cell cycle arrest, and also possesses anti-inflammatory properties. The modulation of key signaling pathways such as MAPK and Notch-1 by Rhamnetin provides a strong foundation for understanding its molecular mechanisms.

However, it is crucial to exercise caution when extrapolating the findings from Rhamnetin to this compound. The presence of the rhamnose glycoside moiety in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties, including its solubility, bioavailability, and ability to cross cell membranes. The biological activity of this compound in vivo may depend on its metabolic conversion to Rhamnetin.

Therefore, to fully assess the potential of this compound as a therapeutic agent, future research should focus on:

  • Direct Quantitative Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanistic Investigations: Elucidating the specific effects of this compound on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.

  • Comparative Analysis: Directly comparing the potency and mechanisms of action of this compound and Rhamnetin in the same experimental systems.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.

References

Safety Operating Guide

Personal protective equipment for handling Xanthorhamnin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, compound-specific Safety Data Sheet (SDS) for Xanthorhamnin is not currently available. The following guidance is based on the general safety and handling principles for flavonoid glycosides, the chemical class to which this compound belongs. All laboratory personnel must conduct a thorough, activity-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Quantitative Data

While specific toxicity data for this compound is not available, flavonoid glycosides are generally considered to have low acute toxicity. However, as with any chemical compound, it is crucial to minimize exposure. The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
CAS Number 75183-90-3[1][2][3]
Molecular Formula C₃₄H₄₂O₂₀[1][2]
Molar Mass 770.68 g/mol [2]
Physical State Solid (assumed, based on chemical class)
Appearance Yellowish-orange (when isolated from Bacillus indicus)[4]

Note: The hazard classification for this compound is not established. For the purposes of safe handling, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in powdered form or as a solution to prevent skin and eye contact, and inhalation.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses with side shields, nitrile gloves.
Weighing (Solid Form) Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves, N95 respirator (or handle within a chemical fume hood or ventilated balance enclosure).
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.

Operational Plan: Handling Protocol

This section provides a step-by-step guide for the safe handling of this compound.

3.1. Engineering Controls:

  • Work in a well-ventilated area.

  • Use a certified chemical fume hood or other ventilated enclosure when handling the powdered form or when there is a potential for aerosol generation.

3.2. Weighing and Solution Preparation:

  • Preparation: Don all required PPE as specified in the table above.

  • Weighing:

    • Perform all weighing operations of powdered this compound within a chemical fume hood or a powder containment hood.

    • Use a tared weigh boat or paper.

    • Handle with care to avoid generating dust.

  • Dissolving:

    • In a certified chemical fume hood, add the desired solvent (e.g., methanol, DMSO) to the vessel containing the weighed this compound.

    • Gently swirl or use a vortex mixer to dissolve the compound.

Emergency Procedures

4.1. Spills:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Secure the Area: Post warning signs to prevent entry.

  • Cleanup (for minor spills):

    • Don all required PPE, including respiratory protection.

    • For solid spills: Gently cover the spill with absorbent pads or paper towels to avoid raising dust. Moisten the absorbent material slightly with water to prevent dust from becoming airborne. Carefully scoop the material into a sealable container.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Gently sweep or scoop the absorbed material into a sealable container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Label the container with the contents and dispose of it as chemical waste according to institutional guidelines.

4.2. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

As this compound is a flavonoid glycoside and specific disposal guidelines are unavailable, it should be disposed of following general laboratory procedures for non-hazardous chemical waste, unless institutional or local regulations require otherwise.

5.1. Waste Segregation:

  • Collect all this compound-contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, labeled waste container.

  • Collect liquid waste containing this compound in a separate, labeled container. Do not mix with other solvent waste streams unless compatible.

5.2. Disposal Procedure:

  • Labeling: Clearly label all waste containers with "this compound Waste" and list any solvents present.

  • Storage: Store waste containers in a designated and secure area.

  • Disposal: Arrange for waste pickup and disposal through your institution's environmental health and safety office. Do not dispose of this compound or its solutions down the drain.

Visualization

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_start Start cluster_form Assess Physical Form cluster_solid Solid Handling PPE cluster_solution Solution Handling PPE cluster_end Proceed with Caution start Handling this compound? form Solid or Solution? start->form solid_ppe Required PPE: - Lab Coat - Goggles - Double Nitrile Gloves - N95 Respirator form->solid_ppe Solid solution_ppe Required PPE: - Lab Coat - Safety Glasses - Nitrile Gloves form->solution_ppe Solution end_op Proceed with Operation solid_ppe->end_op solution_ppe->end_op

Caption: PPE selection workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.